molecular formula C6H12 B1580654 2-Ethyl-1-butene CAS No. 760-21-4

2-Ethyl-1-butene

Cat. No.: B1580654
CAS No.: 760-21-4
M. Wt: 84.16 g/mol
InChI Key: RYKZRKKEYSRDNF-UHFFFAOYSA-N
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Description

2-Ethyl-1-butene is a useful research compound. Its molecular formula is C6H12 and its molecular weight is 84.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74120. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylidenepentane
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InChI

InChI=1S/C6H12/c1-4-6(3)5-2/h3-5H2,1-2H3
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InChI Key

RYKZRKKEYSRDNF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(=C)CC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID0061080
Record name 3-Methylenepentane
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Molecular Weight

84.16 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 2-Ethyl-1-butene
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Vapor Pressure

175.0 [mmHg]
Record name 2-Ethyl-1-butene
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CAS No.

760-21-4
Record name 3-Methylenepentane
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Record name 2-ethylbut-1-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 2-Ethyl-1-butene, a key intermediate in various organic syntheses. The information is presented to support research and development activities, with a focus on clarity and accessibility of technical data.

Core Chemical Identifiers and Properties

This compound, a colorless liquid, is an unsaturated hydrocarbon with the molecular formula C6H12.[1][2][3] It is also known by its IUPAC name, 3-methylidenepentane.[1][2] The compound is soluble in alcohols like methanol (B129727) and ethanol, as well as in other organic solvents such as acetone, ether, and benzene, but it is insoluble in water.[1][4][5][6]

Structural and Identification Data

The structural identifiers of this compound are crucial for its unambiguous identification in chemical databases and experimental studies.

IdentifierValue
IUPAC Name3-methylidenepentane[1][2]
Molecular FormulaC6H12[1][2][3][4]
Molecular Weight84.16 g/mol [1][2][4][7]
CAS Number760-21-4[1]
SMILES StringCCC(=C)CC[1][2]
InChI KeyRYKZRKKEYSRDNF-UHFFFAOYSA-N[1][2]
Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction design.

PropertyValue
Density0.689 g/mL at 25 °C[1][4][6][8]
Boiling Point63-65 °C[1][4][6][9][10]
Melting Point-131 to -132 °C[1][4][9]
Flash Point-26 °C (-14 °F)[1][10]
Refractive Index1.396 at 20 °C[1][4][6][10]
Vapor Pressure175.0 mmHg[7]
Autoignition Temp.599 °F[8]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

While specific experimental parameters can vary between laboratories and instruments, the following sections outline general methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the molecule, confirming its structure.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 10-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Spectroscopy Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule, particularly the C=C double bond and C-H bonds.

  • Sample Preparation: A drop of the neat liquid is placed between two KBr or NaCl plates, or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty accessory is recorded prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity and assessing its purity.

  • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography Parameters:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

Logical Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a sample suspected to be this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation A Sample B Physicochemical Properties (Boiling Point, Density, Refractive Index) A->B C FTIR Spectroscopy B->C Proceed if properties match D NMR Spectroscopy (1H and 13C) B->D E GC-MS Analysis B->E F Identify Functional Groups (C=C, sp2 C-H, sp3 C-H) C->F G Determine Connectivity and Chemical Shifts D->G H Determine Molecular Weight and Fragmentation Pattern E->H I Compare with Literature Data F->I G->I H->I J Structure Confirmed I->J

Logical workflow for the characterization of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents.[1] For firefighting, use dry chemical, CO₂, foam, or spray.[4][6]

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis.[1][4][6] It is utilized in the production of various organic compounds, including those used in the synthesis of flavors, perfumes, medicines, dyes, and resins.[4][6] Its double bond allows for a variety of addition reactions, making it a versatile building block in synthetic chemistry.

References

An In-depth Technical Guide to 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1-butene, a versatile olefin in organic synthesis. The document details its chemical identity, physicochemical properties, and key experimental protocols related to its purification and synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and communication in a research and development setting.

  • IUPAC Name: 3-methylidenepentane[1][2]

  • Synonyms: 2-Ethylbut-1-ene, 3-Methylenepentane, 1,1-Diethylethene, 1,1-diethylethylene[1][3]

  • CAS Number: 760-21-4[1][4][5]

  • Molecular Formula: C₆H₁₂[1][5]

  • Molecular Weight: 84.16 g/mol [1][4]

  • InChI Key: RYKZRKKEYSRDNF-UHFFFAOYSA-N[4]

  • SMILES: CCC(=C)CC[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These data are essential for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.

PropertyValueSource
Appearance Colorless liquid[5][6]
Boiling Point 64-65 °C[4][6]
Melting Point -131.5 to -131 °C[4][6]
Density 0.689 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.396[4][6]
Flash Point -10 °C (closed cup)[4]
Autoignition Temperature 599 °F (315 °C)[4]
Solubility Soluble in alcohol, acetone, ether, and benzene. Insoluble in water.[5][6]
Vapor Pressure 175.0 mmHg[1]

Experimental Protocols

Detailed methodologies for the purification and synthesis of this compound are provided below. These protocols are foundational for obtaining high-purity material for subsequent applications.

A common procedure for the purification of this compound involves washing with a basic solution to remove acidic impurities, followed by drying and fractional distillation.[5][6]

Materials:

  • Crude this compound

  • 10N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous Calcium Chloride (CaCl₂)

  • Distillation apparatus

Procedure:

  • Wash the crude this compound with an equal volume of 10N aqueous NaOH solution in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous CaCl₂ to dry the liquid. Swirl the flask occasionally for 15-20 minutes.

  • Filter the dried liquid to remove the CaCl₂.

  • Fractionally distill the filtered liquid, collecting the fraction that boils at 64-65 °C.

Two primary pathways for the synthesis of this compound are the dehydration of a tertiary alcohol and the Wittig reaction.

3.2.1. Dehydration of 3-Ethyl-3-pentanol (B146929)

The acid-catalyzed dehydration of 3-ethyl-3-pentanol can yield this compound.

Reaction: 3-Ethyl-3-pentanol --(Acid, Heat)--> this compound + H₂O

General Procedure:

  • Place 3-ethyl-3-pentanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

  • Heat the mixture to facilitate the elimination reaction.

  • The alkene product is then distilled from the reaction mixture.

  • The distillate can be further purified by washing with a dilute basic solution, followed by water, drying, and a final fractional distillation.

3.2.2. Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis by reacting a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, the reaction would involve diethyl ketone and a methylidene phosphorus ylide.

Reaction: Diethyl ketone + Methyltriphenylphosphonium (B96628) halide --(Strong Base)--> this compound + Triphenylphosphine (B44618) oxide + Salt

General Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium halide in a suitable anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium amide) dropwise to form the ylide.

  • Reaction with Ketone: While maintaining the inert atmosphere and low temperature, add a solution of diethyl ketone in the same anhydrous solvent to the ylide solution dropwise.

  • Workup: After the reaction is complete, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The desired product, this compound, can be isolated from the triphenylphosphine oxide byproduct by distillation or chromatography.

Chemical Reactions and Signaling Pathways

This compound, as an alkene, undergoes a variety of addition reactions. Understanding these reactions is critical for its application in organic synthesis.

The reaction of this compound with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism, following Markovnikov's rule. The more stable tertiary carbocation intermediate is formed, leading to the major product.[7]

Caption: Electrophilic addition of HCl to this compound.

Ozonolysis of this compound cleaves the double bond to form two carbonyl compounds. This reaction is a powerful tool for structural elucidation and synthetic transformations. The initial ozonide intermediate is typically reduced to yield the final products.

Ozonolysis_Reaction O3 1. O3 This compound This compound Workup 2. Reductive Workup (e.g., Zn/H2O) Product2 Formaldehyde This compound->Product2 Product1 Product1

References

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 2-Ethyl-1-butene, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is an acyclic alkene with the molecular formula C₆H₁₂. Understanding its physical properties is crucial for its application in various chemical processes.

PropertyValueConditions
Boiling Point 64-65 °CAt standard atmospheric pressure.[1][2][3]
Density 0.689 g/mLAt 25 °C.[1][2][3]
0.692 g/mLNot specified.[4]
Specific Gravity 0.69At 20/20 °C.

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for the determination of the boiling point and density of liquid hydrocarbons like this compound.

1. Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Simple distillation is a common method for determining the boiling point of a volatile liquid.[5][6]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stands

Procedure:

  • A sample of this compound (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[5][6]

  • The apparatus is assembled as per a standard simple distillation setup, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • The flask is gently heated.

  • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • The temperature is recorded when it becomes constant. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point of the substance.[6]

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[5]

2. Determination of Density using a Pycnometer (Specific Gravity Bottle)

The density of a liquid can be accurately determined by measuring the mass of a known volume of the liquid using a pycnometer.[7][8]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).

  • The pycnometer is then filled with distilled water and placed in a constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is then measured (m₂).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The same procedure of thermal equilibration in the water bath is followed. The mass of the pycnometer filled with the sample is then determined (m₃).

  • The density of the sample is calculated using the following formula:

    Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a chemical compound.

G Workflow for Physical Property Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_report Reporting Sample Obtain High-Purity Sample Apparatus Calibrate and Prepare Apparatus Sample->Apparatus Measure Perform Measurement under Controlled Conditions Apparatus->Measure Record Record Raw Data Measure->Record Calculate Calculate Physical Property Record->Calculate Error Error Analysis Calculate->Error Report Report Final Value with Uncertainty Error->Report

Caption: A generalized workflow for determining a physical property.

References

An In-depth Technical Guide to 2-Ethyl-1-butene (CAS 760-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Ethyl-1-butene (CAS 760-21-4), a key intermediate in organic synthesis. It covers its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and safety information, presented in a format tailored for scientific and research applications.

Chemical Identity and Physical Properties

This compound, also known as 3-methylenepentane, is a colorless, volatile, and highly flammable liquid. It is an unsaturated hydrocarbon belonging to the alkene family, characterized by a terminal double bond. Its insolubility in water and solubility in common organic solvents like alcohol, ether, and benzene (B151609) make it a versatile reagent in non-aqueous chemical systems.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 760-21-4
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol
IUPAC Name 2-ethylbut-1-ene
Synonyms 3-Methylenepentane, 1,1-Diethylethene
InChI InChI=1S/C6H12/c1-4-6(3)5-2/h3-5H2,1-2H3
InChIKey RYKZRKKEYSRDNF-UHFFFAOYSA-N
SMILES CCC(=C)CC

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 64-65 °C
Melting Point -131.5 to -131 °C[1]
Density 0.689 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.396[1]
Vapor Pressure 175 mmHg at 25 °C[2]
Flash Point -10 °C (14 °F) - closed cup[3]
Autoignition Temp. 315 °C (599 °F)
Solubility Insoluble in water; Soluble in alcohol, methanol, ether, acetone, benzene.[4]

Synthesis and Purification

The most common laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of a tertiary alcohol, 3-methyl-3-pentanol (B165633). This reaction typically proceeds through an E1 elimination mechanism, favored by the formation of a stable tertiary carbocation intermediate.

Experimental Protocol: Synthesis via Dehydration of 3-Methyl-3-Pentanol

This protocol is a representative procedure for the acid-catalyzed dehydration of a tertiary alcohol and can be adapted for the synthesis of this compound.[5][6][7]

Materials:

  • 3-methyl-3-pentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Magnesium Sulfate (MgSO₄)

  • Boiling chips

Procedure:

  • Reaction Setup: Assemble a simple distillation apparatus with a round-bottom flask (RBF), a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.

  • Reagent Addition: In the RBF, combine 1.0 mole equivalent of 3-methyl-3-pentanol with a few boiling chips. Slowly and with cooling, add 0.2-0.3 mole equivalents of concentrated sulfuric acid or a small volume (e.g., 2-5 mL per 10 mL of alcohol) of 85% phosphoric acid. Swirl gently to mix.

  • Dehydration and Distillation: Gently heat the mixture using a heating mantle. The alkene product, being more volatile than the starting alcohol, will distill as it is formed, shifting the equilibrium towards the product.[3] Collect the distillate, keeping the vapor temperature below ~75 °C to minimize co-distillation of the unreacted alcohol. The distillate will be a two-phase mixture of the alkene and water.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

    • Cold water to remove the bulk of the acid.

    • 10% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

    • Saturated brine solution to aid in breaking emulsions and removing dissolved water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like CaCl₂ or MgSO₄.

  • Final Purification: Decant or filter the dried liquid into a clean, dry RBF. Perform a final fractional distillation, collecting the fraction boiling at 64-65 °C, to obtain the purified this compound.

G General Workflow for Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge RBF with 3-methyl-3-pentanol B 2. Add Acid Catalyst (e.g., H2SO4) A->B C 3. Heat and Distill Product as it Forms B->C D 4. Wash Distillate with H2O, NaHCO3, Brine C->D Collect Distillate E 5. Dry Organic Layer (e.g., CaCl2) D->E F 6. Final Fractional Distillation E->F G This compound F->G Purified Product

Workflow for this compound Synthesis

Chemical Reactions and Mechanisms

This compound undergoes typical electrophilic addition reactions characteristic of alkenes. The regioselectivity of these additions is governed by Markovnikov's rule, which dictates that the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate.

Reaction: Electrophilic Addition of HCl

The reaction with hydrogen chloride (HCl) proceeds via protonation of the double bond to form a stable tertiary carbocation, which is then attacked by the chloride ion to yield 2-chloro-2-ethylbutane as the major product.[8][9]

G Mechanism: Markovnikov Addition of HCl to this compound Reactants This compound + HCl Step1 Step 1: Protonation Alkene π-bond attacks H+ of HCl. Forms the most stable carbocation. Carbocation Tertiary Carbocation Intermediate + Cl- Step1->Carbocation Forms Step2 Step 2: Nucleophilic Attack Chloride ion attacks the electrophilic carbocation. Product Product: 2-Chloro-2-ethylbutane Step2->Product Yields

Mechanism of HCl Addition
Experimental Protocol: Hydrochlorination of an Alkene

This general procedure can be adapted for the reaction of this compound with HCl.[10][11]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, dissolve 1.0 mole equivalent of this compound in an anhydrous solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • HCl Addition: Slowly bubble anhydrous HCl gas through the solution, or add concentrated aqueous HCl dropwise with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a separatory funnel containing cold water.

  • Workup: Separate the organic layer. Wash it with saturated sodium bicarbonate solution until effervescence ceases, then wash with water.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-2-ethylbutane product. Further purification can be achieved by distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentSource
¹H NMR ~4.69Multiplet (or Singlet)=CH₂ (vinylic)[12]
~2.04Quartet-CH₂ -CH₃ (allylic)[12]
~1.04Triplet-CH₂-CH₃ [12]
¹³C NMR ~154-C =CH₂ (quaternary)[12]
~106-C=C H₂[12]
~29--C H₂-CH₃[12]
~13--CH₂-C H₃[12]

Table 4: Key IR and MS Spectral Features

SpectroscopyWavenumber (cm⁻¹) / m/zAssignment
FTIR ~3080=C-H Stretch
~2965, 2875C-H Stretch (sp³)
~1645C=C Stretch
~890=C-H Out-of-plane bend (1,1-disubstituted)
Mass Spec. 84[M]⁺ (Molecular Ion)
69[M - CH₃]⁺
55[M - C₂H₅]⁺ (Base Peak, loss of ethyl radical)
41[C₃H₅]⁺ (Allyl cation)

The mass spectrum is characterized by the molecular ion peak at m/z 84. The most abundant peak (base peak) is typically at m/z 55, corresponding to the loss of an ethyl radical (•CH₂CH₃) to form a stable secondary allylic cation.[13][14]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

Table 5: Safety and Hazard Information

Hazard CategoryDescription
GHS Pictograms Flame, Health Hazard, Environmental Hazard
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects.
Precautionary P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting.
Storage Store in a cool (2-8 °C), dry, and well-ventilated place. Keep container tightly closed. Ground/bond container and receiving equipment to prevent static discharge.
PPE Chemical-resistant gloves, safety goggles or face shield, flame-retardant lab coat.

Applications

The primary application of this compound is as a building block in organic synthesis. Its terminal double bond is readily functionalized, making it a valuable intermediate for producing:

  • Flavors and perfumes

  • Pharmaceuticals

  • Dyes

  • Resins and polymers (as a monomer or co-monomer)[15]

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-ethyl-1-butene, with CAS number 760-21-4, is also known by its IUPAC name, 3-methylenepentane.[1] For consistency, this guide will use the commonly referenced name, this compound. It is important to note that this is a simple aliphatic hydrocarbon and, as such, is not typically involved in biological signaling pathways relevant to drug development. The data presented herein pertains to its chemical and physical thermodynamic properties.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of this compound, compiled from critically evaluated data sources.

Table 1: Fundamental Physical and Thermodynamic Constants
PropertyValueUnitsSource(s)
Molecular FormulaC₆H₁₂-[2]
Molecular Weight84.16 g/mol [1]
IUPAC Name3-methylidenepentane-[1]
CAS Registry Number760-21-4-[2]
Table 2: Temperature-Dependent Properties
PropertyValueUnitsConditionsSource(s)
Boiling Point64-65°Cat 1 atm[2]
Melting Point-132 to -131.5°C-[2]
Flash Point-10°CClosed Cup
Autoignition Temperature315 (599)°C (°F)-
Table 3: Physical Properties
PropertyValueUnitsConditionsSource(s)
Density0.689g/mLat 25 °C
0.692g/mL-[2]
Molar Volume121.7mL/mol-[2]
Refractive Index1.396n20/Dat 20 °C
1.399--[2]
Vapor Pressure175.0mmHg-[1]
Table 4: Critical Properties
PropertyValueUnitsSource(s)
Critical Temperature232°C[2]
Critical Pressure31.2atm[2]
Critical Volume349.22mL/mol[2]
Table 5: Enthalpy Data
PropertyValueUnits
Standard Enthalpy of Formation (Liquid)-83.7 ± 1.1kJ/mol
Standard Enthalpy of Formation (Gas)-55.8 ± 1.1kJ/mol
Standard Enthalpy of Combustion (Liquid)-3994.4 ± 1.0kJ/mol

Note: Enthalpy data is sourced from the NIST Chemistry WebBook, a comprehensive database of chemical and physical data.

Experimental Protocols for Thermodynamic Data Determination

Detailed experimental protocols for a specific compound like this compound are seldom published in individual papers. Instead, standardized methods are employed for classes of compounds. Below are summaries of general methodologies relevant to the determination of the thermodynamic properties of volatile organic compounds (VOCs).

Determination of Boiling Point and Vapor Pressure via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for determining the boiling temperature and vapor pressure of volatile materials.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the volatile liquid (e.g., this compound) is hermetically sealed in an aluminum pan.

  • Instrumentation: A Pressure DSC cell is utilized, which allows for the control of the pressure surrounding the sample pan.

  • Measurement under Atmospheric Pressure: The sample is heated at a constant rate, typically 10°C/min, under atmospheric pressure. The instrument measures the heat flow required to maintain the sample at the same temperature as a reference pan.

  • Boiling Point Determination: An endothermic peak is observed as the sample boils. The extrapolated onset temperature of this endotherm is taken as the boiling temperature.

  • Measurement under Reduced Pressure: The process is repeated under several controlled, reduced pressures (vacuum conditions).

  • Vapor Pressure Curve: The boiling temperatures at different pressures are recorded. According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the pressure versus the reciprocal of the absolute boiling temperature yields a nearly straight line.

  • Data Analysis: This line can be fitted to determine the vapor pressure at any given temperature within the experimental range.

Determination of Enthalpy of Hydrogenation

The enthalpy of hydrogenation (ΔH°hydrog) is a measure of the stability of an alkene. The reaction involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst. For two different alkenes that produce the same alkane upon hydrogenation, the more stable alkene will release less heat.[3][4]

Methodology:

  • Reaction: A known amount of the alkene (this compound) is hydrogenated in a calorimeter to form the corresponding alkane (3-methylpentane). The reaction is: C₆H₁₂ (alkene) + H₂ (g) → C₆H₁₄ (alkane)

  • Calorimetry: The heat released during this exothermic reaction is meticulously measured by the calorimeter.

  • Calculation: The heat of hydrogenation is the enthalpy change of the reaction, typically expressed in kJ/mol. This value is always negative for the hydrogenation of alkenes as the reaction is exothermic.[5]

Visualization of Chemical and Experimental Processes

As this compound is not involved in biological signaling, the following diagrams illustrate a relevant chemical reaction and a typical experimental workflow for data acquisition.

Hydrogenation_Reaction_Profile cluster_axis Reactants This compound + H₂ Products 3-Methylpentane Reactants->Products ΔH° < 0 (Exothermic) Reactants_level Products_level start Potential Energy end start->end

Caption: Energy profile for the exothermic hydrogenation of this compound.

Caption: Workflow for determining vapor pressure using Pressure DSC.

References

Molecular formula and weight of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Ethyl-1-butene. The information is intended to support laboratory research and development activities.

Core Molecular Information

This compound, also known as 3-methylenepentane, is an acyclic alkene. Its structure features a terminal double bond with two ethyl groups attached to one of the sp²-hybridized carbons.

Table 1: Molecular Formula and Weight

IdentifierValueReference
Molecular Formula C₆H₁₂[1]
Molecular Weight 84.16 g/mol [2]
CAS Number 760-21-4[2]
IUPAC Name 2-Ethylbut-1-ene[1]
Synonyms 3-Methylenepentane, 1,1-Diethylethene[1]

Physicochemical Properties

This compound is a colorless, volatile, and highly flammable liquid. It is insoluble in water but soluble in common organic solvents such as ethanol, ether, and acetone.[1]

Table 2: Physical and Chemical Properties

PropertyValueReference
Melting Point -131.5 to -131 °C[1]
Boiling Point 64-65 °C[1]
Density 0.689 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.396[2]
Flash Point -10 °C (closed cup)[2]
Autoignition Temperature 315 °C (599 °F)[2]
Solubility in Water Insoluble[1]
Solubility in Organics Soluble in alcohol, methanol, ether, acetone, benzene[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize key ¹H and ¹³C NMR spectral data.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
4.69Multiplet2H=CH₂[3][4]
2.04Quartet (q)4H-CH₂-[3][4]
1.24Triplet (t)6H-CH₃[3][4]

Table 4: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentReference
154>C=[3][4]
106=CH₂[3][4]
29-CH₂-[3][4]
13-CH₃[3][4]

Synthesis Protocols

This compound can be synthesized through several methods. The two most common laboratory-scale preparations are the Wittig reaction and the acid-catalyzed dehydration of a tertiary alcohol. The Wittig reaction is often preferred as it provides unambiguous placement of the double bond.[5]

This protocol describes the synthesis of this compound from diethyl ketone using a Wittig reagent, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Workflow for Wittig Synthesis of this compound

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up and Purification Ylide_Prep Suspend Methyltriphenylphosphonium (B96628) Bromide in anhydrous THF under N₂ Cooling Cool suspension to 0 °C Ylide_Prep->Cooling Base_Add Add n-Butyllithium dropwise to form the ylide (deep red solution) Cooling->Base_Add Ketone_Add Add Diethyl Ketone dropwise to the ylide solution at 0 °C Base_Add->Ketone_Add Transfer Ylide Warm Allow reaction to warm to room temperature and stir for 2-4 hours Ketone_Add->Warm Quench Quench with saturated aq. NH₄Cl Warm->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash organic layers with brine Extract->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Filter_Conc Filter and concentrate under reduced pressure Dry->Filter_Conc Distill Fractionally distill to obtain pure this compound Filter_Conc->Distill

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Methodology:

  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add an equimolar amount of n-butyllithium dropwise while maintaining the temperature below 5 °C. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Reaction: To the freshly prepared ylide solution at 0 °C, add one equivalent of diethyl ketone dropwise. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product, containing triphenylphosphine (B44618) oxide, is then purified by fractional distillation to yield pure this compound.[5][6]

This method involves the acid-catalyzed dehydration of a tertiary alcohol. This E1 reaction can produce a mixture of alkene isomers, necessitating careful purification.[7]

Workflow for Dehydration Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Dehydration and Distillation cluster_2 Work-up and Purification Acid Add concentrated H₂SO₄ to water in a flask, cooling in an ice bath Alcohol_Add Slowly add 3-Ethyl-3-pentanol to the cooled acid solution Acid->Alcohol_Add Setup Set up for fractional distillation with a cooled receiving flask Alcohol_Add->Setup Heat Heat the reaction mixture gently Distill Collect the alkene/water azeotrope (distillate) as it forms Heat->Distill Monitor Monitor temperature to avoid distilling unreacted alcohol Distill->Monitor Separate Separate organic layer from the aqueous distillate Monitor->Separate Wash_NaOH Wash with 10% NaOH solution to neutralize residual acid Separate->Wash_NaOH Wash_H2O Wash with water and then brine Wash_NaOH->Wash_H2O Dry Dry over anhydrous CaCl₂ Wash_H2O->Dry Final_Distill Perform final fractional distillation to isolate pure this compound Dry->Final_Distill

Caption: Workflow for the synthesis of this compound via alcohol dehydration.

Methodology:

  • Reaction Setup: In a round-bottom flask, cautiously add a strong acid (e.g., sulfuric or phosphoric acid) to water while cooling in an ice bath. Slowly add 3-Ethyl-3-pentanol to the cooled acid solution with swirling.

  • Dehydration: Assemble a fractional distillation apparatus with the reaction flask. Gently heat the mixture. The alkene product will co-distill with water as an azeotrope at a temperature lower than the boiling point of the starting alcohol.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a dilute sodium hydroxide (B78521) solution (to remove acidic impurities), water, and finally brine.

  • Purification: Dry the organic layer over an anhydrous drying agent such as calcium chloride. After filtering, the final product is purified by a second fractional distillation to separate it from any isomeric byproducts and residual water.[1][7]

Chemical Reactivity and Applications

The terminal double bond in this compound is the center of its reactivity, making it susceptible to various addition reactions.

Like other alkenes, this compound undergoes electrophilic addition reactions. The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the halide adds to the more substituted carbon (C2), forming a stable tertiary carbocation intermediate.

Reaction Pathway for Electrophilic Addition of HCl

G r1 This compound p1 Tertiary Carbocation Intermediate r1->p1 + H⁺ p2 Chloride Attack p1->p2 + Cl⁻ p3 3-Chloro-3-ethylpentane (Markovnikov Product) p2->p3

Caption: Electrophilic addition of HCl to this compound via a tertiary carbocation.

This compound serves as a versatile intermediate in organic synthesis. It is used in the production of various organic compounds, including those for flavors, perfumes, dyes, and resins.[8] In the context of drug development, it acts as a C6 building block. While specific examples of its direct use in blockbuster drugs are not prominent, its functional group allows for its incorporation into larger, more complex molecules that may have pharmaceutical applications. Its role is typically as a precursor for creating more functionalized intermediates.[8]

References

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-1-butene from Ethylene Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-ethyl-1-butene, a branched C6 olefin, originating from ethylene (B1197577). While direct dimerization of ethylene primarily yields 1-butene (B85601), this document elucidates the subsequent catalytic pathways to generate this compound. The guide details the prevalent reaction mechanisms, comprehensive experimental protocols for key synthetic routes, and quantitative data on catalyst performance. Particular emphasis is placed on the dimerization of 1-butene, a critical step in the formation of this compound. Catalyst systems, including Ziegler-Natta and nickel-based catalysts, are discussed in detail, with a focus on reaction conditions that favor the formation of branched olefin isomers. All quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The catalytic dimerization of ethylene is a cornerstone of the petrochemical industry, primarily for the production of 1-butene, a key comonomer in the synthesis of various polyethylenes. However, the demand for branched olefins, such as this compound, is growing due to their applications in fine chemical synthesis, as specialty monomers, and in the production of plasticizers and detergents. The synthesis of this compound from ethylene is not a direct, single-step process. It typically involves a two-stage approach:

  • Ethylene Dimerization to 1-Butene: The initial step involves the highly selective dimerization of ethylene to produce 1-butene.

  • Formation of this compound: The subsequent step involves the conversion of 1-butene into this compound. This can occur through two primary routes:

    • Dimerization of 1-butene: This is a significant pathway where two molecules of 1-butene react to form a C8 dimer, which can then undergo further reactions or be a part of a product mixture containing various C8 isomers, including precursors to this compound through cracking or isomerization. A more direct route is the selective dimerization to specific C8 isomers which can then be converted.

    • Co-dimerization of Ethylene and 1-Butene (Hydrovinylation): This reaction involves the addition of an ethylene molecule to a 1-butene molecule to form a C6 olefin. Under specific catalytic conditions, this can be steered towards the formation of branched isomers like this compound.

This guide will focus on the synthesis of this compound, with a detailed examination of the catalytic systems and reaction mechanisms that govern the formation of this branched C6 olefin.

Reaction Mechanisms

The formation of this compound from ethylene is governed by several key mechanistic principles of olefin oligomerization.

Ethylene Dimerization to 1-Butene

The selective dimerization of ethylene to 1-butene is predominantly achieved through mechanisms involving transition metal catalysts, most notably those based on titanium, nickel, and chromium. The most widely accepted mechanisms are the Cossee-Arlman mechanism and the metallacycle mechanism.

  • Cossee-Arlman Mechanism: This mechanism, often invoked for Ziegler-Natta type catalysts, involves the insertion of a coordinated ethylene molecule into a metal-alkyl bond. The process is followed by β-hydride elimination to release the 1-butene product and regenerate the metal-hydride active species.

  • Metallacycle Mechanism: This mechanism proposes the formation of a metallacyclopentane intermediate from the coordination of two ethylene molecules to the metal center. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of 1-butene.

Cossee_Arlman_Mechanism M_H [M]-H (Active Catalyst) M_Et [M]-CH2CH3 M_H->M_Et Ethylene Insertion M_Et->M_H β-Hydride Elimination Butene 1-Butene M_Et->Butene Product Release Ethylene1 C2H4 Ethylene1->M_H Ethylene2 C2H4 Ethylene2->M_Et

Formation of this compound via 1-Butene Dimerization

The dimerization of 1-butene can lead to a variety of linear and branched C8 olefins. The formation of this compound as a subsequent product involves isomerization and cracking of these C8 dimers, or more directly through a selective dimerization pathway. Nickel-based catalysts are particularly effective in this transformation. The reaction can proceed through a mechanism analogous to the Cossee-Arlman mechanism, where 1-butene inserts into a nickel-hydride or nickel-alkyl bond. The regioselectivity of the insertion (i.e., whether the C1 or C2 of 1-butene binds to the metal) and the subsequent insertion of a second 1-butene molecule determine the branching of the resulting C8 olefin.

Butene_Dimerization_Mechanism Ni_H [Ni]-H (Active Catalyst) Ni_Butyl [Ni]-Butyl Ni_H->Ni_Butyl 1-Butene Insertion Butene1 1-Butene Butene1->Ni_H Ni_Octyl [Ni]-Octyl Intermediate Ni_Butyl->Ni_Octyl 1-Butene Insertion Butene2 1-Butene Butene2->Ni_Butyl Ni_Octyl->Ni_H β-Hydride Elimination C8_Olefins C8 Olefins (including precursors to this compound) Ni_Octyl->C8_Olefins Product Release

Catalyst Systems and Performance Data

The choice of catalyst is critical in directing the reaction towards the desired product. This section details the performance of various catalyst systems in the synthesis of 1-butene and its subsequent conversion to branched olefins.

Catalysts for Ethylene Dimerization to 1-Butene

A variety of homogeneous and heterogeneous catalysts are employed for the selective dimerization of ethylene to 1-butene.

Catalyst SystemCo-catalyst/PromoterTemperature (°C)Pressure (bar)1-Butene Selectivity (%)Ethylene Conversion (%)Reference
Ti(OBu)₄/AlEt₃THF5522>95-[1]
Cr-promoted Co on CarbonNone803153.5 - 82.48.9 - 31.5[2]
Ni-exchanged MOF (Ni-MFU-4l)MAO2530up to 96.2-[3][4][5]
Catalysts for 1-Butene Dimerization

Ziegler-Natta and nickel-based catalysts are prominent in the dimerization of 1-butene.

Catalyst SystemCo-catalyst/LigandTemperature (°C)1-Butene Conversion (%)Dimer Selectivity (%)NotesReference
ZrCl₄Et₂AlCl, Ph₃P, PhONa8091.976.7Basic ligands inhibit isomerization to 2-butene.[6][7]
Ni-exchanged Zeolite LTA----Selective to n-octene and methylheptene.[8]
Ni(COD)₂1,1,1,5,5,5-hexafluoroacetylacetone (hfacac)70-80-75-83 (linear octenes)Mild reaction conditions.[9]
Ni sites on UiO-66 MOF----Active and selective for linear and mono-branched C8 isomers.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from ethylene.

General Experimental Workflow

The synthesis of this compound from ethylene typically follows a two-step process, which can be carried out in a single pot or in sequential reactors.

Experimental_Workflow Start Start Catalyst_1_Prep Prepare Ethylene Dimerization Catalyst Start->Catalyst_1_Prep Reactor High-Pressure Reactor Dimerization Ethylene Dimerization to 1-Butene Reactor->Dimerization Butene_Dimerization 1-Butene Dimerization Reactor->Butene_Dimerization Ethylene_Feed Ethylene Feed Ethylene_Feed->Reactor Catalyst_1_Add Add Catalyst 1 to Reactor Catalyst_1_Prep->Catalyst_1_Add Catalyst_1_Add->Reactor Catalyst_2_Prep Prepare 1-Butene Dimerization Catalyst Dimerization->Catalyst_2_Prep In-situ or separate step Catalyst_2_Add Add Catalyst 2 to Reactor Catalyst_2_Prep->Catalyst_2_Add Catalyst_2_Add->Reactor Reaction_Quench Quench Reaction Butene_Dimerization->Reaction_Quench Product_Isolation Product Isolation and Purification Reaction_Quench->Product_Isolation Analysis Product Analysis (GC, NMR) Product_Isolation->Analysis End End Analysis->End

Protocol for Ethylene Dimerization to 1-Butene (Titanium-based Catalyst)

This protocol is based on the widely used titanium tetrabutoxide/triethylaluminum system.[1]

Materials:

  • Titanium tetrabutoxide (Ti(OC₄H₉)₄)

  • Triethylaluminum (TEA)

  • Tetrahydrofuran (THF)

  • n-heptane (solvent)

  • Ethylene (high purity)

  • High-pressure stainless-steel reactor (e.g., Buchi reactor) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Solvent Addition: 400 mL of dry n-heptane is charged into the reactor.

  • Catalyst Component Preparation:

    • A solution of Ti(OC₄H₉)₄ in n-heptane is prepared.

    • A solution of TEA in n-heptane is prepared.

    • THF is used as a modifier.

  • Catalyst Formation and Reaction:

    • The reactor is heated to the desired reaction temperature (e.g., 55 °C).

    • The catalyst components are injected into the reactor in the following order under an ethylene atmosphere: TEA solution, THF, and then the Ti(OC₄H₉)₄ solution. The typical molar ratio of Ti:Al:THF is 1:4:4.

    • The reactor is pressurized with ethylene to the desired pressure (e.g., 22 bar) and the stirrer is set to a high speed (e.g., 900 rpm).

  • Reaction Monitoring and Termination: The reaction is allowed to proceed for a set time (e.g., 30 minutes). The reaction is then terminated by cooling the reactor and venting the excess ethylene.

  • Product Analysis: The liquid and gas phases are analyzed by gas chromatography (GC) to determine the conversion of ethylene and the selectivity to 1-butene and other products.

Protocol for 1-Butene Dimerization (Zirconium-based Ziegler-Natta Catalyst)

This protocol describes the dimerization of 1-butene using a zirconium-based catalyst system.[6][7]

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • Diethylaluminum chloride (Et₂AlCl)

  • Triphenylphosphine (Ph₃P)

  • Sodium phenoxide (PhONa)

  • Chlorobenzene (solvent)

  • 1-Butene (high purity)

  • High-pressure reactor.

Procedure:

  • Catalyst Preparation:

    • The catalyst is prepared in-situ in the reactor.

    • ZrCl₄ is dissolved in chlorobenzene.

  • Reaction:

    • The reactor is charged with the solvent and 1-butene.

    • The desired amounts of Et₂AlCl, Ph₃P, and PhONa are added to the reactor. The molar ratios of Al/Zr and P/Zr are optimized (e.g., Al/Zr = 60, P/Zr = 1.0).

    • The reactor is heated to the reaction temperature (e.g., 80 °C) and the reaction is carried out for a specific duration (e.g., 2 hours).

  • Product Analysis: The reaction mixture is analyzed by GC to determine the conversion of 1-butene and the selectivity to dimers and other oligomers.

Conclusion

The synthesis of this compound from ethylene is a multi-step process that relies on the precise control of catalytic reactions. While the direct dimerization of ethylene predominantly yields 1-butene, subsequent dimerization of 1-butene or its co-dimerization with ethylene can be tailored to produce branched C6 olefins, including this compound. This guide has provided a comprehensive overview of the key reaction mechanisms, catalyst systems, and experimental protocols involved in this synthetic pathway. The provided quantitative data and visual representations of the processes offer a valuable resource for researchers and professionals in the fields of catalysis, organic synthesis, and polymer chemistry, enabling further development and optimization of processes for the selective production of this compound. Future research may focus on the development of single-catalyst systems capable of directly converting ethylene to this compound with high selectivity and efficiency.

References

Basic reaction mechanisms involving 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reaction Mechanisms Involving 2-Ethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the fundamental reaction mechanisms of this compound, a versatile C6 alkene. The content herein is curated for an audience with a strong background in organic chemistry, focusing on the core reactions that underscore its utility as a synthetic intermediate. This document adheres to stringent data presentation and visualization standards to facilitate clear and rapid comprehension.

Introduction

This compound, also known as 3-methylidenepentane, is a branched alpha-olefin that serves as a valuable building block in organic synthesis. Its terminal double bond is susceptible to a variety of addition reactions, making it a precursor for a range of functionalized molecules. This guide will explore the primary reaction pathways of this compound, including electrophilic additions, oxidation, reduction, and radical reactions.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is provided below. This information is critical for the identification and characterization of the starting material and its reaction products.

PropertyValue
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol
Boiling Point 64-65 °C
Density 0.689 g/mL at 25 °C
Refractive Index (n20/D) 1.396
¹H NMR Spectral data available in public databases.
¹³C NMR Spectral data available in public databases.
IR Spectrum Characteristic peaks for C=C and =C-H stretching.
Mass Spectrum Available in public databases for GC-MS analysis.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the chemistry of its carbon-carbon double bond. The following sections detail the principal reaction mechanisms.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes. The π electrons of the double bond act as a nucleophile, attacking an electrophile. These reactions with this compound typically proceed via a tertiary carbocation intermediate, following Markovnikov's rule.

The addition of hydrogen halides, such as hydrogen chloride, to this compound results in the formation of a tertiary alkyl halide. The reaction proceeds via a protonation of the double bond to form the more stable tertiary carbocation, which is then attacked by the halide anion.[1]

  • Product: 3-chloro-3-methylpentane

  • Regioselectivity: Markovnikov

Electrophilic_Addition_HCl reactant1 This compound intermediate Tertiary Carbocation Intermediate reactant1->intermediate + H⁺ reactant2 HCl reactant2->intermediate product 3-Chloro-3-methylpentane intermediate->product + Cl⁻

Mechanism of HCl addition to this compound.

In the presence of a strong acid catalyst and water, this compound undergoes hydration to form a tertiary alcohol. This reaction also adheres to Markovnikov's rule, proceeding through the formation of the most stable carbocation intermediate.[2]

  • Product: 3-Methyl-3-pentanol

  • Regioselectivity: Markovnikov

Acid_Catalyzed_Hydration reactant1 This compound intermediate1 Tertiary Carbocation reactant1->intermediate1 + H⁺ reactant2 H₂O, H⁺ reactant2->intermediate1 intermediate2 Oxonium Ion intermediate1->intermediate2 + H₂O product 3-Methyl-3-pentanol intermediate2->product - H⁺

Mechanism of acid-catalyzed hydration.
Hydroboration-Oxidation

In contrast to the electrophilic additions described above, hydroboration-oxidation provides a route to an anti-Markovnikov alcohol. Borane (BH₃) adds to the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.

  • Product: 2-Ethyl-1-butanol

  • Regioselectivity: Anti-Markovnikov

Hydroboration_Oxidation reactant1 This compound intermediate Trialkylborane reactant1->intermediate Hydroboration reactant2 1. BH₃·THF 2. H₂O₂, NaOH reactant2->intermediate product 2-Ethyl-1-butanol intermediate->product Oxidation Ozonolysis reactant1 This compound intermediate1 Molozonide reactant1->intermediate1 Ozone Addition reactant2 1. O₃ 2. DMS or Zn/H₂O reactant2->intermediate1 intermediate2 Ozonide intermediate1->intermediate2 Rearrangement product1 3-Pentanone intermediate2->product1 Reductive Workup product2 Formaldehyde intermediate2->product2 Reductive Workup Catalytic_Hydrogenation reactant1 This compound product 3-Methylpentane reactant1->product reactant2 H₂ reactant2->product catalyst Pd/C, Pt, or Ni catalyst->product Epoxidation reactant1 This compound product 2,2-Diethyl-oxirane reactant1->product reactant2 m-CPBA reactant2->product Radical_Addition_HBr reactant1 This compound intermediate Tertiary Radical Intermediate reactant1->intermediate + Br• reactant2 HBr, ROOR reactant2->intermediate product 1-Bromo-2-ethylbutane intermediate->product + HBr, - Br•

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electrophilic addition reactions involving 2-Ethyl-1-butene, an unsymmetrical alkene of significant interest in organic synthesis. The document details the mechanisms, regioselectivity, and stereochemistry of key reactions including hydrohalogenation, hydration, halogenation, halohydrin formation, oxymercuration-demercuration, and hydroboration-oxidation. Each reaction is analyzed through detailed mechanistic pathways, supported by quantitative data and experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and logical workflows, adhering to strict presentation standards for clarity and precision. This whitepaper serves as an essential resource for professionals engaged in chemical research and development, offering in-depth insights into the reactivity of this versatile substrate.

Introduction: The Nature of Electrophilic Addition

Alkenes are fundamental building blocks in organic chemistry, characterized by the presence of a carbon-carbon double bond, which consists of one strong sigma (σ) bond and one weaker, electron-rich pi (π) bond.[1][2] The high electron density of the π bond makes it nucleophilic and susceptible to attack by electrophiles (electron-deficient species).[2][3] Electrophilic addition is a characteristic reaction of alkenes where the π bond is broken, and two new σ bonds are formed by the addition of an electrophilic reagent across the double bond.[1][4]

The regioselectivity of these additions to unsymmetrical alkenes is often governed by Markovnikov's Rule , which states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon with fewer hydrogen atoms.[5][6][7] This rule is a consequence of the reaction proceeding through the most stable carbocation intermediate.[7][8] Conversely, some reactions proceed via an anti-Markovnikov pathway, where the opposite regioselectivity is observed.[9][10][11]

This guide focuses on this compound, an unsymmetrical alkene with a disubstituted carbon at the C2 position, making it an excellent substrate for studying the nuances of these foundational reactions.

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (HCl, HBr, HI) to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate.[7][12]

Markovnikov Addition (HBr, HCl, HI)

In the absence of radical initiators, the reaction follows Markovnikov's rule. The initial step involves the protonation of the C1 carbon of the double bond by the hydrogen halide. This is the rate-determining step and leads to the formation of the most stable carbocation, a tertiary carbocation at the C2 position.[1][4][7] The subsequent rapid attack of the halide anion on this electrophilic carbocation yields the final alkyl halide product.[4][12]

  • Reagents: HCl, HBr, or HI in an inert solvent.

  • Product: 2-Chloro-2-ethylbutane or 2-Bromo-2-ethylbutane.[5]

  • Regioselectivity: Markovnikov.

G cluster_reactants Reactants cluster_step1 Step 1: Protonation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack R1 This compound I1 Tertiary Carbocation Intermediate R1->I1 π bond attacks H⁺ plus1 + R2 H-Br R2->I1 P1 2-Bromo-2-ethylbutane I1->P1 Br⁻ attacks carbocation I2 Br⁻ I2->P1

Caption: Mechanism of Markovnikov Hydrobromination.
Anti-Markovnikov Addition (HBr with Peroxides)

When HBr is added in the presence of peroxides (ROOR), the reaction mechanism switches to a free-radical chain reaction. This pathway results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon (C1). This effect is specific to HBr.

  • Reagents: HBr, ROOR (peroxide).

  • Product: 1-Bromo-2-ethylbutane.

  • Regioselectivity: Anti-Markovnikov.

Hydration: Addition of Water

The addition of water across the double bond to form an alcohol can be achieved through several methods, each with distinct regioselectivity.

Acid-Catalyzed Hydration

Similar to hydrohalogenation, acid-catalyzed hydration proceeds via a carbocation intermediate according to Markovnikov's rule.[13] The alkene is first protonated to form the stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the tertiary alcohol.[14]

  • Reagents: H₂O, H₂SO₄ (or other strong acid catalyst).

  • Product: 2-Ethylbutan-2-ol.

  • Regioselectivity: Markovnikov.

G cluster_reactants Reactants cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack by H₂O cluster_step3 Step 3: Deprotonation R1 This compound I1 Tertiary Carbocation R1->I1 Attack on H₃O⁺ plus1 + R2 H₃O⁺ I2 Oxonium Ion I1->I2 + H₂O P1 2-Ethylbutan-2-ol I2->P1 - H₃O⁺

Caption: Mechanism of Acid-Catalyzed Hydration.
Oxymercuration-Demercuration

This two-step method is an alternative for Markovnikov hydration that avoids the formation of a free carbocation, thus preventing potential rearrangements (though not a concern for this compound).[15][16][17] The reaction involves the formation of a cyclic mercurinium ion intermediate, which is then attacked by water at the more substituted carbon.[15][17] Subsequent demercuration with sodium borohydride (B1222165) replaces the mercury with hydrogen.[15][16]

  • Reagents: 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄.

  • Product: 2-Ethylbutan-2-ol.

  • Regioselectivity: Markovnikov addition of H and OH.[15][16]

  • Stereochemistry: Anti-addition of -OH and -HgOAc.

Hydroboration-Oxidation

This reaction provides a pathway to the anti-Markovnikov alcohol.[9][10] Borane (BH₃) adds to the double bond in a concerted, syn-addition, with the boron atom adding to the less sterically hindered carbon (C1).[9][11] The resulting trialkylborane is then oxidized with hydrogen peroxide in a basic solution, replacing the boron with a hydroxyl group with retention of stereochemistry.[11][18]

  • Reagents: 1. BH₃·THF; 2. H₂O₂, NaOH.

  • Product: 2-Ethylbutan-1-ol.[19]

  • Regioselectivity: Anti-Markovnikov addition of H and OH.[9][10]

  • Stereochemistry: Syn-addition of H and OH.[9]

Halogenation and Halohydrin Formation

Halogenation: Addition of X₂

The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate rather than a carbocation.[20] The nucleophilic π bond attacks one halogen atom, displacing the other as a halide ion.[20] The resulting three-membered ring is then opened by a backside attack from the halide ion.[20][21]

  • Reagents: Br₂ or Cl₂ in an inert solvent (e.g., CCl₄, CH₂Cl₂).

  • Product: 1,2-Dibromo-2-ethylbutane.

  • Stereochemistry: Anti-addition.[20][21] The product is a racemic mixture of enantiomers.

G cluster_reactants Reactants cluster_step1 Step 1: Bromonium Ion Formation cluster_step2 Step 2: Backside Attack R1 This compound I1 Cyclic Bromonium Ion R1->I1 Attack on Br₂ plus1 + R2 Br₂ P1 Racemic 1,2-Dibromo-2-ethylbutane I1->P1 Br⁻ attacks from anti face I2 Br⁻ I2->P1

Caption: Mechanism of Halogenation (Anti-addition).
Halohydrin Formation

If halogenation is performed in a nucleophilic solvent like water, a halohydrin is formed.[22][23] After the formation of the cyclic halonium ion, the more abundant water molecule acts as the nucleophile instead of the halide ion. Water attacks the more substituted carbon of the halonium ion, followed by deprotonation.

  • Reagents: Br₂ or Cl₂ in H₂O.

  • Product: 1-Bromo-2-ethylbutan-2-ol.

  • Regioselectivity: -OH adds to the more substituted carbon (C2), and -X adds to the less substituted carbon (C1).

  • Stereochemistry: Anti-addition.

Summary of Reactions and Products

The following table summarizes the outcomes of the electrophilic addition reactions discussed.

ReactionReagentsMajor ProductRegioselectivityStereochemistry
Hydrohalogenation HCl or HBr2-Halo-2-ethylbutaneMarkovnikovRacemic mixture
Radical Hydrobromination HBr, ROOR1-Bromo-2-ethylbutaneAnti-MarkovnikovRacemic mixture
Acid-Catalyzed Hydration H₂O, H₂SO₄2-Ethylbutan-2-olMarkovnikovNot stereoselective
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O2. NaBH₄2-Ethylbutan-2-olMarkovnikovAnti-addition
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH2-Ethylbutan-1-olAnti-MarkovnikovSyn-addition
Halogenation Br₂ in CCl₄1,2-Dibromo-2-ethylbutaneN/AAnti-addition
Halohydrin Formation Br₂ in H₂O1-Bromo-2-ethylbutan-2-ol-OH on C2, -Br on C1Anti-addition

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and safe laboratory work. Below are representative protocols for key transformations of this compound.

Protocol: Hydroboration-Oxidation of this compound

Objective: To synthesize 2-ethylbutan-1-ol via anti-Markovnikov hydration.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Hydroboration: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with this compound (e.g., 10 mmol) and 20 mL of anhydrous THF. The flask is cooled in an ice bath to 0 °C.

  • The 1 M solution of BH₃·THF (e.g., 11 mL, 11 mmol) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the trialkylborane.

  • Oxidation: The flask is cooled again in an ice bath. 5 mL of 3 M NaOH solution is added slowly, followed by the very slow, dropwise addition of 5 mL of 30% H₂O₂ solution, ensuring the internal temperature does not exceed 40 °C.

  • After the addition of peroxide, the mixture is stirred at room temperature for an additional hour.

  • Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 2-ethylbutan-1-ol.

  • Purification: The crude alcohol can be purified by fractional distillation.

Protocol: Bromination of this compound

Objective: To synthesize 1,2-dibromo-2-ethylbutane.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask is charged with this compound (e.g., 10 mmol) dissolved in 25 mL of anhydrous dichloromethane and cooled to 0 °C in an ice bath.

  • A solution of bromine (e.g., 10 mmol) in 10 mL of dichloromethane is prepared and placed in a dropping funnel.

  • Addition: The bromine solution is added dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition. The addition is continued until a faint, persistent orange color is observed, indicating a slight excess of bromine.

  • Workup: The reaction mixture is allowed to warm to room temperature. It is then washed with 20 mL of saturated NaHCO₃ solution to quench any excess bromine, followed by a wash with water.

  • The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude 1,2-dibromo-2-ethylbutane.

  • Purification: The product can be purified by distillation under reduced pressure.

Conclusion

This compound serves as an exemplary substrate for demonstrating the fundamental principles of electrophilic addition reactions. The regiochemical and stereochemical outcomes of its reactions can be reliably predicted and controlled through the appropriate choice of reagents and conditions. The Markovnikov-directing reactions, such as hydrohalogenation and acid-catalyzed hydration, proceed through a stable tertiary carbocation to yield 2-substituted products. In contrast, hydroboration-oxidation provides a synthetic route to the anti-Markovnikov alcohol. Methods like oxymercuration-demercuration offer a way to achieve Markovnikov hydration while preventing rearrangements, and halogenation proceeds with distinct anti-stereochemistry. A thorough understanding of these transformations is indispensable for the strategic design of complex organic molecules in academic and industrial research, particularly within the field of drug development.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethyl-1-butene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data in a structured format, details the experimental protocols for data acquisition, and includes visualizations to clarify structural assignments and experimental workflows.

Chemical Structure and NMR Assignments

This compound (C6H12) is an alkene with the following structure:

Caption: Chemical structure of this compound.

The proton (¹H) and carbon-13 (¹³C) nuclei in different chemical environments give rise to distinct signals in the NMR spectrum. The assignments of these signals are crucial for confirming the molecular structure.

Data Presentation

The following tables summarize the quantitative 1H and 13C NMR spectral data for this compound.

1H NMR Spectral Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~4.69Multiplet (m)-2H
H3~2.04Quartet (q)~7.52H
H4'~1.03Triplet (t)~7.53H
H3'~2.04Quartet (q)~7.52H
H4''~1.03Triplet (t)~7.53H

Note: The two ethyl groups are chemically equivalent, resulting in overlapping signals for H3/H3' and H4'/H4''.

13C NMR Spectral Data
Carbon AssignmentChemical Shift (δ, ppm)
C1~106
C2~154
C3 & C3'~29
C4' & C4''~13

Experimental Protocols

The following section details the methodologies for acquiring the 1H and 13C NMR spectra of this compound.

Sample Preparation

Due to the volatile nature of this compound, proper sample preparation is critical to obtain high-quality NMR spectra.

  • Solvent Selection: A deuterated solvent that can dissolve the analyte and has a boiling point suitable for the experimental conditions should be chosen. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the desired amount of this compound in a clean, dry vial.

    • Add the appropriate volume of the chosen deuterated solvent to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap NMR Tube transfer->cap insert Insert Sample into Spectrometer cap->insert Proceed to Acquisition lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire

Caption: Experimental workflow for NMR data acquisition.
NMR Spectrometer and Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and experimental goals.

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width (sw): A range of approximately 0 to 200 ppm is appropriate.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced. For samples in CDCl₃, the residual solvent peak (CHCl₃) at 7.26 ppm for ¹H NMR and the solvent peak at 77.16 ppm for ¹³C NMR are commonly used as internal references. Alternatively, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C).

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Signal Analysis and Interpretation

1H NMR Spectrum
  • ~4.69 ppm (2H, multiplet): This signal corresponds to the two terminal vinyl protons (H1). The multiplet arises from geminal coupling to each other and vicinal coupling to the two allylic protons (H3).

  • ~2.04 ppm (4H, quartet): This signal is assigned to the four allylic protons of the two equivalent ethyl groups (H3 and H3'). Each set of two protons is split by the three adjacent methyl protons (H4' and H4''), resulting in a quartet (n+1 = 3+1 = 4).[1] The observed coupling constant is approximately 7.5 Hz.

  • ~1.03 ppm (6H, triplet): This upfield signal corresponds to the six protons of the two equivalent methyl groups (H4' and H4''). Each methyl group is split by the two adjacent methylene (B1212753) protons (H3 and H3'), resulting in a triplet (n+1 = 2+1 = 3) with a coupling constant of about 7.5 Hz.

13C NMR Spectrum
  • ~154 ppm: This downfield signal is assigned to the quaternary vinylic carbon (C2), which is deshielded due to its position in the double bond and being bonded to two other carbon atoms.[1]

  • ~106 ppm: This signal corresponds to the terminal vinylic carbon (C1), which is also deshielded by the double bond but to a lesser extent than C2.[1]

  • ~29 ppm: This signal is attributed to the methylene carbons of the two equivalent ethyl groups (C3 and C3').[1]

  • ~13 ppm: The most upfield signal is assigned to the methyl carbons of the two equivalent ethyl groups (C4' and C4'').[1]

References

Introduction to the Infrared Spectroscopy of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Ethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, a colorless liquid alkene. This document details the characteristic vibrational modes of the molecule, presents a summary of its key IR absorption peaks, outlines the experimental protocol for obtaining its spectrum, and illustrates the analytical workflow.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes. For alkenes like this compound, the most characteristic absorptions arise from the stretching and bending vibrations of the carbon-carbon double bond (C=C) and the carbon-hydrogen bonds associated with it (=C-H).[2]

Vibrational Mode Analysis of this compound

The structure of this compound (C₆H₁₂) features several key vibrational modes that are detectable by IR spectroscopy. The primary functional group is the terminal double bond, which gives rise to distinct stretching and bending vibrations. Additionally, the molecule contains sp³ hybridized C-H bonds in its ethyl groups, which also produce characteristic absorption bands.

Quantitative Infrared Absorption Data

The following table summarizes the principal infrared absorption peaks for this compound. The data is compiled from spectral databases and is consistent with the known vibrational frequencies for terminal alkenes.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3080Medium=C-H Stretch
~2965Strongsp³ C-H Stretch (asymmetric)
~2875Strongsp³ C-H Stretch (symmetric)
~1645MediumC=C Stretch
~1460MediumCH₂ Bend (Scissoring)
~1380MediumCH₃ Bend (Symmetric)
~890Strong=CH₂ Bend (Out-of-plane)

Experimental Protocol for Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound in its pure liquid form ("neat").

4.1. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.

  • Sample Holder: Two salt plates (typically sodium chloride, NaCl, or potassium bromide, KBr) are used for holding the liquid sample.[3]

  • Sample: this compound, liquid.

  • Cleaning Solvent: Acetone (B3395972) or another suitable volatile solvent for cleaning the salt plates.

  • Pipette: A Pasteur pipette for sample application.

4.2. Procedure

  • Preparation of Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a soft tissue dampened with acetone and allow them to dry completely.[3] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[3]

  • Background Spectrum: Acquire a background spectrum with the empty salt plates in the sample holder. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

  • Sample Application: Place a single drop of this compound onto the center of one salt plate using a Pasteur pipette.[3]

  • Creating the Sample Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[3]

  • Acquiring the Sample Spectrum: Place the "sandwich" of salt plates with the sample into the spectrometer's sample holder.[3] Initiate the data acquisition to obtain the IR spectrum.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

  • Cleaning: After the analysis, disassemble the salt plates and clean them thoroughly with acetone. Store the plates in a desiccator to protect them from moisture.[3]

Workflow for Infrared Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

IR_Analysis_Workflow p1 Obtain this compound Sample p2 Prepare Clean Salt Plates p1->p2 a1 Acquire Background Spectrum p2->a1 a2 Prepare 'Neat' Sample Film a1->a2 a3 Acquire Sample Spectrum a2->a3 d1 Background Subtraction a3->d1 Process Data d2 Peak Identification & Assignment d1->d2 d3 Structural Confirmation d2->d3

Caption: Workflow for IR Analysis of this compound.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by several key features:

  • =C-H Stretch: The peak around 3080 cm⁻¹ is indicative of the C-H stretching vibration where the hydrogen is bonded to a sp² hybridized carbon of the double bond.

  • sp³ C-H Stretch: The strong absorptions just below 3000 cm⁻¹ (around 2965 and 2875 cm⁻¹) are due to the C-H stretching vibrations of the ethyl groups.

  • C=C Stretch: The absorption at approximately 1645 cm⁻¹ is characteristic of the carbon-carbon double bond stretching vibration. Its medium intensity is typical for a terminal double bond.

  • =CH₂ Bend (Out-of-plane): The strong band near 890 cm⁻¹ is a highly characteristic out-of-plane bending (wagging) vibration of the terminal =CH₂ group. This is a very reliable indicator for the presence of a 1,1-disubstituted alkene.

The combination of these distinct absorption bands provides a unique "fingerprint" for this compound, allowing for its unambiguous identification and differentiation from its isomers and other organic compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 2-Ethyl-1-butene. The document details the primary fragmentation pathways, presents quantitative data on ion abundance, and outlines a standard experimental protocol for analysis.

Core Concepts in the Mass Spectrometry of this compound

This compound (also known as 3-methylenepentane) is a volatile alkene with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol .[1] When analyzed by electron ionization mass spectrometry (EI-MS), the molecule undergoes ionization to form a molecular ion (M⁺•), which then fragments in a characteristic pattern. The fragmentation of alkenes is primarily driven by the stability of the resulting carbocations, with allylic cations being particularly favored due to resonance stabilization.

The initial ionization of this compound results in the formation of the molecular ion at a mass-to-charge ratio (m/z) of 84. This molecular ion is often visible in the mass spectrum, though its abundance may be relatively low due to the facile fragmentation of the molecule.

The most prominent fragmentation pathways involve the cleavage of bonds allylic to the double bond, leading to the formation of stable carbocations. For this compound, the key fragmentations include the loss of a methyl radical (•CH₃) and an ethyl radical (•C₂H₅), resulting in the formation of highly abundant fragment ions.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key ions. The relative abundances of these ions are summarized in the table below, with the most abundant ion (the base peak) assigned a relative intensity of 100.

m/zProposed Fragment IonRelative Intensity (%)
84[C₆H₁₂]⁺• (Molecular Ion)15
69[C₅H₉]⁺30
56[C₄H₈]⁺•80
55[C₄H₇]⁺100 (Base Peak)
41[C₃H₅]⁺95
39[C₃H₃]⁺45
29[C₂H₅]⁺60
27[C₂H₃]⁺50

Data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 84) proceeds through several key steps, primarily dictated by the formation of the most stable carbocation intermediates.

The base peak at m/z 55 is attributed to the loss of an ethyl radical (•C₂H₅) from the molecular ion. This fragmentation is highly favored as it results in the formation of a stable, resonance-stabilized allylic cation.

Another significant fragmentation pathway is the loss of a methyl radical (•CH₃) to form the ion at m/z 69 . This also results in a stable carbocation.

The prominent ion at m/z 56 is likely formed through a rearrangement process followed by the loss of ethylene (B1197577) (C₂H₄).

The ion at m/z 41 is a common fragment in the mass spectra of many alkenes and corresponds to the highly stable allyl cation, [C₃H₅]⁺.[2] Its formation from this compound likely involves a more complex rearrangement and fragmentation process.

The ion at m/z 29 corresponds to the ethyl cation, [C₂H₅]⁺, formed by cleavage of the bond between the two ethyl groups.

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

Fragmentation_Pathway M [C₆H₁₂]⁺• m/z = 84 F69 [C₅H₉]⁺ m/z = 69 M->F69 - •CH₃ F56 [C₄H₈]⁺• m/z = 56 M->F56 - C₂H₄ (rearrangement) F55 [C₄H₇]⁺ m/z = 55 (Base Peak) M->F55 - •C₂H₅ F29 [C₂H₅]⁺ m/z = 29 M->F29 - C₄H₇• F41 [C₃H₅]⁺ m/z = 41 F55->F41 - CH₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general experimental protocol for the analysis of this compound using GC-MS.

4.1. Sample Preparation

Due to its high volatility, this compound should be handled in a well-ventilated area.

  • Standard Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as hexane (B92381) or pentane. A typical concentration would be 1000 µg/mL.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Dilution: If analyzing a sample matrix, dilute it with the chosen solvent to bring the expected concentration of this compound within the calibration range.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/Splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium (99.999% purity)

  • Flow Rate: 1.0 mL/min (constant flow)

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.[3]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

4.3. Mass Spectrometry (MS) Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 20 - 200

  • Scan Rate: 2 scans/second

  • Solvent Delay: 2 minutes (to prevent the solvent peak from damaging the detector)

4.4. Data Acquisition and Analysis

Acquire the data using the instrument's software. Identify the peak corresponding to this compound based on its retention time, which should be determined by running a standard. The mass spectrum of the peak should be compared to a reference library (e.g., NIST) for confirmation. Quantitation can be performed by creating a calibration curve from the peak areas of the working standards.

The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards Injection Inject into GC Standard->Injection Sample Dilute Sample Sample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification Detection->Identification Quantitation Quantitation Identification->Quantitation

References

Solubility of 2-Ethyl-1-butene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Ethyl-1-butene

This compound (C₆H₁₂) is a non-polar aliphatic alkene. Its structure, characterized by a terminal double bond and ethyl branching, dictates its physicochemical properties, including its solubility in various media. Understanding its solubility is crucial for its application in synthesis, purification, and formulation processes.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound exhibits solubility in a range of common organic solvents. Conversely, it is insoluble in water.[1][2][3][4][5] This behavior is consistent with the "like dissolves like" principle, where non-polar solutes dissolve in non-polar or weakly polar solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventPolaritySolubility
WaterPolarInsoluble[1][2][3][4][5]
AlcoholPolarSoluble[1][2][3][4][5]
MethanolPolarSoluble[1][4][5]
AcetonePolar AproticSoluble[2][3]
Diethyl EtherWeakly PolarSoluble[2][3]
BenzeneNon-polarSoluble[2][3]

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound in organic solvents (e.g., in g/100 mL or mole fraction at specified temperatures). The absence of such data highlights a potential knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocol for Determining Solubility

The following is a generalized, detailed methodology for the experimental determination of the solubility of a volatile liquid hydrocarbon like this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Principle

A saturated solution of this compound in the chosen solvent is prepared at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically, typically by gas chromatography.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Temperature-controlled shaker or water bath

  • Calibrated gas chromatograph (GC) with a suitable column (e.g., non-polar) and detector (e.g., Flame Ionization Detector - FID)

  • Volumetric flasks and pipettes

  • Syringes for sampling

  • Analytical balance

  • Sealed vials

Procedure
  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

    • Ensure the concentrations bracket the expected solubility.

  • Equilibration:

    • In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with gentle agitation to ensure the solvent is fully saturated.

  • Sampling:

    • After equilibration, cease agitation and allow the phases to separate.

    • Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. It is critical to avoid disturbing the undissolved this compound layer.

  • Analysis:

    • Inject a known volume of the sampled saturated solution into the gas chromatograph.

    • Analyze the sample under the same GC conditions used for the standard solutions.

    • Record the peak area corresponding to this compound.

  • Quantification:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the saturated solution.

    • The solubility can then be expressed in the desired units (e.g., g/100 mL, mol/L, mole fraction).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions (Known Concentrations) calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Samples (Excess Solute in Solvent) equilibrate Equilibrate Samples (Constant Temperature) prep_samples->equilibrate sample Sample Saturated Solvent Phase equilibrate->sample gc_analysis Analyze by Gas Chromatography sample->gc_analysis quantify Quantify Concentration gc_analysis->quantify calibration->quantify solubility Determine Solubility quantify->solubility

References

An In-depth Technical Guide to the Health and Safety of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 2-Ethyl-1-butene (CAS No. 760-21-4). The information is compiled for an audience of researchers, scientists, and drug development professionals, with a focus on detailed data, experimental context, and logical frameworks for safety assessment.

Chemical and Physical Properties

This compound is a colorless, volatile, and highly flammable liquid.[1][2][3] It is a member of the alkene family and is used as an intermediate in organic synthesis, including the production of flavors, perfumes, medicines, dyes, and resins.[1][3][4][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂[6][7]
Molecular Weight 84.16 g/mol [6][7]
Appearance Colorless liquid[1][3][8]
Boiling Point 64-65 °C[1][3][7][9]
Melting Point -131 to -132 °C[1][3][7][9][10]
Density 0.689 g/mL at 25 °C[1][3][7][9]
Vapor Pressure 175 mmHg at 20 °C[8]
Flash Point -10 °C (-14 °F) closed cup[5][7][9]
Autoignition Temperature 315 °C (599 °F)[7][9]
Solubility Insoluble in water; Soluble in alcohol, methanol, ether, and benzene.[1][3][4][5]
Refractive Index n20/D 1.396[1][3][7][9]

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential health effects.

GHS Classification:

  • Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[6][8]

  • Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)[6]

  • Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways)[11][12]

  • Hazardous to the Aquatic Environment, Chronic Hazard: Category 2 (H411: Toxic to aquatic life with long lasting effects)[11][12]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[6][13]

  • Skin Contact: May cause skin irritation and is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[6][13][14][15]

  • Eye Contact: May cause eye irritation.[6][13][15]

  • Ingestion: May be harmful if swallowed. Aspiration into the lungs can be fatal.[6][11][12]

Toxicology and Mechanism of Action

While specific toxicological studies on this compound are limited in the public domain, the toxicity of structurally related alkenes can provide insights into its potential mechanisms of action.

Proposed Mechanism of Toxicity: Michael Addition

Type-2 alkenes, a class of chemicals that includes this compound, are known to exert toxicity through a common mechanism: the formation of covalent adducts with nucleophilic groups in biological macromolecules, such as proteins.[6] This reaction, known as a Michael addition, typically involves the reaction of the alkene's electrophilic carbon-carbon double bond with soft nucleophiles like the sulfhydryl groups of cysteine residues in proteins.[1][6] This covalent modification can alter the protein's structure and function, leading to cellular dysfunction and toxicity.

MichaelAddition cluster_reactants Reactants cluster_product Product 2_Ethyl_1_butene This compound (Electrophile) Adduct Covalent Protein Adduct (Altered Protein Function) 2_Ethyl_1_butene->Adduct Michael Addition Protein_SH Protein with Nucleophilic Thiol Group (e.g., Cysteine residue) Protein_SH->Adduct

Caption: Proposed mechanism of this compound toxicity via Michael addition.

Experimental Protocols

Skin Sensitization Assessment: In Vitro and In Chemico Methods

Current best practices for assessing skin sensitization potential involve a combination of in silico, in chemico, and in vitro methods, as outlined in the OECD's Adverse Outcome Pathway (AOP) for skin sensitization.[4][16] An integrated approach to testing and assessment (IATA) is often employed.

Representative Experimental Workflow for Skin Sensitization Assessment:

SkinSensitizationWorkflow cluster_in_silico In Silico Analysis cluster_in_chemico In Chemico Assessment (Key Event 1) cluster_in_vitro In Vitro Assessment (Key Events 2 & 3) cluster_data_integration Data Integration and Hazard Classification QSAR QSAR Modeling (e.g., OECD QSAR Toolbox) IATA Integrated Approach to Testing and Assessment (IATA) QSAR->IATA DPRA Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) DPRA->IATA KeratinoSens KeratinoSens™ (OECD TG 442D) KeratinoSens->IATA hCLAT h-CLAT (OECD TG 442E) hCLAT->IATA RespiratoryIrritationWorkflow cluster_exposure Exposure cluster_endpoints Endpoint Measurement cluster_analysis Data Analysis and Hazard Characterization ALI_Exposure Air-Liquid Interface (ALI) Exposure of Human Respiratory Epithelial Cells Cytotoxicity Cytotoxicity Assays (e.g., LDH release) ALI_Exposure->Cytotoxicity Inflammation Inflammatory Mediator Release (e.g., IL-8 ELISA) ALI_Exposure->Inflammation Barrier_Integrity Transepithelial Electrical Resistance (TEER) ALI_Exposure->Barrier_Integrity Dose_Response Dose-Response Modeling Cytotoxicity->Dose_Response Inflammation->Dose_Response Barrier_Integrity->Dose_Response

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Ethyl-1-butene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] This document provides detailed application notes and protocols for the analysis of 2-Ethyl-1-butene, a volatile organic compound, using GC-MS. This compound (CAS RN: 760-21-4) is a colorless, flammable liquid with the molecular formula C6H12 and a molecular weight of 84.16 g/mol .[3] Accurate and reliable quantification of such compounds is critical in various fields, including environmental monitoring, industrial quality control, and chemical synthesis.

These notes are intended to guide researchers, scientists, and drug development professionals in developing and implementing a robust GC-MS method for the analysis of this compound.

Experimental Protocols

A successful GC-MS analysis relies on careful sample preparation and optimized instrument parameters. The following protocols provide a general framework that can be adapted to specific sample matrices and instrumentation.

Sample Preparation

The choice of sample preparation technique is crucial for accurate analysis and depends on the sample matrix. For volatile compounds like this compound, methods that minimize analyte loss are preferred.

2.1.1. Headspace Analysis

Headspace analysis is a suitable technique for isolating volatile compounds from solid or liquid samples without direct injection of the sample matrix.[1][2]

  • Protocol:

    • Place a known amount of the liquid or solid sample into a sealed headspace vial.

    • Heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

    • A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas.

    • Inject the gas sample directly into the GC inlet.

2.1.2. Solid-Phase Microextraction (SPME)

SPME is a fast, solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample.[2]

  • Protocol:

    • Place the sample in a sealed vial.

    • Expose the SPME fiber to the headspace above the sample or directly immerse it in a liquid sample for a defined period.

    • The analytes adsorb to the fiber coating.

    • Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed onto the GC column.

2.1.3. Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.[1]

  • Protocol:

    • Mix the sample with an immiscible organic solvent (e.g., hexane, dichloromethane).[1][4]

    • Thoroughly agitate the mixture to facilitate the transfer of this compound into the organic phase.

    • Allow the layers to separate.

    • Collect the organic layer containing the analyte.

    • The extract can be concentrated if necessary using a gentle stream of nitrogen gas (blowdown).[5]

    • Inject an aliquot of the concentrated extract into the GC-MS.

2.1.4. General Sample Handling Considerations

  • Use clean glass containers to avoid contamination.[1]

  • Ensure samples are free of particles by centrifugation or filtration before injection.[1][4]

  • Samples should be prepared in volatile organic solvents; water, strong acids, and strong bases should be avoided.[1][4]

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890A GC (or equivalent)
Mass Spectrometer Agilent 5975C MS (or equivalent)
Column Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on concentration)
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, hold for 2 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 35-150
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table summarizes key analytical parameters for this compound.

Analyte Retention Time (min) Molecular Ion (m/z) Quantifier Ion (m/z) Qualifier Ions (m/z) LOD (µg/mL) LOQ (µg/mL) Linearity (R²)
This compound~4.5846941, 550.050.15>0.998

Note: Retention time is an estimate and will vary depending on the specific GC system and method parameters. LOD (Limit of Detection) and LOQ (Limit of Quantification) are hypothetical values and should be experimentally determined.

The mass spectrum of this compound is characterized by its molecular ion peak at m/z 84.[6] Key fragment ions for identification and quantification include m/z 69, 55, and 41.[7] The base peak is typically observed at m/z 41.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Prep_Choice Choose Preparation Method Sample->Prep_Choice Headspace Headspace Analysis Prep_Choice->Headspace Volatiles in solid/liquid matrix SPME SPME Prep_Choice->SPME Trace volatiles LLE Liquid-Liquid Extraction Prep_Choice->LLE Liquid samples Prepared_Sample Prepared Sample in Vial Headspace->Prepared_Sample SPME->Prepared_Sample LLE->Prepared_Sample Injection Injection into GC Prepared_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound by GC-MS.

Method Validation

To ensure the reliability of the analytical results, the GC-MS method should be validated for several key parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the instrument response is directly proportional to the analyte concentration. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²).

  • Accuracy: The closeness of the measured value to the true value, often determined by analyzing spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the analysis of this compound using Gas Chromatography-Mass Spectrometry. By following these guidelines for sample preparation, instrument setup, and method validation, researchers can achieve accurate and reproducible results for the identification and quantification of this volatile organic compound. The flexibility of the described methods allows for adaptation to various sample types and analytical requirements.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pharmaceutical industry, the identification and quantification of impurities and related substances in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their safety, efficacy, and stability.[1][2][3] Related compounds are substances that are structurally similar to the API and can arise from various sources, including the synthesis process, degradation of the drug substance, or unintended side reactions.[4] High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of these related substances due to its high sensitivity, resolution, and versatility.[1][2] This document provides a detailed overview of HPLC methods for analyzing related compounds, including experimental protocols and validation considerations.

Key Concepts in Related Compound Analysis

  • Impurities: Unwanted chemical substances present in a pharmaceutical product that are not the API or excipients.[1] These can include starting materials, intermediates, by-products, and degradation products.[1][4]

  • Related Substances: Compounds that are structurally related to the API and may or may not be pharmacologically active.[1]

  • Method Validation: The process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as per International Council for Harmonisation (ICH) guidelines, include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.[5][6]

Experimental Protocols

A generalized experimental protocol for the analysis of related compounds by HPLC is provided below. This protocol should be optimized and validated for each specific API and formulation.

1. Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results. The goal is to extract the API and its related compounds from the sample matrix and dissolve them in a suitable solvent.

  • API (Bulk Drug): Accurately weigh a specified amount of the API and dissolve it in a suitable diluent (often the mobile phase) to achieve a known concentration.

  • Finished Product (e.g., Tablets, Capsules):

    • Weigh and finely powder a representative number of units (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to a single dosage unit.

    • Transfer the powder to a volumetric flask and add the diluent.

    • Sonicate or shake the flask to ensure complete dissolution of the API.

    • Dilute to the final volume with the diluent and mix well.

    • Filter the solution through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved excipients before injection into the HPLC system.[7]

2. Chromatographic Conditions

The selection of appropriate chromatographic conditions is critical for achieving the desired separation of the API from its related compounds. Reversed-phase HPLC is the most common mode used for this purpose.

A summary of typical HPLC conditions for the analysis of related substances in various drugs is presented in the table below.

ParameterCiprofloxacin HCl[8]Captopril[5]Ranolazine[7]Naproxen[9]Pantoprazole Sodium
Column C18, 5 µm, 250 x 4.6 mmRP18, 5 µm, 250 x 4.6 mmSupelcosil C18, 5 µm, 250 x 4.6 mmYMC-ODS A, 5 µm, 250 x 4.6 mmHypersil ODS, 5 µm, 125 x 4.0 mm
Mobile Phase Acetonitrile:Phosphoric acid (2.45 g/L) (13:87, v/v)Methanol:Phosphoric acid 0.11% (55:45, v/v)Phosphate buffer (pH 7.0):Methanol (350:650, v/v)Acetonitrile:10 mM Ammonium acetate (B1210297) buffer (pH 3.8) (550:450, v/v)Gradient Elution
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min0.8 mL/min1.0 mL/min
Detection (UV) 278 nm220 nm220 nm254 nm290 nm
Column Temp. 40°CNot SpecifiedNot SpecifiedAmbient40°C
Injection Vol. 50 µL20 µLNot SpecifiedNot SpecifiedNot Specified

3. Data Analysis and Quantification

The identification of related compounds is typically based on their retention times relative to the main API peak. Quantification is performed by comparing the peak area of each impurity to that of a reference standard of the API at a known concentration.

  • External Standard Method: A calibration curve is generated using a series of dilutions of a certified reference standard for each impurity. The concentration of the impurity in the sample is then determined from this curve.

  • Area Normalization: When reference standards for impurities are not available, the percentage of an impurity can be estimated by dividing its peak area by the total area of all peaks in the chromatogram. This method assumes that the API and all impurities have the same response factor at the detection wavelength.

  • Relative Response Factor (RRF): If the response of an impurity differs from that of the API, a relative response factor is determined and used to correct the calculated amount of the impurity.

Method Validation Workflow

The validation of an HPLC method for related substances ensures that it is reliable and suitable for its intended use. The following diagram illustrates the logical workflow of method validation.

G HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Develop Develop HPLC Method Specificity Specificity Develop->Specificity Validate Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Implement

Caption: Logical workflow for HPLC method validation.

Experimental Workflow for Related Compound Analysis

The following diagram outlines the general experimental workflow for the analysis of related compounds in a pharmaceutical sample.

G Experimental Workflow for Related Compound Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detect with UV/DAD Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC analysis of related compounds.

Summary of Method Validation Parameters

The table below summarizes the key validation parameters, their purpose, and typical acceptance criteria for related substance methods.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[7]The peak of the main drug should be well-resolved from any impurity peaks. No interference from placebo or diluent at the retention time of the analyte and known impurities.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[9][10]Correlation coefficient (r²) ≥ 0.99.[9][10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]Typically determined by signal-to-noise ratio (e.g., S/N = 3).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]Typically determined by signal-to-noise ratio (e.g., S/N = 10) and demonstrated with acceptable precision and accuracy.
Accuracy The closeness of the test results obtained by the method to the true value.[2]Recovery of spiked impurities should be within a specified range (e.g., 80-120%) at different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be within acceptable limits (e.g., < 10% for impurities at the limit of quantitation).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

The development and validation of robust HPLC methods are essential for the accurate determination of related compounds in pharmaceutical products.[2] A thorough understanding of the principles of chromatography, combined with a systematic approach to method development and validation as outlined in this guide, will enable researchers and scientists to ensure the quality and safety of drug substances and products. The use of advanced detection techniques, such as mass spectrometry (MS) coupled with HPLC, can further enhance the identification and structural elucidation of unknown impurities.[1][11]

References

Application Notes & Protocols: Quantitative NMR (qNMR) for Purity Assessment of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the purity of organic compounds.[1][2][3][4] Unlike chromatographic methods, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards of the analyte.[2][5] This document provides a detailed protocol for the purity assessment of 2-Ethyl-1-butene using ¹H qNMR with an internal standard.

Principle of qNMR

The fundamental principle of qNMR lies in the direct relationship between the integrated area of a specific NMR signal and the molar amount of the corresponding nucleus in the sample.[2][6][7] By comparing the integral of a signal from the analyte (this compound) with the integral of a signal from a certified internal standard of known purity and weight, the purity of the analyte can be accurately calculated.[5][8]

Experimental Protocol

This protocol outlines the necessary steps for the purity determination of this compound using the internal standard method.[9]

Materials and Equipment
  • Analyte: this compound (Molecular Weight: 84.16 g/mol )

  • Internal Standard: A suitable certified reference material (e.g., Maleic acid, 1,4-Dinitrobenzene). The choice of internal standard is critical and should meet several criteria.[6][8]

  • Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-Precision Analytical Balance: For accurate weighing of the analyte and internal standard.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-quality 5 mm NMR tubes.

Selection of Internal Standard

The ideal internal standard should possess the following characteristics[5][6][8][10]:

  • High purity (certified and traceable).

  • Chemical stability and inertness towards the analyte and solvent.

  • Good solubility in the chosen deuterated solvent.

  • Simple NMR spectrum with at least one well-resolved signal that does not overlap with any signals from the analyte or solvent.[6]

  • A known molecular weight.

For this compound, which is a non-polar organic molecule, suitable internal standards could include 1,4-Dinitrobenzene or hexamethylbenzene . The protons of 1,4-Dinitrobenzene appear as a singlet in a region of the ¹H NMR spectrum that is typically free of signals from aliphatic compounds.

Sample Preparation

Accurate sample preparation is crucial for reliable qNMR results.[9][10]

  • Weighing: Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and the this compound sample (e.g., 20 mg) into a clean, dry vial using a high-precision analytical balance.

  • Dissolution: Quantitatively transfer the weighed solids into a calibrated volumetric flask (e.g., 10 mL). Add the deuterated solvent (e.g., CDCl₃) to dissolve the solids completely. Fill the flask to the mark with the solvent and mix thoroughly to ensure a homogeneous solution.

  • Transfer to NMR Tube: Transfer an appropriate volume (e.g., 0.6 mL) of the prepared solution into a clean, dry NMR tube.

NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully optimized.[1][5][11]

ParameterRecommended ValueRationale
Pulse Program Standard single-pulse (e.g., zg30 on Bruker)Ensures simple and reproducible excitation.[1]
Relaxation Delay (d1) ≥ 5 times the longest T₁ of analyte and standard signalsAllows for full relaxation of all nuclei, ensuring signal intensity is directly proportional to the number of protons. A typical starting value is 30-60 seconds.[1][5][11]
Number of Scans (ns) 16-64To achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[1]
Acquisition Time (aq) ≥ 3 secondsProvides sufficient digital resolution.[1]
Spectral Width (sw) Sufficient to cover all signals of interestTypically around 12-15 ppm for ¹H NMR.
Temperature Constant and regulatedTo avoid shifts in signal positions and ensure reproducibility.
Data Processing and Integration

Proper data processing is essential for accurate integration.

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Manually integrate the selected signals from the analyte and the internal standard. Choose well-resolved signals that are free from overlap with other signals. For this compound, the vinylic protons (=CH₂) around 4.69 ppm are a good choice for integration.[12][13][14] For the internal standard, select a sharp, well-defined singlet.

Purity Calculation

The purity of this compound can be calculated using the following equation[5][11][15]:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • Ianalyte = Integral of the selected signal of this compound

  • Istd = Integral of the selected signal of the internal standard

  • Nanalyte = Number of protons corresponding to the integrated analyte signal (for =CH₂, Nanalyte = 2)

  • Nstd = Number of protons corresponding to the integrated standard signal

  • MWanalyte = Molecular weight of this compound (84.16 g/mol )

  • MWstd = Molecular weight of the internal standard

  • manalyte = Mass of the this compound sample

  • mstd = Mass of the internal standard

  • Pstd = Purity of the internal standard (as a percentage)

Data Presentation

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound shows characteristic signals that can be used for quantification[12][13][14][16]:

  • ~4.69 ppm (s, 2H): Vinylic protons (=CH₂)

  • ~2.04 ppm (q, 4H): Methylene protons (-CH₂-) adjacent to the double bond

  • ~1.03 ppm (t, 6H): Methyl protons (-CH₃)

Example Quantitative Data

The following table summarizes hypothetical data for a qNMR purity assessment of this compound.

ParameterValue
Analyte This compound
Internal Standard 1,4-Dinitrobenzene
Mass of Analyte (manalyte) 20.15 mg
Mass of Standard (mstd) 10.05 mg
Purity of Standard (Pstd) 99.9%
Molecular Weight of Analyte (MWanalyte) 84.16 g/mol
Molecular Weight of Standard (MWstd) 168.11 g/mol
Analyte Signal Integral (Ianalyte) 25.40 (for =CH₂ signal)
Number of Analyte Protons (Nanalyte) 2
Standard Signal Integral (Istd) 10.85 (for aromatic protons)
Number of Standard Protons (Nstd) 4
Calculated Purity 98.7%

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters (d1, ns, etc.) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate formula Apply qNMR Purity Formula integrate->formula result Purity Result formula->result

Caption: Experimental workflow for qNMR purity assessment.

qNMR_Principle cluster_analyte Analyte (this compound) cluster_std Internal Standard analyte_signal Analyte Signal (Integral I_analyte) calculation Purity Calculation analyte_signal->calculation analyte_protons Number of Protons (N_analyte) analyte_protons->calculation analyte_mw Molecular Weight (MW_analyte) analyte_mw->calculation analyte_mass Mass (m_analyte) analyte_mass->calculation std_signal Standard Signal (Integral I_std) std_signal->calculation std_protons Number of Protons (N_std) std_protons->calculation std_mw Molecular Weight (MW_std) std_mw->calculation std_mass Mass (m_std) std_mass->calculation std_purity Purity (P_std) std_purity->calculation purity Analyte Purity (%) calculation->purity

Caption: Logical relationship of parameters for qNMR purity calculation.

References

Application Notes and Protocols: 2-Ethyl-1-butene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethyl-1-butene as a strategic intermediate in organic synthesis. Its terminal double bond allows for a variety of transformations, making it a valuable building block for the synthesis of alcohols, carbonyl compounds, and epoxides, which are key moieties in numerous pharmaceutical agents and functional materials.

Synthesis of this compound via Wittig Reaction

This compound can be efficiently synthesized from the commercially available ketone, 3-pentanone (B124093), through the Wittig reaction. This method offers a reliable route to terminal alkenes with high regioselectivity.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5 °C. The formation of a deep red or orange color indicates the generation of the ylide.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Expected Yield: While specific yields for this exact reaction can vary, typical Wittig reactions of this nature can provide yields in the range of 70-85%.

Key Synthetic Transformations of this compound

The terminal double bond of this compound is susceptible to a range of addition and cleavage reactions, providing access to a variety of functionalized products.

Hydroboration-Oxidation: Synthesis of 2-Ethyl-1-butanol (B44090)

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. In the case of this compound, this reaction yields the primary alcohol, 2-ethyl-1-butanol.

Reaction Scheme: this compound → 2-Ethyl-1-butanol

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (0.4 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude 2-ethyl-1-butanol by distillation.

Expected Yield: Typical yields for the hydroboration-oxidation of terminal alkenes are in the range of 80-95%.

Ozonolysis: Synthesis of 3-Pentanone and Formaldehyde

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. The reaction of this compound with ozone, followed by a reductive workup, yields 3-pentanone and formaldehyde.

Reaction Scheme: this compound → 3-Pentanone + Formaldehyde

Experimental Protocol: Ozonolysis of this compound

Materials:

  • This compound

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (B99878) (DMS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Slowly add dimethyl sulfide (1.5 equivalents) to the reaction mixture at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the dichloromethane by distillation.

  • The resulting mixture contains 3-pentanone. Formaldehyde, being volatile, is often not isolated but can be derivatized for quantification if necessary. 3-pentanone can be purified by distillation.

Expected Yield: Ozonolysis reactions with reductive workup generally proceed with high yields, often exceeding 90%.

Epoxidation: Synthesis of this compound Oxide

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, this compound oxide. Epoxides are versatile intermediates for the synthesis of diols, amino alcohols, and other functionalized molecules.

Reaction Scheme: this compound → this compound Oxide

Experimental Protocol: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound oxide by distillation.

Expected Yield: Epoxidation of alkenes with m-CPBA is typically a high-yielding reaction, with expected yields around 75-90%.[1]

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic data for the starting material and the synthesized products.

Table 1: Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₆H₁₂84.1664-650.689
2-Ethyl-1-butanolC₆H₁₄O102.171460.830
3-PentanoneC₅H₁₀O86.13101-1020.814
This compound OxideC₆H₁₂O100.16~105-107 (est.)N/A

Table 2: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 4.68 (s, 2H), 2.03 (q, 4H), 1.05 (t, 6H)155.0, 106.9, 26.0, 12.53080, 2965, 1645, 1460, 885
2-Ethyl-1-butanol 3.55 (d, 2H), 1.55 (m, 1H), 1.38 (m, 4H), 0.90 (t, 6H)65.5, 43.5, 23.0, 11.23350 (br), 2960, 1460, 1040
3-Pentanone 2.43 (q, 4H), 1.06 (t, 6H)211.5, 35.5, 7.92975, 1715 (s), 1465, 1380
This compound Oxide ~2.9 (m, 1H), ~2.7 (m, 1H), ~2.5 (m, 1H), ~1.5 (m, 4H), ~1.0 (t, 6H)~58, ~52, ~25, ~10~3050, 2965, 1460, 1250, 890

Visualized Workflows and Relationships

The following diagrams illustrate the synthetic pathways and logical relationships described in this document.

Synthesis_of_2_Ethyl_1_Butene 3-Pentanone 3-Pentanone Wittig Reaction Wittig Reaction 3-Pentanone->Wittig Reaction Ylide Methyltriphenyl- phosphonium ylide Ylide->Wittig Reaction This compound This compound Wittig Reaction->this compound caption Synthesis of this compound via Wittig Reaction

Caption: Synthesis of this compound via Wittig Reaction

Reactions_of_2_Ethyl_1_Butene cluster_reactions Synthetic Transformations cluster_hydroboration Hydroboration- Oxidation cluster_ozonolysis Ozonolysis cluster_epoxidation Epoxidation This compound This compound BH3_THF 1. BH3·THF This compound->BH3_THF 2-Ethyl-1-butanol 2-Ethyl-1-butanol This compound->2-Ethyl-1-butanol O3 1. O3 This compound->O3 3-Pentanone 3-Pentanone This compound->3-Pentanone Formaldehyde Formaldehyde This compound->Formaldehyde mCPBA m-CPBA This compound->mCPBA 2-Ethyl-1-butene_Oxide This compound Oxide This compound->2-Ethyl-1-butene_Oxide H2O2_NaOH 2. H2O2, NaOH DMS 2. (CH3)2S caption Key Reactions of this compound

Caption: Key Reactions of this compound

References

Application of 2-Ethyl-1-butene in Polymerization Studies: A Review of Challenges and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-butene is an alpha-olefin that presents unique structural characteristics, notably steric hindrance around the double bond due to the presence of two ethyl groups. While alpha-olefins are crucial monomers in the synthesis of a wide array of polymers, the polymerization of this compound is not a readily achievable process under conventional conditions. This document aims to provide an overview of the challenges associated with the polymerization of sterically hindered olefins like this compound, and to outline potential, albeit largely theoretical, avenues for its application in polymerization studies, primarily as a comonomer. Due to a lack of documented successful homopolymerization of this compound, this document will focus on the underlying principles and related experimental protocols for similar, less hindered monomers.

The Challenge of Steric Hindrance

The primary obstacle in the polymerization of this compound is steric hindrance. The bulky ethyl groups surrounding the vinyl group impede the approach of the monomer to the active site of a catalyst, be it a Ziegler-Natta, metallocene, or cationic polymerization initiator. This steric clash significantly increases the activation energy for the propagation step, making polymerization kinetically unfavorable. Research on the polymerization of other sterically hindered alpha-olefins, such as 1-hexene, has shown that increased substitution around the double bond can inhibit or completely prevent polymer chain growth.

Potential Application in Copolymerization

While the homopolymerization of this compound is not well-documented, its use as a comonomer in polymerization reactions with less hindered olefins, such as ethylene, presents a potential application. The incorporation of this compound into a polymer chain would introduce ethyl branches, which can significantly alter the physical properties of the resulting polymer, such as its density, crystallinity, and mechanical strength. For instance, in the production of linear low-density polyethylene (B3416737) (LLDPE), alpha-olefins like 1-butene (B85601) are used as comonomers to introduce short-chain branches.

General Experimental Protocols for Alpha-Olefin Polymerization

The following protocols are generalized for the polymerization of less-hindered alpha-olefins like 1-butene, and serve as a foundational methodology that would require significant optimization for a sterically hindered monomer like this compound.

Protocol 1: Ziegler-Natta Polymerization of 1-Butene

This protocol describes a typical slurry polymerization of 1-butene using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • Catalyst: Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂)

  • Cocatalyst: Triethylaluminium (Al(C₂H₅)₃, TEAL)

  • Monomer: Polymerization-grade 1-butene, dried and deoxygenated

  • Solvent: Anhydrous hexane (B92381) or heptane, deoxygenated

  • Quenching Agent: Isopropanol (B130326) with 5% HCl

Experimental Procedure:

  • Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with high-purity nitrogen to remove all traces of oxygen and moisture.

  • Solvent and Cocatalyst Addition: Anhydrous solvent is introduced into the reactor, followed by the addition of the triethylaluminium cocatalyst solution. The mixture is stirred and brought to the desired reaction temperature (e.g., 70°C).

  • Catalyst Injection: The solid Ziegler-Natta catalyst component is injected into the reactor.

  • Monomer Feed: 1-Butene is continuously fed into the reactor to maintain a constant pressure.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours).

  • Termination: The polymerization is terminated by stopping the monomer feed and injecting the quenching agent.

  • Polymer Isolation: The polymer slurry is discharged from the reactor. The polymer is then washed with isopropanol and dried in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Cationic Polymerization of an Alkene

This protocol outlines a general procedure for the cationic polymerization of an alkene susceptible to this mechanism, such as isobutylene. The applicability to this compound would depend on the stability of the resulting tertiary carbocation and overcoming steric hindrance.

Materials:

Experimental Procedure:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer and a cooling system is dried and purged with nitrogen.

  • Solvent and Monomer Charging: The chilled solvent is transferred to the reactor, followed by the condensation of the gaseous monomer at low temperature (e.g., -80°C).

  • Initiation: The initiator system is introduced into the rapidly stirred monomer solution. The polymerization is typically very fast.

  • Termination: The reaction is terminated by the addition of a quenching agent.

  • Polymer Recovery: The polymer is precipitated by adding a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Data Presentation

Due to the absence of specific data for the polymerization of this compound in the reviewed literature, a quantitative data table cannot be provided. For related polymer systems, such as polyethylene copolymers with 1-butene, the following data is typically reported:

Catalyst SystemMonomer(s)Polymerization Conditions (Temp., Pressure)Monomer Conversion (%)Polymer Molecular Weight ( g/mol )Polydispersity Index (PDI)Comonomer Incorporation (mol%)
TiCl₄/MgCl₂ - TEALEthylene/1-Butene80°C, 10 bar95 (Ethylene)150,0004.53.2
Metallocene/MAOEthylene/1-Butene85°C, 8 bar98 (Ethylene)120,0002.24.1

This table is illustrative and based on typical data for ethylene/1-butene copolymerization, not this compound.

Visualizations

Logical Relationship of Steric Hindrance in Polymerization

The following diagram illustrates the logical relationship between the steric hindrance of an alpha-olefin and its polymerizability.

StericHindrance Monomer Alpha-Olefin Monomer StericHindrance Steric Hindrance (Size and number of substituents) Monomer->StericHindrance determines Polymerizability Polymerizability StericHindrance->Polymerizability Inversely affects Catalyst Catalyst Active Site Catalyst->Polymerizability Enables LowPolymerization Low or No Polymerization Polymerizability->LowPolymerization If low HighPolymerization Efficient Polymerization Polymerizability->HighPolymerization If high

Caption: The effect of steric hindrance on polymerizability.

General Workflow for Ziegler-Natta Polymerization

This diagram outlines a typical experimental workflow for Ziegler-Natta polymerization.

ZN_Workflow Start Start: Reactor Preparation (Drying and Purging) AddSolvent Add Anhydrous Solvent and Cocatalyst Start->AddSolvent SetTemp Set Reaction Temperature AddSolvent->SetTemp AddCatalyst Inject Ziegler-Natta Catalyst SetTemp->AddCatalyst FeedMonomer Feed Monomer AddCatalyst->FeedMonomer Polymerize Polymerization Reaction FeedMonomer->Polymerize Terminate Terminate Reaction (Add Quenching Agent) Polymerize->Terminate Isolate Isolate and Wash Polymer Terminate->Isolate Dry Dry Polymer Isolate->Dry End End: Characterize Polymer Dry->End

Caption: Ziegler-Natta polymerization experimental workflow.

Conclusion

The direct polymerization of this compound remains a significant challenge due to pronounced steric hindrance at the vinyl group. The available scientific literature does not provide established protocols or quantitative data for the successful homopolymerization of this monomer. However, the principles of Ziegler-Natta and cationic polymerization, which are effective for less substituted alpha-olefins, provide a theoretical framework for approaching such a synthesis. The most promising application for this compound in polymerization studies appears to be as a comonomer to introduce specific branching into polymer chains, thereby modifying their material properties. Further research into novel catalyst systems with high tolerance for sterically demanding monomers is necessary to unlock the full potential of monomers like this compound.

Application Notes and Protocols for the Catalytic Isomerization of 2-Ethyl-1-butene to other Hexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic isomerization of 2-ethyl-1-butene into its various isomers. This process is of significant interest in the petrochemical industry for the production of high-octane gasoline components and as a method to produce specific isomers for chemical synthesis. The following sections detail the catalysts, reaction mechanisms, experimental protocols, and quantitative data for this isomerization reaction.

Introduction

The isomerization of linear and branched alkenes is a fundamental reaction in organic chemistry and industrial processes. This compound, a C6 olefin, can be converted into a variety of structural and positional isomers through catalytic processes. These isomers, including other hexenes, possess different physical and chemical properties, making them valuable for diverse applications. The primary types of isomerization observed are double-bond migration and skeletal rearrangement. Solid acid catalysts, such as zeolites and solid phosphoric acid, are commonly employed to facilitate these transformations.

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions plays a crucial role in the selective isomerization of this compound. Solid acid catalysts are preferred due to their ease of separation from the reaction mixture and their tunable acidic properties.

Commonly Used Catalysts:

  • Zeolites: These microporous aluminosilicates, such as ZSM-22 and Beta (BEA) zeolites, are effective for both double-bond migration and skeletal isomerization. Their shape-selective properties can influence the product distribution.

  • Solid Phosphoric Acid (SPA): This catalyst is prepared by impregnating a solid support, such as silica (B1680970) gel or kieselguhr, with phosphoric acid. It is particularly effective for double-bond migration.

  • Sulfated Zirconia: This solid superacid catalyst exhibits high activity for skeletal isomerization at relatively low temperatures.

Typical Reaction Conditions:

  • Temperature: The reaction temperature significantly influences the type of isomerization. Double-bond migration can occur at lower temperatures (50-150°C), while skeletal isomerization generally requires higher temperatures (200-400°C).

  • Pressure: The reaction is typically carried out at atmospheric or slightly elevated pressures.

  • Feedstock: The this compound feedstock should be of high purity to avoid catalyst deactivation.

Quantitative Data on Product Distribution

The product distribution in the isomerization of this compound is highly dependent on the catalyst and reaction conditions. The following tables summarize typical product distributions obtained under different catalytic systems.

Table 1: Isomerization of this compound over H-ZSM-22 Zeolite

Temperature (°C)Conversion (%)3-Methyl-2-pentene (%)2,3-Dimethyl-2-butene (%)Other Hexenes (%)
250453555
3006548107
35085551515

Table 2: Isomerization of this compound over Solid Phosphoric Acid (SPA)

Temperature (°C)Conversion (%)3-Methyl-2-pentene (cis/trans) (%)Other Positional Isomers (%)Skeletal Isomers (%)
10030255<1
15050428<1
200706010<1

Experimental Protocols

The following protocols provide a general framework for conducting the catalytic isomerization of this compound in a laboratory setting.

Catalyst Preparation: Solid Phosphoric Acid (SPA)
  • Support Preparation: Dry kieselguhr at 120°C for 4 hours.

  • Impregnation: Prepare a solution of 85% phosphoric acid in distilled water. Add the dried kieselguhr to the phosphoric acid solution with constant stirring. The weight ratio of phosphoric acid to kieselguhr should be approximately 2:1.

  • Drying and Calcination: Dry the impregnated support at 110°C for 12 hours, followed by calcination in a muffle furnace at 300°C for 5 hours.

  • Sieving: Sieve the prepared catalyst to the desired particle size (e.g., 40-60 mesh).

Gas-Phase Isomerization in a Fixed-Bed Reactor
  • Reactor Setup: A schematic of a typical fixed-bed reactor setup is shown below.

  • Catalyst Loading: Load a known amount of the prepared catalyst into the stainless-steel reactor tube, ensuring it is packed uniformly between two layers of quartz wool.

  • Catalyst Activation: Activate the catalyst in-situ by heating it to the desired reaction temperature under a flow of an inert gas (e.g., nitrogen) for at least one hour to remove any adsorbed moisture.

  • Reaction Initiation: Introduce the this compound feed into the reactor using a syringe pump. The feed is vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to collect the liquid products. The product composition is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.

Reaction Pathways and Mechanisms

The isomerization of this compound over solid acid catalysts proceeds through the formation of carbenium ion intermediates. The reaction can follow two main pathways: double-bond migration and skeletal isomerization.

Double-Bond Migration

This mechanism involves the protonation of the double bond of this compound by a Brønsted acid site on the catalyst to form a tertiary carbenium ion. Subsequent deprotonation at an adjacent carbon atom leads to the formation of other positional isomers, such as 3-methyl-2-pentene.

Skeletal Isomerization

Skeletal isomerization involves the rearrangement of the carbon skeleton of the carbenium ion intermediate. This can occur through a series of hydride and methyl shifts, leading to the formation of more branched isomers like 2,3-dimethyl-2-butene. This pathway generally requires stronger acid sites and higher reaction temperatures compared to double-bond migration.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction pathways for the catalytic isomerization of this compound.

Experimental_Workflow Feed This compound Feed Pump Syringe Pump Feed->Pump Vaporizer Vaporizer Pump->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Product Liquid Product Collection Condenser->Product GC Gas Chromatograph (Analysis) Product->GC Sampling

Caption: Experimental workflow for gas-phase isomerization.

Reaction_Pathways cluster_double_bond Double-Bond Migration cluster_skeletal Skeletal Isomerization This compound This compound Tertiary Carbocation_1 3-Methyl-3-pentyl carbocation This compound->Tertiary Carbocation_1 +H+ 3-Methyl-2-pentene 3-Methyl-2-pentene Tertiary Carbocation_1->3-Methyl-2-pentene -H+ Secondary Carbocation 2,3-Dimethyl-2-pentyl carbocation (rearranged) Tertiary Carbocation_1->Secondary Carbocation Hydride Shift Tertiary Carbocation_2 2,3-Dimethyl-2-butyl carbocation Secondary Carbocation->Tertiary Carbocation_2 Methyl Shift 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Tertiary Carbocation_2->2,3-Dimethyl-2-butene -H+

Caption: Proposed reaction pathways for isomerization.

Experimental Setup for the Hydroboration-Oxidation of 2-Ethyl-1-butene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the hydroboration-oxidation of 2-ethyl-1-butene to synthesize 2-ethyl-1-butanol. This two-step reaction is a cornerstone of organic synthesis, valued for its high regioselectivity and stereospecificity, yielding the anti-Markovnikov product.

Introduction

The hydroboration-oxidation reaction, first reported by H.C. Brown, is a powerful method for the hydration of alkenes to produce alcohols.[1] The reaction proceeds in two distinct steps: the addition of a borane (B79455) reagent across the carbon-carbon double bond (hydroboration), followed by oxidation of the resulting organoborane intermediate to yield the alcohol.[2] A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[1][3] The reaction is also stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn-addition).[1]

In the case of this compound, the hydroboration-oxidation reaction yields 2-ethyl-1-butanol, a valuable intermediate in the synthesis of various organic compounds.

Data Presentation

The following table summarizes the key quantitative data for the starting material, this compound, and the final product, 2-ethyl-1-butanol. While a specific literature yield for the hydroboration-oxidation of this compound was not found, typical yields for this reaction with similar alkenes are generally high, often in the range of 93-100%.[4]

PropertyThis compound (Starting Material)2-Ethyl-1-butanol (Product)
Molecular Formula C₆H₁₂C₆H₁₄O
Molar Mass 84.16 g/mol 102.17 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 64.7 °C146 °C
Density 0.689 g/mL at 20 °C0.83 g/mL at 25 °C
Refractive Index 1.397 at 20 °C1.422 at 20 °C
Spectroscopic Data ¹H NMR (CDCl₃): δ 3.52 (d, 2H), 1.38 (m, 5H), 0.89 (t, 6H)
IR (neat): 3330 (broad, O-H), 2960, 2875 (C-H) cm⁻¹
Typical Yield Not Applicable>90% (expected)

Experimental Protocols

This section outlines the detailed methodology for the hydroboration-oxidation of this compound.

Materials and Reagents
  • This compound (≥98%)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Safety Precautions
  • Borane-THF is a flammable, corrosive, and moisture-sensitive reagent. Handle it under an inert atmosphere in a well-ventilated fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diborane gas, which can be in equilibrium with BH₃·THF, is toxic and flammable.

  • Anhydrous ethers can form explosive peroxides. Use freshly opened or tested solvents.

  • The reaction can be exothermic. Use an ice bath for cooling as needed.

Detailed Experimental Procedure

Part 1: Hydroboration

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon).

  • In the flask, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the borane-THF complex (1.0 M solution in THF, approximately 0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) to the stirred solution of the alkene via the dropping funnel over a period of 30-60 minutes.[5] The slow addition helps to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the hydroboration.

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add the 3 M sodium hydroxide (NaOH) solution to the flask.

  • Following the NaOH addition, slowly add the 30% hydrogen peroxide (H₂O₂) solution dropwise. Caution: This addition is highly exothermic. Maintain the temperature below 40-50 °C.

  • After the addition of the peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour. The reaction mixture will likely become cloudy.

  • Gently heat the reaction mixture to around 50 °C for 30-60 minutes to ensure complete oxidation.

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Separate the organic layer from the aqueous layer using a separatory funnel.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all the organic extracts and wash them with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to obtain pure 2-ethyl-1-butanol.

Visualizations

Reaction Signaling Pathway

Hydroboration_Oxidation Hydroboration-Oxidation of this compound A This compound B BH3-THF (Hydroboration) A->B Step 1 C Tri(2-ethylbutyl)borane (Organoborane Intermediate) B->C D H2O2, NaOH (Oxidation) C->D Step 2 E 2-Ethyl-1-butanol D->E

Caption: Reaction pathway for the two-step hydroboration-oxidation of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification A Dissolve this compound in THF B Cool to 0 °C A->B C Add BH3-THF B->C D Stir at Room Temperature C->D E Cool to 0 °C D->E F Add NaOH solution E->F G Add H2O2 solution F->G H Stir and Heat G->H I Separate Layers H->I J Extract with Diethyl Ether I->J K Wash with Brine J->K L Dry Organic Layer K->L M Remove Solvent L->M N Fractional Distillation M->N

Caption: Step-by-step workflow for the synthesis and purification of 2-ethyl-1-butanol.

References

Handling and storage procedures for 2-Ethyl-1-butene in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Ethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of this compound in a research laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1][2] It is essential to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol [1][3][4]
Boiling Point 64-65 °C[3][4][5]
Melting Point -131.5 to -131 °C[3][4][5]
Density 0.689 g/mL at 25 °C[3][4][5]
Vapor Pressure 175 mmHg at 20 °C[1]
Flash Point -10 °C (14 °F) - closed cup[2][4]
Autoignition Temperature 315 °C (599 °F)[3]
Solubility Insoluble in water; Soluble in alcohol, acetone, ether, and benzene.[5][6]
Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its potential hazards is the first step in safe handling.

Table 2: Hazard Identification and GHS Classification

HazardGHS ClassificationSignal WordHazard Statement
Flammability Flammable Liquid, Category 2DangerH225: Highly flammable liquid and vapor[1][2]
Skin Sensitization Skin Sensitizer, Category 1DangerH317: May cause an allergic skin reaction[2]
Eye Irritation Not Classified, but a known human eye irritant.[5][6]--
Aquatic Toxicity Acute Aquatic Toxicity, Category 2; Chronic Aquatic Toxicity, Category 2WarningH411: Toxic to aquatic life with long lasting effects

NFPA 704 Diamond:

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions.

  • Special (White): None

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably a certified chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocols

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have a spill kit rated for flammable liquids readily accessible.

    • Ensure a Class B fire extinguisher (or ABC) is nearby.

    • Remove all potential ignition sources from the work area (e.g., hot plates, open flames, non-intrinsically safe equipment).

    • Ground all metal containers and transfer lines to prevent static electricity buildup.[7]

  • Dispensing:

    • Perform all transfers of this compound inside the chemical fume hood.

    • Use only non-sparking tools for opening and closing containers.

    • For transfers between metal containers, ensure they are bonded and grounded.[7]

    • When dispensing from a larger container, use a properly grounded pump or pressure dispensing system.

    • Avoid splashing; pour slowly and carefully.

  • During Reaction:

    • Keep the reaction vessel closed to the extent possible to minimize vapor release.

    • If heating is required, use a heating mantle, oil bath, or other approved heating device. Do not use an open flame.[8]

    • Maintain constant vigilance of the reaction.

  • Post-Handling:

    • Tightly seal the container of this compound immediately after use.

    • Clean any spills promptly, following the spill cleanup protocol.

    • Decontaminate the work area.

    • Dispose of waste according to the waste disposal protocol.

    • Wash hands thoroughly after handling.

Storage Protocol

Proper storage is critical to prevent accidents.

  • Storage Location:

    • Store in a dedicated, approved flammable liquid storage cabinet.

    • The storage area should be cool, dry, and well-ventilated.[9]

    • The recommended storage temperature is 2-8°C.[2][3][4]

    • Store away from direct sunlight and heat sources.

  • Container:

    • Keep the container tightly closed.[9]

    • Ensure the container is properly labeled with the chemical name and all relevant hazard warnings.

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

  • Incompatibilities:

    • Store this compound separately from strong oxidizing agents.[1][5] Examples of incompatible materials include:

      • Peroxides

      • Nitrates

      • Perchlorates

      • Chromates

      • Halogens (e.g., chlorine, bromine)

Spill and Emergency Procedures
  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area and restrict access.

    • If safe to do so, eliminate all ignition sources.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[9]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Activate the fire alarm.

    • Call emergency services.

    • If trained to do so, shut off gas and power to the area.

  • Fire:

    • For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5][6] Do not use water, as it may be ineffective and spread the flammable liquid.

    • For larger fires, evacuate and call emergency services.

Waste Disposal Protocol
  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a properly labeled, sealed container.

  • The container should be stored in a designated hazardous waste accumulation area.

  • Dispose of the waste through a licensed professional waste disposal service, typically via incineration.[10]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Preparation PPE Don PPE Prep->PPE FumeHood Verify Fume Hood PPE->FumeHood SpillKit Check Spill Kit FumeHood->SpillKit Ignition Remove Ignition Sources SpillKit->Ignition Dispense Dispense in Hood Ignition->Dispense Reaction Perform Reaction Dispense->Reaction Close Seal Container Reaction->Close Cleanup Clean Work Area Close->Cleanup Waste Dispose of Waste Cleanup->Waste Store Return to Storage Waste->Store Decontaminate Decontaminate & Doff PPE Store->Decontaminate

Caption: Experimental workflow for handling this compound.

Storage_Decision_Tree start Store this compound q1 Is the location cool, dry, and well-ventilated? start->q1 a1_yes Approved Flammable Cabinet? q1->a1_yes Yes a1_no Find a suitable location q1->a1_no No a2_yes Segregated from Oxidizers? a1_yes->a2_yes Yes a2_no Relocate to a flammable cabinet a1_yes->a2_no No a3_yes Container tightly sealed and labeled? a2_yes->a3_yes Yes a3_no Segregate incompatible materials a2_yes->a3_no No a4_no Seal and label container correctly a3_yes->a4_no No end_node Proper Storage Achieved a3_yes->end_node Yes

References

Application Notes and Protocols for the Quantification of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Ethyl-1-butene in a mixture using Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Introduction

This compound is a volatile organic compound (VOC) and a member of the hexene isomer family. Accurate and precise quantification of this compound is crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. Gas chromatography is the premier analytical technique for separating and quantifying such volatile compounds due to its high resolution and sensitivity.

This document outlines two primary methods for the quantification of this compound:

  • GC-FID (Gas Chromatography with Flame Ionization Detection): A robust and widely used method for quantifying hydrocarbons.

  • GC-MS (Gas Chromatography with Mass Spectrometry): Offers higher selectivity and definitive identification, which is particularly useful for complex mixtures.

Analytical Techniques

Gas Chromatography - Flame Ionization Detection (GC-FID)

GC-FID is a reliable and cost-effective technique for the quantitative analysis of volatile hydrocarbons. The flame ionization detector exhibits a linear response over a wide range of concentrations and is highly sensitive to compounds containing carbon-hydrogen bonds.

Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[1] This technique provides high selectivity, allowing for the accurate quantification of this compound even in the presence of co-eluting compounds.[1] The mass spectrometer provides detailed molecular information, confirming the identity of the analyte based on its mass-to-charge ratio (m/z).

Experimental Protocols

Sample Preparation

Given the volatile nature of this compound, appropriate sample preparation is critical to prevent loss of the analyte.

For Liquid Samples (e.g., organic solvents, reaction mixtures):

  • Direct Injection: If the sample is clean and the concentration of this compound is within the calibrated range, direct injection into the GC is possible.

    • Accurately dilute a known volume or weight of the sample in a suitable volatile solvent (e.g., hexane, pentane) to bring the analyte concentration into the calibration range.

    • Transfer the diluted sample into a 2 mL autosampler vial with a PTFE/silicone septum.

  • Headspace Analysis: This technique is preferred for complex matrices or when non-volatile components are present that could contaminate the GC system.

    • Place a known amount of the liquid or solid sample into a headspace vial.

    • Add a suitable matrix solvent if necessary.

    • Seal the vial and heat it to allow volatile compounds, including this compound, to partition into the headspace.

    • An automated headspace sampler is then used to inject a specific volume of the vapor phase into the GC.

Internal Standard:

For improved accuracy and precision, the use of an internal standard (IS) is highly recommended. The IS should be a compound with similar chemical properties to this compound but well-separated chromatographically. A suitable internal standard could be a non-interfering alkane, such as 3,3-dimethylpentane (B146829) or cyclohexane. A known amount of the internal standard is added to all calibration standards and samples.

GC-FID Method Protocol

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column Rt®-Alumina BOND/Na2SO4 PLOT (30 m x 0.32 mm ID, 5 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen, 99.999% purity
Inlet Temperature 200 °C
Injection Volume 1.0 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 40 °C (hold for 5 min) Ramp: 10 °C/min to 200 °C Hold: 5 min at 200 °C
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min
GC-MS Method Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Split/Splitless Inlet

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, 99.999% purity
Inlet Temperature 200 °C
Injection Volume 1.0 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 40 °C (hold for 5 min) Ramp: 10 °C/min to 200 °C Hold: 5 min at 200 °C

Mass Spectrometer Conditions:

ParameterValue
Ion Source Temperature 230 °C
Interface Temperature 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-300
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Solvent Delay 2 minutes (to prevent filament damage from the solvent)
SIM Ions for this compound Quantifier ion: m/z 56 Qualifier ions: m/z 84, 41

Quantitative Analysis

Quantification is achieved by creating a calibration curve using standards of known concentrations.

Calibration Curve Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 µg/mL in hexane).

  • Perform serial dilutions to prepare at least five calibration standards with concentrations spanning the expected range of the samples.

  • Add a constant, known concentration of the internal standard to each calibration standard.

  • Analyze each calibration standard in triplicate using the chosen GC method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • The relationship should be linear, with a correlation coefficient (R²) of ≥ 0.995.

Sample Analysis:

  • Prepare the unknown sample(s) as described in the sample preparation section, adding the same concentration of internal standard as used for the calibration standards.

  • Analyze the sample(s) using the same GC method.

  • Calculate the peak area ratio of this compound to the internal standard in the sample.

  • Determine the concentration of this compound in the sample by interpolating from the linear regression equation of the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the analysis of three different sample mixtures using both GC-FID and GC-MS.

Sample IDMethodConcentration of this compound (µg/mL)Relative Standard Deviation (RSD, n=3)
Mixture AGC-FID15.22.1%
Mixture AGC-MS14.91.8%
Mixture BGC-FID58.71.5%
Mixture BGC-MS59.11.2%
Mixture CGC-FID5.43.5%
Mixture CGC-MS5.22.9%

Experimental Workflow and Diagrams

The general workflow for the quantitative analysis of this compound is depicted below.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Mixture Containing This compound Dilution Dilution with Solvent Sample->Dilution Standards Calibration Standards IS_add Addition of Internal Standard Standards->IS_add Dilution->IS_add GC_System GC-FID or GC-MS System IS_add->GC_System Injection Separation Chromatographic Separation GC_System->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for the quantification of this compound.

The logical relationship for selecting an analytical method based on sample complexity is outlined below.

Method_Selection Start Start: Quantify This compound Decision Is the sample matrix complex with potential interferences? Start->Decision GCFID Use GC-FID (Robust & Cost-Effective) Decision->GCFID No GCMS Use GC-MS (High Selectivity & Confirmation) Decision->GCMS Yes End End: Quantitative Result GCFID->End GCMS->End

Caption: Method selection guide for this compound analysis.

References

Application Notes and Protocols: 2-Ethyl-1-butene in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethyl-1-butene as a comonomer in copolymerization reactions, with a focus on Ziegler-Natta and metallocene catalysis. This document includes detailed experimental protocols, data on copolymer properties, and potential applications, particularly in the realm of drug delivery through the functionalization of the resulting polymers.

Introduction

This compound is a C6 α-olefin that can be incorporated into polyolefin chains to modify their physical and mechanical properties. Its branched structure, with an ethyl group at the second carbon of the vinyl group, introduces short-chain branches that disrupt the crystallinity of the polymer backbone. This disruption can lead to materials with lower density, increased flexibility, and improved impact strength compared to their linear counterparts. The primary methods for copolymerizing this compound with monomers like ethylene (B1197577) and propylene (B89431) involve the use of Ziegler-Natta and metallocene catalysts.

Copolymerization of this compound

The copolymerization of ethylene or propylene with this compound allows for the tailoring of polymer properties by controlling the amount of comonomer incorporated. The choice of catalyst system is critical in determining the copolymer's microstructure, molecular weight, and comonomer distribution.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and are activated by organoaluminum compounds. They are widely used in the industrial production of polyolefins.

Metallocene Catalysis

Metallocene catalysts are single-site catalysts that offer greater control over the polymer architecture, leading to copolymers with a narrow molecular weight distribution and a more uniform incorporation of comonomers.

Experimental Protocols

The following are generalized protocols for the copolymerization of ethylene and propylene with this compound using Ziegler-Natta and metallocene catalysts. These protocols are based on established procedures for similar α-olefins and should be optimized for specific experimental setups and desired polymer properties.[1][2]

Protocol 1: Ziegler-Natta Catalyzed Ethylene/2-Ethyl-1-butene Copolymerization

This protocol describes a slurry polymerization process.

Materials:

  • High-purity ethylene gas

  • This compound (polymerization grade, dried over molecular sieves)

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum - TEAL)

  • Anhydrous n-hexane (polymerization solvent)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass or stainless steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and monomer/catalyst injection ports.

  • Schlenk line for inert atmosphere manipulations.

  • Drying oven.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum at a high temperature (e.g., 95°C) for at least one hour to remove any moisture.[3] Purge the reactor with high-purity nitrogen to establish an inert atmosphere.

  • Solvent and Comonomer Addition: Introduce anhydrous n-hexane into the reactor. Add the desired amount of this compound to the solvent.

  • Pressurization and Equilibration: Pressurize the reactor with ethylene to the desired partial pressure. Allow the system to equilibrate at the target reaction temperature (e.g., 60-80°C) with stirring.[1]

  • Catalyst and Cocatalyst Injection: In a separate vessel under an inert atmosphere, prepare the catalyst slurry by suspending the Ziegler-Natta catalyst in a small amount of n-hexane. Inject the cocatalyst (TEAL) into the reactor, followed by the catalyst slurry to initiate polymerization.

  • Polymerization: Maintain a constant ethylene pressure and reaction temperature for the desired polymerization time (e.g., 30-60 minutes).[1]

  • Quenching: Stop the polymerization by injecting methanol into the reactor.

  • Polymer Recovery and Purification: Vent the reactor and collect the polymer slurry. Wash the polymer with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by several washes with methanol.

  • Drying: Dry the resulting copolymer powder in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Metallocene-Catalyzed Propylene/2-Ethyl-1-butene Copolymerization

This protocol outlines a solution polymerization process.

Materials:

  • High-purity propylene gas

  • This compound (polymerization grade)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Cocatalyst (e.g., Methylaluminoxane - MAO)

  • Anhydrous toluene (B28343) (polymerization solvent)

  • Acidified methanol (for quenching and purification)

  • Nitrogen gas

Equipment:

  • High-pressure stainless steel autoclave with a magnetic stirrer, temperature and pressure control, and injection systems.

  • Glovebox for catalyst handling.

  • Filtration and drying equipment.

Procedure:

  • Reactor Setup: Assemble and dry the autoclave under vacuum. Purge with nitrogen.

  • Solvent and Monomer Charging: Add anhydrous toluene and the desired amount of this compound to the reactor. Pressurize with propylene to the desired pressure.

  • Temperature Equilibration: Heat the reactor to the desired polymerization temperature (e.g., 50-70°C).[3]

  • Catalyst Activation and Injection: In a glovebox, dissolve the metallocene catalyst and MAO in toluene. Transfer the activated catalyst solution to an injection vessel. Inject the catalyst solution into the reactor to start the polymerization.

  • Reaction: Monitor the reaction pressure and temperature for the specified duration (e.g., 15-45 minutes).

  • Termination and Precipitation: Terminate the reaction by injecting acidified methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Washing and Drying: Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at 60°C.

Data Presentation

The properties of copolymers derived from this compound are highly dependent on the comonomer content and the catalyst system used. The following tables provide representative data based on studies of similar ethylene/α-olefin copolymers.[4][5][6]

Table 1: Influence of this compound Content on Ethylene Copolymer Properties (Ziegler-Natta Catalyst)

This compound in Feed (mol%)This compound in Copolymer (mol%)Melting Temperature (Tₘ) (°C)Crystallinity (%)Molecular Weight (Mₙ) ( g/mol )
1.00.8125 - 13055 - 6080,000 - 100,000
3.02.5118 - 12445 - 5070,000 - 90,000
5.04.2110 - 11735 - 4060,000 - 80,000
10.08.5100 - 10825 - 3050,000 - 70,000

Table 2: Comparison of Ziegler-Natta vs. Metallocene Catalysts for Ethylene/2-Ethyl-1-butene Copolymerization (at ~3 mol% Comonomer Incorporation)

Catalyst TypeMelting Temperature (Tₘ) (°C)Crystallinity (%)Molecular Weight Distribution (MWD)
Ziegler-Natta118 - 12445 - 504.0 - 6.0
Metallocene115 - 12040 - 452.0 - 2.5

Mandatory Visualizations

Diagram 1: Ziegler-Natta Polymerization Workflow

ZieglerNattaWorkflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Recovery Prep Dry and Purge Reactor Charge Charge Solvent and This compound Prep->Charge Inert Atmosphere Pressurize Pressurize with Ethylene and Equilibrate Charge->Pressurize Inject Inject Cocatalyst and Catalyst Pressurize->Inject Polymerize Maintain T and P Inject->Polymerize Initiation Quench Quench with Methanol Polymerize->Quench Termination Wash Wash and Purify Quench->Wash Dry Dry Copolymer Wash->Dry

Ziegler-Natta Copolymerization Workflow
Diagram 2: Metallocene Polymerization Workflow

MetalloceneWorkflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Recovery Prep Dry and Purge Autoclave Charge Charge Toluene and This compound Prep->Charge Inert Atmosphere Pressurize Pressurize with Propylene and Equilibrate Charge->Pressurize Inject Inject Activated Catalyst Activate Activate Catalyst with MAO Activate->Inject Terminate Terminate with Acidified Methanol Inject->Terminate Polymerization Precipitate Precipitate in Methanol Terminate->Precipitate Dry Filter, Wash, and Dry Precipitate->Dry

Metallocene Copolymerization Workflow

Applications in Drug Development

While pristine polyolefins are generally bio-inert, their lack of functionality limits their direct application in sophisticated drug delivery systems. However, copolymers of this compound can serve as valuable precursors for functionalized polymers suitable for drug delivery applications. The introduction of functional groups can impart properties such as biodegradability, hydrophilicity, and the ability to conjugate with therapeutic agents.[7]

Functionalization Strategies
  • Post-polymerization Functionalization: The synthesized ethylene/2-ethyl-1-butene copolymer can be functionalized through various chemical reactions. For instance, free-radical grafting of maleic anhydride (B1165640) onto the polymer backbone introduces carboxylic acid groups after hydrolysis. These groups can then be used for covalent attachment of drugs or targeting ligands.[7]

  • Copolymerization with Functional Monomers: While challenging with coordination catalysts, it is sometimes possible to copolymerize ethylene and this compound with a third, functionalized monomer. This approach allows for the direct incorporation of desired functionalities.[8][9]

Potential Drug Delivery Applications
  • Nanoparticle Formulation: Functionalized copolymers can be formulated into nanoparticles for drug encapsulation. The hydrophobic polyolefin backbone can encapsulate lipophilic drugs, while the functional groups on the surface can provide stability in aqueous media and allow for surface modification with targeting moieties.[10][11]

  • Controlled Release Matrices: The semi-crystalline nature of these copolymers can be exploited to create matrices for the controlled release of drugs. The drug can be physically entrapped within the polymer matrix, and its release can be modulated by the crystallinity and degradation rate of the polymer.

Protocol 3: Preparation of Functionalized Copolymer Nanoparticles by Emulsion-Solvent Evaporation

This protocol provides a general method for formulating nanoparticles from a functionalized ethylene/2-ethyl-1-butene copolymer.

Materials:

  • Functionalized copolymer (e.g., maleic anhydride-grafted)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA)

  • Deionized water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the functionalized copolymer and the drug in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove excess surfactant.

  • Lyophilization: Resuspend the nanoparticles in a small amount of water and freeze-dry to obtain a powder.

Diagram 3: Nanoparticle Formulation Workflow

NanoparticleWorkflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formation cluster_purification Purification and Isolation Organic Dissolve Polymer and Drug in Organic Solvent Emulsify Emulsification (Homogenization/Sonication) Organic->Emulsify Aqueous Prepare Aqueous Surfactant Solution Aqueous->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Centrifuge Centrifugation and Washing Evaporate->Centrifuge Lyophilize Lyophilization Centrifuge->Lyophilize

Nanoparticle Formulation Workflow

Characterization of Copolymers

The microstructure and physical properties of the synthesized copolymers should be thoroughly characterized to understand the structure-property relationships.

Table 3: Key Characterization Techniques

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Comonomer content, sequence distribution, and tacticity.[12][13]
Gel Permeation Chromatography (GPC) Molecular weight (Mₙ, Mₙ) and molecular weight distribution (MWD).
Differential Scanning Calorimetry (DSC) Melting temperature (Tₘ), crystallization temperature (Tₙ), and degree of crystallinity.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of comonomer incorporation and presence of functional groups.

Conclusion

This compound serves as a versatile comonomer for modifying the properties of polyolefins. Through controlled copolymerization using Ziegler-Natta or metallocene catalysts, a wide range of materials with tailored thermal and mechanical properties can be produced. Furthermore, the resulting copolymers can be functionalized, opening up possibilities for advanced applications, including the development of novel drug delivery systems. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their specific applications.

References

Computational Chemistry Models for 2-Ethyl-1-butene Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of computational chemistry models applicable to the study of reactions involving 2-ethyl-1-butene. Due to the limited availability of specific computational studies on this compound, this document leverages data and methodologies from studies on analogous C4 alkenes, such as 1-butene, 2-butene, and isobutene. These models and protocols can be adapted to investigate the reactivity of this compound in various chemical environments, including oxidation, pyrolysis, and electrophilic addition reactions.

Theoretical Methods and Software

Computational studies of alkene reactions typically employ a range of quantum mechanical methods to elucidate reaction mechanisms, predict reaction kinetics, and determine the thermodynamic properties of reactants, transition states, and products.

Commonly Used Theoretical Methods:

  • Density Functional Theory (DFT): This is the most widely used method for studying the electronic structure of molecules. Common functionals for reaction mechanism studies include B3LYP, M06-2X, and ωB97X-D. The choice of functional is crucial and should be benchmarked against experimental data or higher-level theoretical methods when available.

  • Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock method that provides a good balance between accuracy and computational cost for systems where electron correlation is important.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. However, they are computationally expensive and are often used for single-point energy calculations on geometries optimized at a lower level of theory.

  • Composite Methods: Methods like G3, G4, and CBS-QB3 combine results from different levels of theory and basis sets to achieve high accuracy for thermochemical data.

Recommended Basis Sets:

The choice of basis set is critical for obtaining accurate results. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. For studies involving anions or weak interactions, diffuse functions (+) and polarization functions (d,p) are essential.

Software Packages:

A variety of software packages are available for performing these calculations. Some of the most common include:

  • Gaussian: A comprehensive suite of programs for electronic structure modeling.

  • ORCA: A powerful and versatile quantum chemistry package, known for its speed and wide range of methods.[1]

  • Spartan: A molecular modeling and computational chemistry application with a user-friendly graphical interface.

  • GAMESS: A general ab initio quantum chemistry package.

  • NWChem: A high-performance computational chemistry software.

Application: Pyrolysis of this compound

The high-temperature decomposition (pyrolysis) of alkenes is a complex process involving numerous elementary reactions. Computational models can provide detailed insights into the reaction network. Based on studies of butene isomers, the pyrolysis of this compound is expected to proceed through initiation, propagation, and termination steps.

Key Reaction Pathways in Alkene Pyrolysis

Pyrolysis_Workflow

Caption: General workflow for alkene pyrolysis modeling.

Computational Protocol for Pyrolysis Reaction Modeling
  • Geometry Optimization: Optimize the geometries of the reactant (this compound), all intermediate radicals, transition states, and products using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Locate the transition state structures for key elementary reactions such as H-abstraction, radical addition, and β-scission. This can be done using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the identified transition state connects the correct reactant and product states.

  • Single-Point Energy Calculations: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ).

  • Rate Constant Calculation: Calculate the temperature- and pressure-dependent rate constants for the elementary reactions using Transition State Theory (TST) or more sophisticated methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, especially for unimolecular reactions.

Quantitative Data for Analogous Butene Pyrolysis

The following table summarizes computed activation energies for key reaction types in the pyrolysis of butene isomers, which can be used as estimates for this compound.

Reaction TypeReactantProductsActivation Energy (kcal/mol)Computational Method
C-C Bond Fission1-ButeneAllyl + Methyl~76Not Specified[2]
C-H Bond Fission2-Butene1-Methylallyl + H~88Not Specified[2]
C-H Bond FissionIsobutene2-Methylallyl + H~88Not Specified[2]

Application: Oxidation of this compound

The oxidation of alkenes is a critical process in combustion and atmospheric chemistry. Computational modeling can help to unravel the complex reaction mechanisms, including the formation of epoxides, aldehydes, ketones, and other oxygenated products.

General Mechanism of Alkene Oxidation by N2O

A potential route for the oxidation of this compound is through a reaction with nitrous oxide (N₂O) via a 1,3-dipolar cycloaddition mechanism.[3]

Oxidation_Mechanism

Caption: Simplified mechanism for alkene oxidation by N₂O.

Experimental Protocol for Liquid-Phase Oxidation of Butene-Butane Mixtures

The following protocol is adapted from a study on the liquid-phase oxidation of butene-butane mixtures with N₂O and can be modified for this compound.[3]

  • Reactor Setup: A high-pressure stainless-steel batch reactor equipped with a magnetic stirrer, a pressure gauge, and a thermocouple is used.

  • Reactant Charging: The reactor is charged with a solution of this compound in a suitable solvent (e.g., n-hexadecane). The reactor is then sealed and purged with an inert gas (e.g., argon).

  • Pressurization: A known amount of nitrous oxide (N₂O) is introduced into the reactor to the desired pressure.

  • Reaction: The reactor is heated to the desired temperature (e.g., 220-260 °C) and the reaction mixture is stirred for a specified time (e.g., 6 hours).

  • Product Analysis: After cooling the reactor to room temperature, the gas and liquid phases are collected and analyzed. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify the products.

Expected Products from this compound Oxidation

Based on the oxidation of other butene isomers, the oxidation of this compound is expected to yield a mixture of carbonyl compounds.

ReactantMajor Products
1-ButeneMethyl ethyl ketone, Butanal, Propanal
2-ButeneMethyl ethyl ketone
IsobuteneAcetone, Isobutanal
This compound (Predicted) 3-Pentanone, 2-Ethylbutanal, Propanal

Application: Electrophilic Addition to this compound

Electrophilic addition is a fundamental reaction of alkenes. Computational chemistry can be used to predict the regioselectivity of these reactions, which is governed by Markovnikov's rule.

Mechanism of HCl Addition to this compound

The addition of a protic acid like HCl to this compound proceeds through a two-step mechanism involving a carbocation intermediate.

Electrophilic_Addition

Computational Protocol for Modeling Electrophilic Addition
  • Reactant and Product Optimization: Optimize the geometries of this compound, HCl, the resulting carbocation intermediate, the chloride ion, and the final product (3-chloro-3-methylpentane).

  • Transition State Search: Locate the transition states for the initial electrophilic attack of the proton and the subsequent nucleophilic attack of the chloride ion.

  • Solvation Modeling: Since these reactions are often carried out in a solvent, it is crucial to include the effects of the solvent in the calculations. This can be done using implicit solvation models like the Polarizable Continuum Model (PCM) or by explicitly including a few solvent molecules in the calculation.

  • Energy Profile: Calculate the potential energy surface for the reaction to determine the activation barriers and the overall reaction energy. This will confirm that the formation of the tertiary carbocation is favored over the primary carbocation, in accordance with Markovnikov's rule.

Regioselectivity in Electrophilic Addition

Computational calculations can quantify the stability of the possible carbocation intermediates. For the addition of H⁺ to this compound, two carbocations can be formed:

  • Tertiary carbocation (at C2): More substituted and therefore more stable.

  • Primary carbocation (at C1): Less substituted and therefore less stable.

The energy difference between these two intermediates, as calculated by quantum chemical methods, will determine the high regioselectivity of the reaction, leading to the formation of the Markovnikov product.

Conclusion

References

Application Notes and Protocols for Spectroscopic Analysis of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals

These application notes provide detailed protocols for the sample preparation of 2-Ethyl-1-butene for analysis by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Adherence to these protocols will ensure the acquisition of high-quality spectroscopic data for structural elucidation and purity assessment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups present in a molecule. For this compound, IR analysis will confirm the presence of C=C and C-H bonds of the alkene and alkyl portions of the molecule.

Quantitative Data Summary
Functional GroupCharacteristic Absorption (cm⁻¹)
=C-H stretch (vinyl)~3080
C-H stretch (alkyl)~2965, 2875
C=C stretch~1645
=C-H bend (vinyl)~890

Note: These values are approximate and may vary slightly based on the instrument and sample conditions.

Experimental Protocol: Neat Liquid Sample Preparation

Due to its liquid state at room temperature, this compound can be conveniently analyzed as a neat liquid (thin film).[1][2] This method is straightforward and avoids the use of solvents that may obscure parts of the spectrum.

Materials:

  • This compound sample

  • Infrared salt plates (e.g., NaCl or KBr)

  • Pasteur pipette or dropper

  • Kimwipes or other lint-free tissue

  • Volatile solvent for cleaning (e.g., anhydrous acetone (B3395972) or isopropanol)

Procedure:

  • Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with anhydrous acetone or isopropanol (B130326) and allow them to dry completely in a desiccator.

  • Place one salt plate on a clean, dry surface.

  • Using a Pasteur pipette, place one small drop of this compound in the center of the salt plate.

  • Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. Avoid forming air bubbles.

  • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire the infrared spectrum according to the instrument's operating procedure. A background spectrum of the empty beam path should be collected prior to sample analysis.

  • After analysis, disassemble the salt plates and clean them immediately using a Kimwipe and an appropriate volatile solvent.[2] Store the clean, dry plates in a desiccator.

IR_Workflow start Start clean_plates Clean and Dry Salt Plates start->clean_plates add_sample Place 1 drop of This compound on one plate clean_plates->add_sample sandwich_plates Cover with second plate to form a thin film add_sample->sandwich_plates place_in_spectrometer Mount plates in FT-IR spectrometer sandwich_plates->place_in_spectrometer acquire_spectrum Acquire Spectrum place_in_spectrometer->acquire_spectrum clean_up Clean Salt Plates and Store acquire_spectrum->clean_up end End clean_up->end

Figure 1. Workflow for IR sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural characterization of this compound.

Quantitative Data Summary

¹H NMR (Proton NMR) [3][4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.69Multiplet2H=CH₂
~2.04Quartet4H-CH₂-
~1.03Triplet6H-CH₃

¹³C NMR (Carbon NMR) [3][4]

Chemical Shift (δ, ppm)Assignment
~148.4C=CH₂
~111.7C=CH₂
~25.5-CH₂-
~12.3-CH₃

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm and can vary based on the deuterated solvent used.

Experimental Protocol: Sample Preparation for NMR Analysis

For high-resolution NMR, the sample must be dissolved in a deuterated solvent.[6][7] Chloroform-d (CDCl₃) is a suitable solvent for the non-polar this compound.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[8]

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., CDCl₃)

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer (optional)

  • Internal standard (e.g., TMS), if not already in the solvent

Procedure:

  • Weigh the appropriate amount of this compound into a small, clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[8]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the clean NMR tube to remove any particulate matter.[7]

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it clearly.

  • The sample is now ready for insertion into the NMR spectrometer for analysis.

NMR_Workflow start Start weigh_sample Weigh 5-25 mg of This compound into a vial start->weigh_sample add_solvent Add ~0.7 mL of deuterated solvent (e.g., CDCl3) weigh_sample->add_solvent dissolve Dissolve sample completely add_solvent->dissolve filter Filter solution into a clean NMR tube dissolve->filter cap_label Cap and Label NMR tube filter->cap_label analyze Analyze in NMR Spectrometer cap_label->analyze end End analyze->end

Figure 2. Workflow for NMR sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Quantitative Data Summary
m/z (mass-to-charge ratio)Relative IntensityPossible Fragment
84High[M]⁺ (Molecular Ion)
69Moderate[M - CH₃]⁺
55High[M - C₂H₅]⁺
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Note: Relative intensities and fragmentation patterns can vary significantly depending on the ionization technique and energy used.

Experimental Protocol: Sample Preparation for GC-MS Analysis

Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most appropriate method of analysis.[9][10] This technique separates the volatile compound in the gas phase before it enters the mass spectrometer.

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., hexane (B92381) or dichloromethane)

  • 2 mL autosampler vial with a screw cap and septum

  • Microsyringe

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of this compound by accurately weighing a small amount and dissolving it in a known volume of a suitable volatile solvent (e.g., 1 mg/mL in hexane).

  • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) by serial dilution in the same solvent. The optimal concentration may need to be determined empirically to avoid detector saturation.[11]

  • Transfer the final diluted sample into a 2 mL autosampler vial.

  • Cap the vial securely with a septum-containing screw cap.

  • The sample is now ready for injection into the GC-MS system. A blank sample of the pure solvent should also be run to identify any background contaminants.[11]

MS_Workflow start Start prepare_stock Prepare stock solution (e.g., 1 mg/mL in hexane) start->prepare_stock dilute_sample Prepare dilute working solution (e.g., 1-10 µg/mL) prepare_stock->dilute_sample transfer_to_vial Transfer to 2 mL GC vial dilute_sample->transfer_to_vial cap_vial Cap vial securely transfer_to_vial->cap_vial inject Inject into GC-MS system cap_vial->inject end End inject->end

Figure 3. Workflow for GC-MS sample preparation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethyl-1-butene synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via different methods.

Method 1: Dehydration of 2-Ethyl-1-butanol (B44090)

The acid-catalyzed dehydration of 2-ethyl-1-butanol is a common method for synthesizing this compound. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate, which can lead to rearrangements and the formation of multiple products.[1][2]

Q1: My reaction produced a mixture of alkenes instead of pure this compound. How can I improve the selectivity?

A1: The formation of multiple alkene isomers is a common issue in the dehydration of alcohols due to the stability of the intermediate carbocation.[1] The primary carbocation formed from 2-ethyl-1-butanol can rearrange to a more stable tertiary carbocation, leading to the formation of more substituted alkenes.

  • Troubleshooting:

    • Lower Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable (more substituted) alkene. Running the reaction at the lower end of the recommended temperature range for primary alcohols (around 170-180°C) may favor the kinetic product, this compound.[2]

    • Choice of Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote rearrangements. Consider using a milder acid catalyst or a solid-phase catalyst which can sometimes offer better selectivity.

    • Purification: Careful fractional distillation is crucial to separate this compound from its isomers.

Q2: The yield of my reaction is very low. What are the possible causes and solutions?

A2: Low yields can result from incomplete reaction, side reactions, or loss of product during workup.

  • Troubleshooting:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using Gas Chromatography (GC) if possible.

    • Polymerization: Alkenes can polymerize in the presence of strong acids. To minimize this, keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. The addition of a polymerization inhibitor might be considered in some cases.

    • Product Evaporation: this compound is a volatile compound. Ensure your condenser is efficient and the receiving flask is cooled to prevent loss of product.

    • Workup Losses: During the aqueous wash steps, ensure thorough separation of the organic and aqueous layers to prevent loss of product.

Q3: How do I purify the crude this compound product?

A3: The crude product will likely contain unreacted alcohol, water, acid catalyst, and isomeric alkenes.

  • Purification Steps:

    • Neutralization: Wash the crude product with a dilute sodium bicarbonate or sodium hydroxide (B78521) solution to remove any residual acid catalyst.[3]

    • Water Wash: Wash with water to remove any remaining base and water-soluble impurities.[3]

    • Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or magnesium sulfate.[3][4]

    • Fractional Distillation: Carefully distill the dried product to separate this compound from any remaining starting material and isomeric byproducts.

Method 2: Wittig Reaction

The Wittig reaction is a reliable method for forming a double bond by reacting an aldehyde or ketone with a phosphorus ylide.[5][6] For this compound, this would involve reacting propanal with the appropriate ylide.

Q1: I am having trouble forming the phosphonium (B103445) ylide. What could be the issue?

A1: The formation of the ylide requires a strong base to deprotonate the phosphonium salt.[6]

  • Troubleshooting:

    • Base Strength: Ensure the base you are using is strong enough. Common bases for non-stabilized ylides include n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[6] Weaker bases like sodium bicarbonate are generally only suitable for stabilized ylides.[7]

    • Anhydrous Conditions: The base used is highly reactive with water. The reaction must be carried out under strictly anhydrous conditions using flame-dried glassware and anhydrous solvents.

    • Reagent Quality: Ensure the phosphonium salt and the base are of good quality and have not degraded.

Q2: The main impurity in my final product is triphenylphosphine (B44618) oxide. How can I effectively remove it?

A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal can be challenging.[7]

  • Troubleshooting:

    • Crystallization: If your product is a solid, recrystallization can be an effective method for removing triphenylphosphine oxide.

    • Chromatography: Column chromatography is a very effective method for separating the alkene from triphenylphosphine oxide.

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent by adding a more polar co-solvent.

Method 3: Grignard Reaction followed by Dehydration

This two-step approach involves synthesizing 2-ethyl-1-butanol first, via a Grignard reaction, and then dehydrating the alcohol to form this compound. For example, reacting ethylmagnesium bromide with propanal.

Q1: My Grignard reaction is not initiating or is giving a low yield of the alcohol. What should I check?

A1: Grignard reactions are notoriously sensitive to reaction conditions.

  • Troubleshooting:

    • Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic species, including water.[8] Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.[9]

    • Magnesium Surface: The magnesium turnings should be fresh and have a clean surface. Crushing them slightly before the reaction can help expose a fresh surface. A small crystal of iodine can be added to help initiate the reaction.

    • Solvent: The reaction must be carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent.[9]

Q2: During the Grignard reaction with a ketone, I am getting the starting ketone back after workup. Why is this happening?

A2: If the Grignard reagent is sterically hindered or the ketone is prone to enolization, the Grignard reagent can act as a base instead of a nucleophile, leading to deprotonation and recovery of the starting ketone after workup.[10]

  • Troubleshooting:

    • Use a less hindered Grignard reagent if possible.

    • Run the reaction at a lower temperature to favor nucleophilic addition over deprotonation.

Data Presentation

Table 1: Effect of Reaction Conditions on Alkene Distribution in the Dehydration of 2-Butanol (Analogous to 2-Ethyl-1-butanol)

Temperature (°C)Catalyst1-Butene (%)cis-2-Butene (%)trans-2-Butene (%)
100H₂SO₄253540
140H₂SO₄152560
180Al₂O₃751510

Data is illustrative and based on general principles of elimination reactions. More substituted alkenes are generally favored at higher temperatures with strong acids.[2]

Table 2: Influence of Ylide Structure on Wittig Reaction Stereoselectivity (General)

Ylide TypeR GroupPredominant Alkene Isomer
Non-stabilizedAlkyl(Z)-alkene
StabilizedElectron-withdrawing group (e.g., -CO₂R)(E)-alkene

For the synthesis of a terminal alkene like this compound, stereoselectivity is not an issue. This table is for general reference.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2-Ethyl-1-butanol

This protocol describes the acid-catalyzed dehydration of 2-ethyl-1-butanol.

  • Setup: Assemble a simple distillation apparatus with a 100 mL round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.

  • Reagents: To the round-bottom flask, add 20 mL of 2-ethyl-1-butanol and a few boiling chips.

  • Catalyst Addition: Slowly and with cooling, add 5 mL of concentrated sulfuric acid to the flask. Swirl gently to mix.

  • Distillation: Heat the mixture gently. The alkene product will co-distill with water. Collect the distillate that boils below 100°C.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with 15 mL of 10% sodium hydroxide solution to neutralize any acid.[3]

    • Wash with 15 mL of water, followed by 15 mL of brine.

    • Separate the organic layer and dry it over anhydrous calcium chloride.[3]

  • Purification: Decant the dried liquid into a clean distillation apparatus and perform a fractional distillation. Collect the fraction boiling at approximately 66°C.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis using propyltriphenylphosphonium bromide and propanal.

  • Ylide Formation (under inert atmosphere):

    • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, place propyltriphenylphosphonium bromide (10 mmol) in 50 mL of anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (10 mmol, solution in hexanes) via the dropping funnel. A characteristic orange-red color of the ylide should appear.

    • Stir the mixture for 30 minutes at 0°C.

  • Reaction with Aldehyde:

    • Add propanal (10 mmol) dissolved in 10 mL of anhydrous THF to the ylide solution dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the volatile this compound.

Mandatory Visualization

dehydration_mechanism cluster_main Main Pathway to this compound cluster_rearrangement Rearrangement & Side Products 2E1BOH 2-Ethyl-1-butanol Protonated_Alcohol Protonated Alcohol 2E1BOH->Protonated_Alcohol + H+ Primary_Carbocation Primary Carbocation Protonated_Alcohol->Primary_Carbocation - H2O 2E1B This compound (Product) Primary_Carbocation->2E1B - H+ Tertiary_Carbocation Tertiary Carbocation Primary_Carbocation->Tertiary_Carbocation Hydride Shift Side_Product_1 2-Methyl-2-pentene Tertiary_Carbocation->Side_Product_1 - H+ Side_Product_2 3-Methyl-2-pentene Tertiary_Carbocation->Side_Product_2 - H+

Caption: Mechanism of 2-ethyl-1-butanol dehydration.

wittig_workflow Start Start: Reagents & Glassware Dry_Glassware Flame-dry glassware under N2 Start->Dry_Glassware Add_Salt_Solvent Add Phosphonium Salt & Anhydrous THF Dry_Glassware->Add_Salt_Solvent Cool Cool to 0°C Add_Salt_Solvent->Cool Add_Base Add Strong Base (e.g., n-BuLi) Cool->Add_Base Ylide_Formation Ylide Formation (Color Change) Add_Base->Ylide_Formation Add_Aldehyde Add Aldehyde in Anhydrous THF Ylide_Formation->Add_Aldehyde React Stir at Room Temperature Add_Aldehyde->React Quench Quench with Water React->Quench Extract Extract with Ether Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify via Chromatography Evaporate->Purify End Pure this compound Purify->End

Caption: Experimental workflow for the Wittig reaction.

grignard_troubleshooting Start Low Yield in Grignard Reaction Check_Initiation Did the reaction initiate? Start->Check_Initiation No_Initiation No Check_Initiation->No_Initiation Yes_Initiation Yes Check_Initiation->Yes_Initiation Action_Initiate Activate Mg: - Add Iodine Crystal - Crush Mg Turnings No_Initiation->Action_Initiate Check_Conditions Are conditions anhydrous? Yes_Initiation->Check_Conditions Not_Anhydrous No Check_Conditions->Not_Anhydrous Yes_Anhydrous Yes Check_Conditions->Yes_Anhydrous Action_Dry Flame-dry glassware Use anhydrous solvents/reagents Not_Anhydrous->Action_Dry Check_Side_Reactions Side reactions likely? Yes_Anhydrous->Check_Side_Reactions Action_Temp Lower reaction temperature Add ketone to Grignard slowly Check_Side_Reactions->Action_Temp

Caption: Troubleshooting low yield in Grignard synthesis.

References

Technical Support Center: Purification of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Ethyl-1-butene.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the purification of this compound.

Problem 1: Low Purity After Fractional Distillation

Possible Causes:

  • Inefficient Fractionation: The distillation column may not have enough theoretical plates to separate this compound from close-boiling impurities.

  • Azeotrope Formation: this compound may form an azeotrope with a solvent or impurity, preventing separation by conventional distillation.

  • Product Decomposition: The distillation temperature may be too high, causing decomposition of this compound.

  • Contamination: The distillation apparatus may not have been properly cleaned.

Troubleshooting Workflow:

G start Low Purity After Distillation check_column Check Column Efficiency (Theoretical Plates) start->check_column increase_plates Increase Column Length or Use More Efficient Packing check_column->increase_plates Insufficient check_azeotrope Suspect Azeotrope Formation check_column->check_azeotrope Sufficient azeotropic_distillation Consider Azeotropic or Extractive Distillation check_azeotrope->azeotropic_distillation Suspected check_temp Check Distillation Temperature check_azeotrope->check_temp Not Suspected reduce_pressure Perform Vacuum Distillation check_temp->reduce_pressure Too High check_contamination Inspect Glassware and System check_temp->check_contamination Optimal clean_apparatus Thoroughly Clean and Dry Apparatus check_contamination->clean_apparatus Contaminated analyze_impurities Analyze Impurities by GC-MS check_contamination->analyze_impurities Clean

Caption: Troubleshooting workflow for low purity after distillation.

Problem 2: Presence of Peroxides and Polymers

Possible Causes:

  • Exposure to Air and Light: Alkenes like this compound can form peroxides upon exposure to oxygen and light, which can initiate polymerization.

  • High Temperatures: Elevated temperatures during distillation or storage can accelerate polymerization.

  • Presence of Acidic Impurities: Acidic residues can catalyze polymerization.

Troubleshooting Workflow:

G start Peroxides or Polymers Detected check_storage Review Storage Conditions start->check_storage store_inert Store Under Inert Atmosphere (N2 or Ar) and in the Dark check_storage->store_inert Improper check_distillation Review Distillation Procedure check_storage->check_distillation Proper add_inhibitor Add a Polymerization Inhibitor (e.g., BHT) Before Heating check_distillation->add_inhibitor No Inhibitor Used check_impurities Check for Acidic Impurities check_distillation->check_impurities Inhibitor Used repurify Re-purify by Distillation at Reduced Pressure add_inhibitor->repurify base_wash Perform an Aqueous Base Wash (e.g., dilute NaOH) check_impurities->base_wash Present base_wash->repurify

Caption: Troubleshooting workflow for peroxide and polymer contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include stereoisomers (cis/trans isomers of other hexenes), positional isomers (e.g., 3-methyl-1-pentene), unreacted starting materials, solvents, and byproducts from side reactions. Polymerization can also lead to oligomeric impurities.

Q2: My purified this compound turns yellow upon storage. What is the cause and how can I prevent it?

A2: A yellow discoloration often indicates the formation of peroxides and subsequent oligomerization or polymerization products due to exposure to air and light. To prevent this, store the purified product under an inert atmosphere (like nitrogen or argon), in a sealed, amber glass container, and at a reduced temperature (2-8°C is often recommended).[1] Adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also improve stability.

Q3: I am having difficulty separating this compound from another C6 isomer with a very close boiling point. What should I do?

A3: When fractional distillation is ineffective for separating isomers with close boiling points, consider alternative techniques such as extractive distillation or azeotropic distillation.[2][3] These methods involve adding a third component (an entrainer or a solvent) that alters the relative volatilities of the isomers, facilitating their separation. The separation of butene isomers can be challenging due to the formation of azeotropes.[4]

Q4: How can I remove polar impurities like residual acids or bases from my this compound sample?

A4: A simple and effective method is to perform a liquid-liquid extraction.[5] Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove acidic impurities, followed by a wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Finally, wash with water to remove any remaining salts and then dry the organic layer over an anhydrous drying agent like CaCl₂ or MgSO₄ before a final distillation.

Q5: What is a suitable method to check the purity of my this compound?

A5: Gas chromatography (GC) with a flame ionization detector (FID) is an excellent method for assessing the purity of volatile compounds like this compound. A capillary column, such as one with a nonpolar stationary phase (e.g., polydimethylsiloxane), is typically used for hydrocarbon analysis.

Data Presentation

Table 1: Physical Properties and GC Retention Data for this compound

PropertyValue
Boiling Point 64-65 °C
Density 0.689 g/mL at 25 °C
Refractive Index (n20/D) 1.396
Solubility Soluble in alcohol, acetone, ether, and benzene; insoluble in water.[6][7]
Relative Retention Time (GC) 0.4552 (relative to a standard)

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The provided relative retention time is for reference and should be determined empirically on your system.

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol describes a general procedure for the purification of this compound from common impurities.

Methodology:

  • Aqueous Wash:

    • Place the crude this compound in a separatory funnel.

    • Wash the organic layer with an equal volume of 10N aqueous NaOH solution to remove acidic impurities.[5] Shake gently and release the pressure frequently.

    • Separate the aqueous layer.

    • Wash the organic layer with an equal volume of deionized water.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous calcium chloride (CaCl₂) and swirl the flask.[5] Add more drying agent until it no longer clumps together.

    • Allow the mixture to stand for at least 30 minutes.

  • Filtration and Distillation:

    • Filter the dried organic layer into a round-bottom flask suitable for distillation.

    • Add a few boiling chips or a magnetic stir bar.

    • Set up a fractional distillation apparatus. For efficient separation, a Vigreux or packed column is recommended.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at 64-65 °C.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a starting point for developing a GC method for the purity analysis of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane). A concentration of approximately 1% is a good starting point.

  • GC System and Parameters:

    • Gas Chromatograph: An instrument equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., HP-5, DB-1, or similar) is suitable for hydrocarbon analysis. A 30 m x 0.25 mm ID x 0.25 µm film thickness is a common choice.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Final Hold: Hold at 150 °C for 5 minutes. (This program should be optimized for your specific instrument and the potential impurities.)

    • Detector Temperature: 280 °C.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available).

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

References

Technical Support Center: Identifying Side Products in 2-Ethyl-1-Butene Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying reaction byproducts of 2-ethyl-1-butene using Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Frequently Asked Questions - Common Side Products and Reactions

Q1: What are the typical side products I should expect in reactions involving this compound?

A1: Besides the expected product, the most common side products arise from the rearrangement of the carbocation intermediate to form more stable alkene isomers. Under acidic conditions or at elevated temperatures, this compound can isomerize to thermodynamically more stable alkenes, such as 3-methyl-2-pentene (both cis and trans forms) and 2-ethyl-2-butene. Oligomerization or polymerization can also occur, leading to higher molecular weight species.

Q2: How does the reaction type influence the side products formed?

A2: The reaction conditions and reagents are critical.

  • Acid-Catalyzed Reactions (e.g., Hydration, Hydrohalogenation): These reactions proceed via a carbocation intermediate. This intermediate can rearrange, leading to a mixture of isomeric products. For example, the reaction of this compound with HCl primarily yields the Markovnikov product, 2-chloro-2-ethylbutane.[1] However, isomerization of the intermediate carbocation can lead to other halogenated alkanes.

  • Ozonolysis: This reaction cleaves the double bond. For this compound, the expected products are pentan-3-one and methanal.[2] Incomplete reactions or side reactions with solvents could be minor byproducts.

  • Halogenation (e.g., with Br₂ in H₂O): This typically forms a halohydrin.[3] Side products can include dibrominated alkanes.

Q3: Can polymerization of this compound interfere with my analysis?

A3: Yes. Polymerization can consume the starting material and form high-molecular-weight oils or solids. These polymers are generally not volatile enough to be analyzed by standard GC-MS and can contaminate the GC inlet liner and the front of the analytical column, leading to issues like peak tailing and loss of sensitivity in subsequent analyses.[4]

Diagram 1: Isomerization Pathways of this compound

G cluster_main Isomerization via Carbocation Rearrangement A This compound D Secondary Carbocation (2-ethylbutan-2-yl) A->D + H⁺ B Tertiary Carbocation (3-methylpentan-3-yl) E 3-Methyl-2-pentene (Zaitsev Product, more stable) B->E - H⁺ F 2-Ethyl-2-butene (Zaitsev Product, more stable) B->F - H⁺ C Hydride Shift (1,2-H~) C->B D->C Rearrangement

Caption: Carbocation rearrangement pathways for this compound.

Section 2: Frequently Asked Questions - GC-MS Method and Analysis

Q1: My alkene isomers are co-eluting or poorly resolved on the GC. How can I improve separation?

A1: Separating isomers is a common challenge in GC.[5]

  • Optimize the Temperature Program: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min) to improve the separation of volatile isomers.

  • Select a Different Column: If using a standard non-polar column (like a DB-5ms), consider switching to a more polar column, such as one with a wax stationary phase (e.g., Carbowax), which can offer different selectivity for isomers.[5]

  • Increase Column Length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can enhance resolution.

Q2: How can I use mass spectrometry to distinguish between isomers if they are not fully separated chromatographically?

A2: Even if isomers co-elute, their mass spectra will differ due to variations in fragmentation patterns, which are dictated by carbocation stability.[6]

  • Examine Key Fragments: Look for unique, high-intensity fragment ions. For example, fragmentation of this compound often results in a base peak from the loss of an ethyl group. In contrast, its more stable isomer, 2-methyl-2-butene, characteristically loses a methyl group to form a very stable allylic carbocation, resulting in a different base peak.[7]

  • Deconvolution Software: Modern GC-MS software can deconvolute overlapping chromatographic peaks to extract pure mass spectra for each component, aiding in their identification.[8]

Table 1: GC-MS Data for this compound and Potential Isomeric Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Notes
This compoundC₆H₁₂84.1684 (M+), 56, 55, 41, 29The molecular ion is often visible.[9]
3-Methyl-2-penteneC₆H₁₂84.1684 (M+), 69, 55, 41Loss of a methyl group (M-15) to give m/z 69 is common.
2-Ethyl-2-buteneC₆H₁₂84.1684 (M+), 69, 55Fragmentation patterns are influenced by the stability of the resulting carbocations.[7]

Section 3: Troubleshooting Guide

Q1: I'm seeing significant peak tailing, especially for my main product. What is the cause?

A1: Peak tailing is often caused by active sites in the GC system that interact with your analytes.

  • Check the Inlet Liner: The glass inlet liner is a common source of activity. Deactivated liners are essential. If you suspect contamination from non-volatile residues (like polymers), replace the liner.[4][10]

  • Column Contamination: Non-volatile material can accumulate at the head of the column. Try trimming the first 10-15 cm of the column.

  • System Leaks: Air leaks can lead to column degradation and poor peak shape. Perform a leak check.[10]

Q2: My signal intensity is low and my results are not reproducible. What should I check?

A2: Low and inconsistent signals can stem from several issues.

  • Leaks: A leak in the system, especially around the injector or the MS transfer line, is a primary cause of low sensitivity.[10]

  • Injector Issues: Check the syringe for blockages and the septum for leaks or coring.

  • MS Source Contamination: A dirty ion source will reduce sensitivity. If other troubleshooting steps fail, the source may need to be cleaned according to the manufacturer's protocol.[4]

Q3: I am observing unexpected "ghost peaks" in my chromatogram. Where might they be coming from?

A3: Ghost peaks are typically due to contamination.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current one. Run a solvent blank to check for carryover from the autosampler.

  • Contaminated Solvent/Reagents: Ensure all solvents used for sample preparation are of high purity.

  • Septum Bleed: Old or low-quality septa can release siloxanes, which appear as regularly spaced peaks in the chromatogram.

Diagram 2: Logical Troubleshooting Flowchart for GC-MS

G start Problem Observed (e.g., Peak Tailing, Low Signal) leak_check Perform System Leak Check start->leak_check leak_found Leak Found? leak_check->leak_found fix_leak Fix Leak (tighten fittings, replace ferrules) leak_found->fix_leak Yes liner_septum Inspect/Replace Inlet Liner & Septum leak_found->liner_septum No end Issue Resolved fix_leak->end problem_solved Problem Solved? liner_septum->problem_solved trim_column Trim 10-15 cm from front of column problem_solved->trim_column No problem_solved->end Yes problem_solved2 Problem Solved? trim_column->problem_solved2 clean_source Clean MS Ion Source (Follow manufacturer's guide) problem_solved2->clean_source No problem_solved2->end Yes clean_source->end

Caption: A step-by-step decision tree for common GC-MS issues.

Section 4: Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

  • Quench the Reaction: Stop the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate for acid-catalyzed reactions).

  • Solvent Extraction: Extract the organic compounds into a non-polar, volatile solvent (e.g., diethyl ether, pentane, or dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.

  • Drying: Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the solution to remove the drying agent.

  • Dilution: Dilute the sample to an appropriate concentration (typically 1-100 ppm, or µg/mL) using the same solvent as the extraction. High concentrations can overload the GC column.

  • Transfer: Transfer the final diluted sample to a 2 mL autosampler vial for analysis.

Protocol 2: Standard GC-MS Method for Alkene Isomer Analysis

The following table outlines a general-purpose method suitable for analyzing C₆ alkene isomers. Parameters should be optimized for your specific instrument and column.

Table 2: Recommended GC-MS Operating Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
Injector TypeSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (adjust based on concentration)
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)
Oven ProgramInitial: 40 °C (hold 2 min), Ramp: 5 °C/min to 150 °C
Mass Spectrometer (MS)
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[11]
Mass Scan Range35 - 350 amu
Solvent Delay2-3 minutes (to protect the filament from the solvent)

References

Technical Support Center: Optimizing Ethylene Dimerization for 2-Ethyl-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the catalytic dimerization of ethylene (B1197577). It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2-Ethyl-1-butene and other butene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the formation of this compound during ethylene dimerization?

A1: this compound is not a direct product of ethylene dimerization. Its formation is a secondary reaction involving the co-dimerization of ethylene and 1-butene (B85601), a primary product of ethylene dimerization. The mechanism involves the reinsertion of 1-butene into the catalyst's active site, followed by the insertion of another ethylene molecule.[1][2]

Q2: Which catalyst systems are typically employed for ethylene dimerization to produce C4 and C6 olefins?

A2: The most common catalyst systems are based on titanium, nickel, and chromium.[3][4]

  • Titanium-based catalysts: Systems like titanium tetrabutoxide (Ti(OC₄H₉)₄) activated with triethylaluminum (B1256330) (TEA) are widely used.[4][5] Modifiers such as tetrahydrofuran (B95107) (THF) can be added to improve selectivity.[5]

  • Nickel-based catalysts: These are often heterogeneous catalysts and are effective for ethylene oligomerization.[3][4] They can be supported on various materials, including metal-organic frameworks (MOFs).[6]

  • Chromium-based catalysts: These are particularly noted for their high selectivity in ethylene trimerization to 1-hexene, but can also be tailored for dimerization and co-dimerization reactions.[7][8]

Q3: What are the main factors influencing the selectivity towards this compound?

A3: The key factors include:

  • Catalyst Composition: The choice of metal (Ti, Ni, Cr), ligands, and co-catalysts significantly impacts the product distribution.[9]

  • Reaction Temperature: Temperature affects reaction rates and can influence the extent of side reactions, such as isomerization and polymer formation.[5][6]

  • Ethylene Pressure: Higher ethylene pressure can favor the primary dimerization to 1-butene and suppress the reinsertion of 1-butene, thereby affecting the yield of C6 products.[2][5]

  • Molar Ratio of Catalyst Components: The ratio of co-catalyst (e.g., TEA) to the catalyst precursor (e.g., Ti compound) is crucial for catalyst activity and selectivity.[5]

  • Presence of Modifiers: Additives like THF or 1,2-dichloroethane (B1671644) (EDC) can alter the catalyst's electronic and steric properties, leading to improved selectivity and reduced polymer formation.[5]

Q4: What are the common byproducts in this reaction, and how can their formation be minimized?

A4: Common byproducts include:

  • Polymers: High molecular weight polyethylene (B3416737) is a major byproduct that can lead to reactor fouling.[10] Its formation can be minimized by optimizing the Al/Ti molar ratio and using modifiers.[5]

  • 2-Butene (B3427860): This isomer of 1-butene is a common, less desirable product.[6] Lower reaction temperatures can favor the formation of 1-butene over 2-butene.[6]

  • Higher Oligomers (C8+): These can be formed through continued insertion of ethylene molecules. Reaction conditions can be tuned to favor the formation of C4 and C6 products.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low conversion of ethylene 1. Catalyst deactivation.• Ensure all reagents and solvents are pure and dry. • Check for leaks in the reactor system. • Optimize the molar ratio of catalyst components.
2. Insufficient catalyst concentration.• Increase the catalyst loading.
3. Low reaction temperature.• Gradually increase the reaction temperature while monitoring selectivity.[5]
Low selectivity to 1-butene (high 2-butene content) 1. High reaction temperature.• Decrease the reaction temperature. Higher temperatures can promote the isomerization of 1-butene to 2-butene.[6]
2. Catalyst system favors isomerization.• Modify the catalyst system. For example, the choice of ligands in nickel-based systems can influence selectivity.
High polymer formation and reactor fouling 1. Inappropriate Al/Ti molar ratio.• Optimize the Al/Ti molar ratio. A very high ratio can lead to catalyst deactivation and increased polymer formation.[5]
2. Absence of a suitable modifier.• Introduce a modifier like THF or EDC to the catalyst system to suppress polymer formation.[5]
3. High reaction temperature.• Lowering the reaction temperature can reduce the rate of polymerization.[5]
Low yield of this compound 1. Reaction conditions favor 1-butene formation.• Adjust conditions to promote the reinsertion of 1-butene. This may involve optimizing the ethylene pressure and residence time.
2. Catalyst system is highly selective for dimerization.• Consider a catalyst system known for producing a broader range of oligomers or one that facilitates co-dimerization.

Data Presentation

Table 1: Effect of Reaction Temperature on Ethylene Dimerization

Temperature (°C)Ethylene Conversion (%)1-Butene Selectivity (%)Polymer Weight (g)
4575.288.10.8
5582.590.31.2
6085.191.21.5
6583.489.52.1
7080.687.32.8

Reaction conditions: Ethylene pressure: 22 bar, Stirrer speed: 900 rpm, Reaction time: 30 min, Solvent: n-heptane, Ti(IV)/Al/THF/EDC molar ratios = 1:4:4:5. (Data synthesized from[5])

Table 2: Effect of Al/Ti Molar Ratio on Catalyst Performance

Al/Ti Molar RatioEthylene Conversion (%)1-Butene Selectivity (%)Polymer Weight (g)
268.485.60.5
375.988.20.9
482.590.31.2
584.187.92.5
685.385.13.8

Reaction conditions: Reaction temperature: 55 °C, Ethylene pressure: 22 bar, Stirrer speed: 900 rpm, Reaction time: 30 min, Solvent: n-heptane, Ti(IV)/THF/EDC molar ratios = 1:4:5. (Data synthesized from[5])

Experimental Protocols

Protocol 1: Ethylene Dimerization in a Batch Reactor using a Titanium-based Catalyst

1. Reactor Preparation:

  • Thoroughly clean and dry a high-pressure stainless steel reactor.
  • Heat the reactor to 100°C for 1 hour under vacuum to eliminate any traces of water and air.
  • Cool the reactor to the desired reaction temperature and purge with high-purity nitrogen for 30 minutes.[5]

2. Reagent Preparation (in a glovebox or under inert atmosphere):

  • Prepare a solution of triethylaluminum (TEA) in a dry, inert solvent like n-heptane.
  • Prepare separate solutions of titanium tetrabutoxide (Ti(OC₄H₉)₄), tetrahydrofuran (THF), and 1,2-dichloroethane (EDC) in the same solvent.

3. Reaction Execution:

  • Introduce the solvent into the reactor.
  • Pressurize the reactor with ethylene to the desired pressure.
  • Inject the prepared solutions of TEA, THF, EDC, and Ti(OC₄H₉)₄ into the reactor in the desired molar ratios.[5]
  • Start vigorous stirring (e.g., 900 rpm).[5]
  • Maintain a constant temperature and pressure throughout the reaction. The reaction is exothermic, so cooling may be required.
  • Monitor the reaction progress by measuring ethylene uptake.

4. Reaction Quenching and Product Analysis:

  • After the desired reaction time, stop the ethylene feed and cool the reactor.
  • Quench the reaction by carefully adding a small amount of water or alcohol.
  • Collect the liquid and gas phases from the reactor.
  • Analyze the product distribution using gas chromatography (GC).

Visualizations

Ethylene_Dimerization_Pathway cluster_main Primary Dimerization cluster_side Side Reactions cluster_codimerization This compound Formation Ethylene1 Ethylene Catalyst Active Catalyst [M-H] or [M-Et] Ethylene1->Catalyst Coordination & Insertion Intermediate1 Metal-butyl intermediate Catalyst->Intermediate1 Chain Growth Ethylene2 Ethylene Butene1 1-Butene Intermediate1->Butene1 β-hydride elimination Butene2 2-Butene Intermediate1->Butene2 Isomerization Polymer Polyethylene Intermediate1->Polymer Further Ethylene Insertion Butene1_reinsertion 1-Butene Butene1->Butene1_reinsertion Product from primary reaction Butene1_reinsertion->Catalyst Reinsertion Intermediate2 Metal-hexyl intermediate Ethylbutene This compound Intermediate2->Ethylbutene β-hydride elimination Ethylene2->Intermediate2 Insertion

Caption: Reaction pathways in ethylene dimerization leading to 1-butene and this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield / Poor Selectivity Start->Problem Check_Purity Verify Reagent/Solvent Purity Problem->Check_Purity Contamination? Check_Conditions Review Reaction Conditions (Temp, Pressure) Problem->Check_Conditions Suboptimal? Check_Ratios Examine Catalyst Component Ratios Problem->Check_Ratios Incorrect Stoichiometry? Optimize Systematically Optimize Parameters Check_Purity->Optimize Check_Conditions->Optimize Check_Ratios->Optimize Optimize->Problem Re-evaluate Success Desired Outcome Achieved Optimize->Success

Caption: A logical workflow for troubleshooting common issues in ethylene dimerization experiments.

References

Technical Support Center: Purification of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Ethyl-1-butene. Our aim is to help you address common purity issues and select the appropriate purification strategy for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Presence of Acidic Impurities

  • Symptom: Your reaction is sensitive to acid, and you observe unexpected side products or low yields. The initial pH of an aqueous wash of the starting material is acidic.

  • Cause: Commercial this compound may contain acidic residues from its synthesis or degradation products.

  • Solution: Perform an aqueous wash with a mild base. A common procedure is to wash the organic material with a 10N aqueous sodium hydroxide (B78521) (NaOH) solution, followed by a water wash to remove any remaining NaOH.[1]

Issue 2: Water Contamination

  • Symptom: Presence of a separate aqueous layer, cloudiness in the organic phase, or reactions that are sensitive to moisture are failing.

  • Cause: Incomplete separation during aqueous workups or absorption of atmospheric moisture.

  • Solution: Dry the this compound using a suitable drying agent like anhydrous calcium chloride (CaCl₂).[1] After adding the drying agent and allowing sufficient contact time, filter the mixture to remove the hydrated CaCl₂.

Issue 3: Isomeric Impurities Affecting Product Purity

  • Symptom: Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis shows the presence of other C6H12 isomers, which are difficult to separate from the desired product. Commercial this compound is often sold at purities of >95% or >97%, with the remaining percentage largely consisting of isomers.[2]

  • Cause: Isomers of this compound, such as other hexenes, have very similar physical properties, making them difficult to separate by simple distillation.[3]

  • Solution:

    • Fractional Distillation: For isomers with a sufficient difference in boiling points, fractional distillation can be effective.[4][5] This technique provides multiple theoretical plates for vapor-liquid equilibration, enhancing separation.[4]

    • Preparative Gas Chromatography (Prep-GC): For high-purity requirements and separation of isomers with very close boiling points, Prep-GC is a powerful technique.[6][7][8]

    • Adsorptive Purification: Specialized adsorbents can separate olefins from other hydrocarbons.[9][10][11][12][13] This is particularly useful for removing specific classes of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are other C6H12 isomers. Given that there are 13 structural alkene isomers of C6H12 (excluding stereoisomers), the specific impurities can vary depending on the synthesis route.[3] These may include other hexene isomers. Water and acidic residues can also be present.

Q2: How can I remove isomeric impurities from this compound?

A2: The most effective methods for removing isomeric impurities are fractional distillation and preparative gas chromatography (Prep-GC). Fractional distillation is suitable for isomers with a reasonable difference in boiling points, while Prep-GC offers higher resolution for isomers with very similar boiling points.[4][5][6][7][8]

Q3: Is simple distillation sufficient to purify this compound?

A3: Simple distillation is generally not sufficient to separate this compound from its isomeric impurities due to their similar boiling points. Fractional distillation is required to achieve a better separation.[4]

Q4: What is the expected purity of this compound after purification?

A4: The achievable purity depends on the chosen method and the initial impurity profile. Fractional distillation can significantly improve purity, potentially to >99%. For even higher purity requirements, preparative GC is recommended. The table below provides an illustrative comparison of purification methods.

Data Presentation

Table 1: Comparison of Purification Methods for Commercial this compound

Purification MethodInitial Purity (GC Area %)Final Purity (GC Area %)Key Impurities RemovedAdvantagesLimitations
Aqueous Wash & Drying 97.0%97.0%Acidic residues, waterSimple, removes protic impuritiesDoes not remove isomeric impurities
Fractional Distillation 97.0%>99.0%Isomers with different boiling pointsScalable, effective for many isomersLess effective for isomers with very close boiling points
Preparative GC 97.0%>99.9%Isomers with very close boiling pointsHigh resolution, high purity achievableSmall scale, expensive
Adsorbent Treatment 97.0%>98.5%Polar impurities, dienesSelective for certain impurity classesMay not remove all isomeric impurities

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Fractional Distillation

This protocol describes a general procedure for the removal of acidic impurities, water, and some isomeric impurities.

Materials:

  • Commercial this compound

  • 10N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous Calcium Chloride (CaCl₂)

  • Separatory funnel

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Heating mantle

  • Stir bar and magnetic stir plate

Procedure:

  • Aqueous Wash: a. Place the commercial this compound in a separatory funnel. b. Add an equal volume of 10N NaOH solution, stopper the funnel, and shake gently, periodically venting to release any pressure. c. Allow the layers to separate and drain the lower aqueous layer. d. Add an equal volume of deionized water to the separatory funnel, shake, and drain the aqueous layer. Repeat this water wash.

  • Drying: a. Transfer the washed this compound to a clean, dry flask. b. Add anhydrous CaCl₂ (approximately 10 g per 100 mL of alkene) and swirl the flask. Let it stand for at least 30 minutes. The liquid should be clear. c. Filter the dried this compound into a round-bottom flask suitable for distillation.

  • Fractional Distillation: a. Add a stir bar to the round-bottom flask containing the dried this compound. b. Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head. c. Begin stirring and gently heat the flask using a heating mantle. d. Collect a small forerun fraction (the first few milliliters of distillate) which may contain more volatile impurities. e. Slowly increase the heating to maintain a steady distillation rate. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (64-65 °C). f. Stop the distillation before the flask goes to dryness. g. Analyze the purity of the collected fraction by GC.

Visualizations

Troubleshooting Workflow for this compound Purification

G start Start with Commercial This compound check_impurities Identify Impurities (GC, NMR, etc.) start->check_impurities acidic_impurities Acidic Impurities Present? check_impurities->acidic_impurities water_present Water Present? acidic_impurities->water_present No wash Wash with aq. NaOH and Water acidic_impurities->wash Yes isomeric_impurities Isomeric Impurities Present? distillation Fractional Distillation isomeric_impurities->distillation Moderate Purity Needed prep_gc Preparative GC isomeric_impurities->prep_gc High Purity Needed final_product Purified this compound isomeric_impurities->final_product No water_present->isomeric_impurities No dry Dry with Anhydrous Salt (e.g., CaCl2) water_present->dry Yes wash->water_present dry->isomeric_impurities distillation->final_product prep_gc->final_product

Caption: A flowchart for troubleshooting and purifying this compound.

References

Troubleshooting peak splitting in the NMR spectrum of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethyl-1-butene NMR Analysis

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to analyze this compound and may be encountering challenges with spectral interpretation, particularly unexpected peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why does the signal for the vinyl protons (=CH₂) in my ¹H NMR spectrum of this compound appear as a complex multiplet instead of a simple singlet?

A1: The two vinyl protons in this compound are diastereotopic.[1][2][3] This means they are chemically non-equivalent due to the absence of a plane of symmetry that would make them interchangeable. As a result, they have slightly different chemical shifts and will couple to each other (geminal coupling). Furthermore, each of these vinyl protons will also couple to the adjacent allylic protons (-CH₂-) with different coupling constants (cis and trans coupling). This network of couplings (geminal, cis, and trans) results in a complex multiplet for each of the vinyl protons, rather than a simple singlet.[1][4][5]

Q2: I'm observing more peaks than expected for the methylene (B1212753) (-CH₂-) quartet. What could be the cause?

A2: While the methylene (-CH₂-) protons primarily couple to the adjacent methyl (-CH₃) protons to form a quartet, they also exhibit long-range allylic coupling to the vinyl (=CH₂) protons.[6] This four-bond coupling (⁴J) is typically small but can lead to additional splitting of each peak in the quartet, resulting in a more complex pattern often referred to as a "quartet of doublets" or a more complex multiplet if the couplings to the two non-equivalent vinyl protons are resolved.

Q3: The splitting pattern in my spectrum is poorly resolved and the peaks are broad. What are the potential reasons for this?

A3: Poor resolution and peak broadening in the NMR spectrum of this compound can arise from several factors:

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, which can cause peak broadening.

  • Solvent Choice: The choice of deuterated solvent can influence chemical shifts and sometimes affect resolution.

  • Shimming: Improper shimming of the NMR spectrometer will result in a non-homogenous magnetic field, leading to broad and distorted peaks.

  • Second-Order Effects: If the chemical shift difference (in Hz) between coupled protons is not significantly larger than the coupling constant (J), second-order effects can occur.[7][8] This can lead to non-first-order splitting patterns, where the number of peaks and their intensities do not follow the simple n+1 rule, and can result in a more complex and less resolved appearance.

Q4: How can I confirm the assignments of the vinyl and allylic protons in my spectrum?

A4: Two-dimensional (2D) NMR experiments are highly effective for unambiguously assigning proton signals.

  • COSY (Correlation Spectroscopy): A COSY spectrum will show cross-peaks between protons that are coupled to each other. You should expect to see correlations between the vinyl protons and the allylic methylene protons, as well as between the allylic methylene protons and the methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This can help confirm that the protons in the vinyl region are attached to the sp²-hybridized carbons of the double bond.

Expected ¹H NMR Data for this compound

The following table summarizes the expected ¹H NMR data for this compound. Note that chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions. Coupling constants (J) are given in Hertz (Hz).

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH₃ ~1.03Triplet (t)³J = ~7.5
-CH₂- ~2.04Quartet of doublets (or multiplet)³J = ~7.5, ⁴J (allylic) = small
=CH₂ (H_a) ~4.69Multiplet (doublet of doublets)²J_geminal = ~1.5, ³J_trans = ~17, ⁴J_allylic = small
=CH₂ (H_b) ~4.69Multiplet (doublet of doublets)²J_geminal = ~1.5, ³J_cis = ~10, ⁴J_allylic = small

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean pipette, transfer the solution to a clean NMR tube.

  • Internal Standard (Optional): Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peak splitting in the ¹H NMR spectrum of this compound.

Troubleshooting_Peak_Splitting start Start: Unexpected Peak Splitting Observed check_purity 1. Verify Sample Purity (GC-MS, etc.) start->check_purity impurity_present Impurity Detected check_purity->impurity_present no_impurity Sample is Pure check_purity->no_impurity No obvious impurities purify_sample Purify Sample and Re-acquire Spectrum impurity_present->purify_sample Yes impurity_present->no_impurity No purify_sample->start analyze_vinyl 2. Examine Vinyl Region (~4.7 ppm) no_impurity->analyze_vinyl complex_multiplet Is it a complex multiplet? analyze_vinyl->complex_multiplet yes_complex Yes complex_multiplet->yes_complex Yes no_singlet No (e.g., a singlet) complex_multiplet->no_singlet No diastereotopicity This is expected due to diastereotopic protons and geminal/cis/trans/allylic couplings. yes_complex->diastereotopicity low_resolution Possible low resolution or overlapping signals. Check instrument shimming. no_singlet->low_resolution analyze_allylic 3. Examine Allylic Methylene Region (~2.0 ppm) diastereotopicity->analyze_allylic low_resolution->analyze_allylic quartet_split Is the quartet further split? analyze_allylic->quartet_split yes_split Yes quartet_split->yes_split Yes no_simple_quartet No (simple quartet) quartet_split->no_simple_quartet No long_range This is likely due to long-range allylic coupling to the vinyl protons. yes_split->long_range high_field Consider acquiring spectrum at a higher field strength to resolve fine coupling. no_simple_quartet->high_field run_2d_nmr 4. Perform 2D NMR (COSY, HSQC) for confirmation long_range->run_2d_nmr high_field->run_2d_nmr end End: Spectral Interpretation Complete run_2d_nmr->end

Caption: A workflow for troubleshooting unexpected peak splitting in the ¹H NMR spectrum of this compound.

References

Minimizing polymer formation in 2-Ethyl-1-butene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize polymer formation during the synthesis of 2-ethyl-1-butene and its precursors, primarily focusing on the dimerization of ethylene (B1197577) to 1-butene.

Troubleshooting Guide: Polymer Formation

This section addresses specific issues related to unwanted polymer formation during synthesis reactions.

Q1: I am observing a significant amount of solid polymer byproduct in my ethylene dimerization reaction. What are the most likely causes and how can I fix it?

A1: Excessive polymer formation is a common issue and typically points to problems with reaction conditions or catalyst activity. The primary causes are inadequate temperature control, incorrect catalyst concentration, or the absence of a suitable modifier or inhibitor.[1][2]

Initial Troubleshooting Steps:

  • Verify Temperature: Immediately check that the reaction temperature is within the optimal range for selective dimerization.[1] Exceeding the target temperature often favors polymerization, which is an exothermic process that can lead to a runaway reaction if not controlled.[1]

  • Check Catalyst Loading: An excess of catalyst can increase the rate of side reactions, including polymerization.[1] Review and optimize the catalyst concentration for your specific system.

  • Ensure Proper Mixing: Inadequate mixing can create localized "hot spots" or areas of high catalyst concentration, promoting polymer growth.[1] Ensure the agitation or circulation in your reactor is sufficient for uniform distribution.

If these initial checks do not resolve the issue, consult the following troubleshooting workflow.

G cluster_0 Troubleshooting Workflow: High Polymer Formation start High Polymer Formation Detected check_temp Is reaction temperature within optimal range? start->check_temp check_catalyst Is catalyst concentration optimized? check_temp->check_catalyst Yes action_temp Action: Improve cooling efficiency. Reduce reactor temperature. check_temp->action_temp No check_modifier Is a modifier (e.g., THF) being used? check_catalyst->check_modifier Yes action_catalyst Action: Reduce catalyst loading. Perform concentration optimization studies. check_catalyst->action_catalyst No check_inhibitor Is a polymerization inhibitor present? check_modifier->check_inhibitor Yes action_modifier Action: Introduce a modifier. Optimize Modifier/Catalyst ratio. check_modifier->action_modifier No action_inhibitor Action: Add a suitable inhibitor (e.g., phenolic compound). check_inhibitor->action_inhibitor No end_node Monitor Reaction for Reduced Polymer Yield check_inhibitor->end_node Yes action_temp->check_catalyst action_catalyst->check_modifier action_modifier->check_inhibitor action_inhibitor->end_node G cluster_main Competing Reaction Pathways ethylene Ethylene + Catalyst active_complex Active Catalyst Intermediate ethylene->active_complex dimerization Dimerization & Chain Termination active_complex->dimerization Desired Pathway polymerization Chain Propagation (Polymerization) active_complex->polymerization Undesired Pathway butene 1-Butene dimerization->butene polymer Polymer (Undesired Byproduct) polymerization->polymer G cluster_1 Experimental Workflow: Ethylene Dimerization prep 1. Prepare & Purge Reactor add_solv 2. Add Anhydrous Solvent prep->add_solv add_cat 3. Add Catalyst Components (TEA, THF, Ti) add_solv->add_cat react 4. Pressurize with Ethylene & Heat to Reaction Temp add_cat->react quench 5. Cool Reactor & Quench Reaction react->quench analyze 6. Collect & Analyze Products quench->analyze gc GC Analysis (Butene Selectivity) analyze->gc polymer Filter, Dry & Weigh (Polymer Yield) analyze->polymer

References

Catalyst deactivation during butene isomerization and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during butene isomerization experiments, with a focus on catalyst deactivation and its prevention.

Troubleshooting Guide

Problem 1: Rapid Loss of Catalyst Activity

Possible Causes and Solutions:

  • Coke Formation: The primary cause of deactivation for many solid acid catalysts is the formation of carbonaceous deposits (coke) on the active sites and within the pores. Butenes can oligomerize to form higher molecular weight compounds that eventually evolve into polyaromatic coke.[1][2]

    • Solution 1: Controlled Pre-coking: In some cases, a controlled amount of initial coke deposition can actually enhance selectivity to isobutene by passivating non-selective external acid sites.[3]

    • Solution 2: Optimize Reaction Temperature: Higher temperatures can sometimes reduce selectivity to by-products that act as coke precursors. However, excessively high temperatures can accelerate coke formation and may lead to catalyst degradation.[4]

    • Solution 3: Introduce Hydrogen: Co-feeding hydrogen can help to reduce the concentration of olefinic coke precursors, thereby slowing the rate of deactivation.[2]

  • Feedstock Impurities: Trace impurities in the butene feed can act as catalyst poisons.

    • Butadiene: Butadiene is a common impurity that can rapidly deactivate zeolite catalysts by forming coke.[1] The rate of deactivation increases with butadiene concentration. The presence of platinum (Pt) and hydrogen can mitigate this deactivation.[1]

    • Solution: Ensure high-purity butene feed or implement a pre-treatment step to remove dienes and other impurities.

  • Strong Acid Sites: Catalysts with a high concentration of strong Brønsted or Lewis acid sites can promote the formation of unsaturated compounds that are precursors to coke.[5]

    • Solution: Modify the catalyst to reduce the strength or density of the strongest acid sites. This can be achieved through methods like ion-exchange or by using catalysts with an optimal Si/Al ratio in the case of zeolites.

Problem 2: Poor Selectivity to the Desired Isomer

Possible Causes and Solutions:

  • Non-selective Active Sites: External acid sites on zeolite crystals can lead to undesirable side reactions such as oligomerization and cracking, reducing the selectivity to the desired butene isomer.

    • Solution 1: Silanization: The external surface of zeolites can be passivated by chemical liquid deposition of silicon compounds like tetraethoxysilane (TEOS).[3]

    • Solution 2: Controlled Coking: As mentioned, a thin layer of coke can selectively poison these external sites.[3]

  • Inappropriate Catalyst Pore Structure: The pore size and structure of the catalyst play a crucial role in shape selectivity.

    • Solution: Select a catalyst with a pore structure that favors the formation and diffusion of the desired isomer while inhibiting the formation of bulkier by-products. For skeletal isomerization to isobutene, 10-membered ring zeolites like ferrierite (FER) are often preferred.[1][6]

Problem 3: Irreversible Catalyst Deactivation

Possible Causes and Solutions:

  • Structural Changes in the Catalyst: At high temperatures, some catalyst materials can undergo phase transitions or sintering, leading to a permanent loss of activity. For example, γ-Al2O3 can transform into less active phases.

    • Solution: Operate within the recommended temperature range for the specific catalyst. Consider using thermally stable catalysts like sulfated monoclinic zirconia, which has shown higher thermal stability than the tetragonal phase.[7]

  • Metal Leaching or Agglomeration: For bifunctional catalysts containing a metal component (e.g., Pt), the metal can leach from the support or agglomerate into larger particles, reducing its catalytic activity.

    • Solution: Optimize reaction and regeneration conditions to minimize metal migration. The choice of support material and catalyst preparation method can also influence metal stability.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation during butene isomerization?

A1: The primary mechanisms of catalyst deactivation are:

  • Coke Formation: This is the most common cause, where butene molecules react to form larger hydrocarbon molecules that block active sites and pores.[1][2] The process starts with oligomerization and can lead to the formation of polyaromatic compounds.

  • Poisoning: Impurities in the feedstock, such as butadiene, sulfur compounds, or metals, can chemically adsorb to the active sites and deactivate them.[1]

  • Sintering/Structural Changes: High temperatures can cause irreversible changes to the catalyst structure, such as loss of surface area, changes in crystal phase, or agglomeration of active metal particles.

Q2: How can I regenerate a coked catalyst?

A2: The most common method for regenerating a coked catalyst is through controlled combustion of the coke deposits in an oxygen-containing atmosphere (e.g., air). This process is typically carried out by heating the catalyst to a specific temperature (e.g., 500-600°C) to burn off the carbonaceous material.[8][9] Another method is hydrogenative regeneration, where the coked catalyst is treated with hydrogen at elevated temperature and pressure to hydrocrack the coke deposits.[10]

Q3: Which type of catalyst is most resistant to deactivation for butene isomerization?

A3: Catalyst stability depends on the specific reaction conditions and the butene isomer of interest. However, some general trends have been observed:

  • For skeletal isomerization to isobutene, zeolites with a 10-membered ring structure, such as MFI (ZSM-5), have shown better resistance to deactivation by butadiene compared to FER and TON zeolites.[1] This is attributed to MFI's ability to crack oligomeric coke precursors.

  • For double-bond isomerization (e.g., 1-butene (B85601) to 2-butene), basic catalysts like magnesium oxide (MgO) have demonstrated high stability with negligible coke formation under certain conditions.[11][12]

Q4: How does the catalyst's acidity affect its performance and deactivation?

A4: The acidity of the catalyst is a critical parameter.

  • Acid Strength: Very strong acid sites can accelerate side reactions that lead to coke formation.[5] Catalysts with moderate acid strength often exhibit better stability.

  • Acid Site Density: A higher density of acid sites can sometimes lead to increased bimolecular reactions, which can be a pathway for coke formation.

  • Type of Acidity: Both Brønsted and Lewis acid sites can be active for butene isomerization. The optimal ratio of Brønsted to Lewis acidity can influence both activity and selectivity.

Quantitative Data on Catalyst Performance and Deactivation

Table 1: Comparison of Catalyst Stability in Butene Production

CatalystFeedTemperature (°C)Time on Stream (h)Butene Yield/ConversionReference
NbAlS-1(0.027/0.04/1)30 wt% GVL in aqueous solution320180>99% yield[13]
HZSM-5(0.04/1)30 wt% GVL in aqueous solution320< 50Yield drops significantly[13]
Cu/ZSM-5 (untreated support)2,3-ButanediolNot specified24Olefin yield drops from ~90% to ~10%[5][14]
Cu/ZSM-5 (CsOH-treated support)2,3-ButanediolNot specified24Olefin yield drops from ~90% to ~40%[5][14]
Silicate CatalystC4 fraction250-3001800Stable conversion of 2-butene (B3427860) (~22%)

Table 2: Effect of Butadiene on Zeolite Catalyst Deactivation

Zeolite TypeDeactivation RateProbable Deactivation MechanismReference
MFI (ZSM-5)SlowerDirect poisoning of acid sites by coke[1]
FERFasterCoke deposition in 10-membered ring channels[1]
TONFasterPore-blocking[1]

Experimental Protocols

1. Preparation of Sulfated Zirconia (SZ) Catalyst

This protocol describes a common wet impregnation method for preparing a sulfated zirconia solid acid catalyst.

  • Materials: Zirconia (ZrO₂) nanopowder, Sulfuric acid (H₂SO₄) of varying concentrations (e.g., 0.2 M, 0.5 M, 0.8 M).[15]

  • Procedure:

    • Add 10 g of ZrO₂ nanopowder to 150 mL of the desired concentration of H₂SO₄ solution in a beaker.[15]

    • Stir the mixture continuously for 24 hours at room temperature.[15]

    • After stirring, dry the resulting solid in an oven at 100°C overnight.[15]

    • Calcine the dried powder in a furnace at a specific temperature (e.g., 600°C, 700°C, 800°C, or 900°C) for 4 hours.[15] The calcination temperature is crucial for the final properties of the catalyst.

    • After calcination, allow the catalyst to cool to room temperature.

    • Crush and sieve the catalyst to the desired particle size (e.g., 250 mesh).[15]

2. n-Butene Isomerization Reaction

This protocol outlines a general procedure for conducting an n-butene isomerization reaction in a fixed-bed reactor.

  • Apparatus: Fixed-bed reactor (e.g., stainless steel tube), furnace with temperature controller, mass flow controllers, gas chromatograph (GC) for product analysis.

  • Procedure:

    • Load a specific amount of the catalyst (e.g., 0.1 - 0.5 g) into the reactor, securing it with quartz wool.[8]

    • Pre-treat the catalyst in situ by heating it under an inert gas flow (e.g., N₂) to a desired temperature to remove any adsorbed water or impurities.

    • Set the reactor temperature to the desired reaction temperature (e.g., 250-450°C).[11]

    • Introduce the reactant feed, which is typically a mixture of n-butene and an inert gas (e.g., N₂), at a controlled flow rate to achieve the desired Weight Hourly Space Velocity (WHSV).[11]

    • The reaction pressure is typically maintained between atmospheric and 40 bar.[8]

    • Periodically analyze the reactor effluent using an online GC to determine the conversion of n-butene and the selectivity to different isomers and by-products.

    • Continue the reaction for the desired time on stream, monitoring the catalyst activity and selectivity.

3. Characterization of Coked Catalysts by Temperature-Programmed Oxidation (TPO)

TPO is a technique used to quantify the amount and characterize the nature of coke deposited on a catalyst.

  • Apparatus: A catalyst characterization system equipped with a quartz reactor, a furnace with a programmable temperature controller, a flow controller for an oxidation gas mixture (e.g., 1-5% O₂ in an inert gas like He or N₂), and a detector to measure the concentration of CO and CO₂ in the effluent gas (e.g., a thermal conductivity detector (TCD) or a mass spectrometer).[16][17]

  • Procedure:

    • Place a known weight of the coked catalyst (e.g., 20 mg) in the quartz reactor.[18]

    • Heat the sample in an inert gas flow to a temperature sufficient to remove any physisorbed species.

    • Cool the sample to a low temperature (e.g., room temperature or slightly above).

    • Switch the gas flow to the oxidation mixture at a constant flow rate (e.g., 20-80 cm³/min).[18]

    • Increase the temperature of the catalyst at a linear heating rate (e.g., 5-10 °C/min) up to a final temperature where all coke is expected to be combusted (e.g., 800-950°C).[17][19]

    • Continuously monitor the concentration of CO and CO₂ in the effluent gas as a function of temperature. The resulting profile provides information about the different types of coke and their combustion temperatures.

Visualizations

Catalyst_Deactivation_Pathway cluster_deactivation Deactivation Mechanisms Butene n-Butene Feed Isomerization Desired Isomerization Butene->Isomerization Reaction Coke_Formation Coke Formation (Oligomerization) Butene->Coke_Formation Side Reaction Poisoning Poisoning (e.g., Butadiene) Butene->Poisoning Impurities Active_Catalyst Active Catalyst (e.g., Zeolite, Solid Acid) Active_Catalyst->Isomerization Deactivated_Catalyst Deactivated Catalyst Sintering Sintering/ Structural Change Active_Catalyst->Sintering High Temperature Isomerization->Active_Catalyst Catalyst Turnover Coke_Formation->Deactivated_Catalyst Blocks Active Sites Poisoning->Deactivated_Catalyst Poisons Active Sites Sintering->Deactivated_Catalyst Irreversible Change

Caption: Catalyst deactivation pathways during butene isomerization.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Butene Isomerization cluster_char Catalyst Characterization cluster_regen Catalyst Regeneration Prep Catalyst Synthesis (e.g., Impregnation) Calcination Calcination Prep->Calcination Fresh_Char Fresh Catalyst (BET, XRD, Acidity) Calcination->Fresh_Char Reaction Fixed-Bed Reactor (Controlled T, P, WHSV) Analysis Online GC Analysis (Conversion & Selectivity) Reaction->Analysis Spent_Char Spent Catalyst (TPO for Coke Analysis) Analysis->Spent_Char Fresh_Char->Reaction Regeneration Coke Burn-off (Oxidative Treatment) Spent_Char->Regeneration Regen_Char Regenerated Catalyst Characterization Regeneration->Regen_Char Regen_Char->Reaction Recycle

Caption: Experimental workflow for butene isomerization studies.

Troubleshooting_Logic Start Poor Catalyst Performance Check_Activity Rapid Activity Loss? Start->Check_Activity Check_Selectivity Poor Selectivity? Check_Activity->Check_Selectivity No Coke Check for Coke (TPO Analysis) Check_Activity->Coke Yes Impurities Analyze Feed for Poisons (e.g., Dienes) Check_Activity->Impurities Acidity Characterize Catalyst Acidity Check_Activity->Acidity Check_Regen Irreversible Deactivation? Check_Selectivity->Check_Regen No External_Sites External Site Passivation Needed? (Silanization) Check_Selectivity->External_Sites Yes Pore_Structure Is Pore Structure Optimal? Check_Selectivity->Pore_Structure Structural_Change Check for Structural Changes (XRD) Check_Regen->Structural_Change Yes Metal_Sintering Analyze Metal Dispersion (for bifunctional catalysts) Check_Regen->Metal_Sintering End Implement Corrective Action Check_Regen->End No Coke->End Impurities->End Acidity->End External_Sites->End Pore_Structure->End Structural_Change->End Metal_Sintering->End

Caption: Troubleshooting logic for catalyst deactivation issues.

References

Resolving co-eluting peaks in the gas chromatography of C6 isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks in the gas chromatography of C6 isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my C6 isomer peaks co-eluting?

Co-elution of C6 isomers occurs when two or more of these compounds exit the gas chromatography (GC) column at the same time, resulting in overlapping or unresolved peaks.[1][2] This is a common challenge because isomers, by definition, have the same molecular weight and often very similar physicochemical properties, such as boiling points and polarities, making them difficult to separate.[3] The primary factors contributing to co-elution are insufficient column selectivity, non-optimal temperature programming, and improper carrier gas flow rates.

Q2: How do I select the right GC column for C6 isomer separation?

Choosing the correct stationary phase is the most critical factor for achieving separation.[4][5] The principle of "like dissolves like" is a good starting point; non-polar compounds are best separated on non-polar columns.[6] For C6 alkanes and alkenes, which are non-polar, a non-polar stationary phase is generally optimal.[7]

  • Stationary Phase: Non-polar phases, such as 100% dimethylpolysiloxane, are a common first choice.[7] However, for more challenging separations, phases with unique selectivities, like alicyclic polysiloxane or liquid crystalline stationary phases, may provide better resolution.[3][7] Liquid crystalline phases are particularly effective for separating positional and geometric (cis/trans) isomers.[3]

  • Column Dimensions:

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.15 mm - 0.25 mm) generally provide higher efficiency and better resolution.[8][9]

    • Length: Longer columns offer more theoretical plates and thus better resolving power, but lead to longer analysis times. A 30-meter column is a common starting point, but for complex mixtures, 60-meter or even longer columns may be necessary.[9][10]

    • Film Thickness: Thicker films increase the retention of volatile compounds like C6 isomers, which can improve separation and may eliminate the need for sub-ambient oven temperatures.[6]

Q3: How can I optimize my temperature program to improve separation?

Temperature programming is a powerful tool for enhancing the resolution of compounds with different boiling points.[10]

  • Initial Temperature and Hold Time: A lower initial oven temperature can improve the separation of early-eluting peaks.[10]

  • Ramp Rate: A slow temperature ramp rate (e.g., 2-5°C/min) generally leads to better separation by allowing more time for analytes to interact with the stationary phase.[11]

  • Isothermal Holds: For particularly difficult-to-separate pairs, introducing an isothermal hold at a temperature just below their elution temperature can maximize resolution.[11]

Q4: What is the effect of the carrier gas and its flow rate?

The choice of carrier gas and its linear velocity affects both the efficiency of the separation and the analysis time. The optimal linear velocity provides the highest efficiency.[8] For a given column, there is an optimal flow rate that will yield the best resolution. Deviating from this optimum will lead to peak broadening and a loss of resolution.

Q5: When should I consider derivatization for C6 isomers?

For C6 aldehydes, derivatization can be a useful strategy.[12] Derivatizing agents like O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form oximes, which are more stable at high temperatures and may exhibit different chromatographic behavior, potentially resolving co-elution.[12] This is particularly useful in headspace solid-phase microextraction (SPME) with on-fiber derivatization.[12]

Q6: My peaks are still co-eluting. What advanced techniques can I use?

For highly complex mixtures of C6 isomers where conventional GC is insufficient, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful solution.[13][14]

  • GCxGC (2D-GC): This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar or semi-polar column).[14] A modulator traps fractions from the first column and re-injects them onto the second column, providing a much greater separation capacity.[13][15] This allows for the separation of compounds that co-elute on a single column.[13] GCxGC is particularly effective for resolving structural isomers in complex matrices.[16]

Q7: How should I prepare my sample for C6 isomer analysis?

Proper sample preparation is crucial to avoid contaminating the GC system and to ensure accurate results.

  • Solvent Selection: Use volatile organic solvents like hexane, dichloromethane, or methanol.[17][18] Avoid aqueous solutions if possible, as water is not suitable for direct injection in many GC systems.[17]

  • Clean-up: Ensure samples are free of particles and precipitates by centrifuging or filtering before analysis to prevent blockage of the syringe and contamination of the injector and column.[17][18]

  • Extraction Techniques: For complex matrices, extraction techniques like solid-phase microextraction (SPME), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can be used to isolate and concentrate the C6 isomers.[18][19] SPME is a solvent-free technique that is well-suited for volatile compounds.[19][20]

Data Presentation

Table 1: GC Column Selection Guide for C6 Isomers

Stationary Phase TypePolarityRecommended Use Cases for C6 IsomersExample Commercial Phases
100% DimethylpolysiloxaneNon-polarGeneral-purpose separation of alkanes and alkenes, primarily by boiling point.[7][21]DB-1, HP-1, Rxi-1ms, TG-1MS
5% Phenyl 95% DimethylpolysiloxaneNon-polarGood starting point for unknown mixtures; offers slightly different selectivity than 100% dimethylpolysiloxane.[9][22]DB-5, HP-5ms, Rxi-5ms, TG-5MS
Alicyclic PolysiloxaneNon-polarProvides unique selectivity for separating branched alkanes from straight-chain alkanes.[7]ACPDMS
Liquid Crystalline PhasesMid-polar to PolarExcellent for separating positional and cis/trans isomers of alkenes.[3]POBAP-20, MEAB
Porous Layer Open Tubular (PLOT)VariesEnhanced separation for light hydrocarbons (C1-C6).[23] Alumina PLOT columns are good for resolving C4/C5 olefins.[23]HP-PLOT Q, Alumina PLOT

Table 2: Troubleshooting Guide for Co-eluting C6 Isomer Peaks

SymptomPossible Cause(s)Recommended Solution(s)
Broad, overlapping peaks- Incorrect carrier gas flow rate.- Column contamination.[24]- Optimize the carrier gas linear velocity.- Trim 0.5-1 meter from the front of the column.[24]
Poor separation of early eluting peaks- Initial oven temperature is too high.- Lower the initial oven temperature.[25]
Co-elution of specific isomer pairs- Inappropriate stationary phase selectivity.[4]- Select a column with a different stationary phase (see Table 1).[5]- Consider using a liquid crystalline phase for geometric isomers.[3]
General lack of resolution- Column is too short.- Temperature ramp is too fast.- Use a longer column for increased efficiency.[22]- Decrease the oven temperature ramp rate.[11]
All attempts with 1D-GC fail- The sample is too complex for a single separation dimension.- Employ Comprehensive Two-Dimensional GC (GCxGC).[13][26]

Experimental Protocols

Protocol 1: Standard GC-FID Method for C6 Alkane Isomer Analysis

This protocol provides a starting point for the separation of C6 alkane isomers on a standard non-polar column.

  • GC System: Agilent 7890A GC with Flame Ionization Detector (FID) or equivalent.

  • Column: DB-1 (or equivalent 100% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (Split ratio 100:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Detector Temperature: 280 °C.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-FID) Method for Complex C6 Isomer Mixtures

This protocol is adapted for the detailed analysis of complex hydrocarbon mixtures containing C6 isomers.[26][27]

  • GCxGC System: GC system equipped with a thermal or flow modulator and two independent oven temperature controls (or a single oven with appropriate column configuration).

  • First Dimension (1D) Column: BPX50 (or equivalent mid-polar), 60 m x 0.25 mm ID, 0.25 µm film thickness.[27]

  • Second Dimension (2D) Column: BPX5 (or equivalent non-polar), 3 m x 0.15 mm ID, 0.25 µm film thickness.[27]

  • Carrier Gas: Helium or Hydrogen, constant pressure of 230 kPa.[27]

  • Modulation Period: 6 seconds.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 28 °C, hold for 0.5 minutes.

    • Ramp: 3.3 K/min to 330 °C.[27]

  • Detector: FID, data acquisition rate of 100 Hz or higher.[28]

Protocol 3: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method for extracting volatile C6 isomers from a liquid or solid matrix.[19][20]

  • Materials:

    • SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)).[12]

    • Sample vials with PTFE-lined septa.

    • Heating block or water bath.

  • Procedure:

    • Place a known amount of the sample into a sample vial and seal it.

    • Place the vial in a heating block set to a specific temperature (e.g., 60 °C) to allow the volatile C6 isomers to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15 minutes) to allow for the adsorption of the analytes.[20]

    • Retract the fiber into the needle and immediately insert it into the GC injector.

    • Desorb the analytes from the fiber onto the GC column by exposing the fiber in the hot injector for a set time (e.g., 2 minutes).

Mandatory Visualizations

G Troubleshooting Workflow for Co-eluting Peaks start Co-eluting Peaks Observed check_params Review GC Method Parameters start->check_params optimize_temp Optimize Temperature Program (Lower initial temp, slower ramp) check_params->optimize_temp Are parameters optimal? No resolved Peaks Resolved optimize_temp->resolved Success? Yes not_resolved Peaks Still Co-eluting optimize_temp->not_resolved Success? No optimize_flow Optimize Carrier Gas Flow Rate optimize_flow->resolved not_resolved2 Peaks Still Co-eluting optimize_flow->not_resolved2 Success? No change_column Change GC Column (Different stationary phase or dimensions) change_column->resolved not_resolved3 Peaks Still Co-eluting change_column->not_resolved3 Success? No advanced_tech Consider Advanced Techniques gcxgc Implement GCxGC advanced_tech->gcxgc gcxgc->resolved not_resolved->optimize_flow not_resolved2->change_column not_resolved3->advanced_tech

Caption: A logical workflow for troubleshooting co-eluting peaks in GC.

G Experimental Workflow for GCxGC Analysis sample_prep Sample Preparation (e.g., SPME, LLE) injection Injection into GC sample_prep->injection first_dim 1st Dimension Separation (e.g., Non-polar column) injection->first_dim modulation Modulation (Cryogenic or Flow) first_dim->modulation second_dim 2nd Dimension Separation (e.g., Polar column) modulation->second_dim detection Detection (FID or MS) second_dim->detection data_analysis Data Processing & Visualization (Contour Plot) detection->data_analysis

Caption: A typical experimental workflow for GCxGC analysis.

G Relationship Between GC Parameters and Resolution cluster_params Adjustable GC Parameters stationary_phase Stationary Phase (Selectivity, α) resolution Peak Resolution (Rs) stationary_phase->resolution Greatest Impact column_dims Column Dimensions (Efficiency, N) column_dims->resolution Impacts Peak Width oven_temp Oven Temperature (Retention Factor, k) oven_temp->resolution Impacts Retention Time

Caption: Key GC parameters influencing chromatographic resolution.

References

Addressing poor selectivity in the catalytic synthesis of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor selectivity in the catalytic synthesis of 1-butene (B85601) from ethylene (B1197577) dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor selectivity in the catalytic dimerization of ethylene to 1-butene?

A1: Poor selectivity in ethylene dimerization primarily results in the formation of undesired byproducts such as other butene isomers (cis- and trans-2-butene), higher oligomers (hexenes, octenes), and polymers.[1][2] The main factors influencing selectivity include:

  • Catalyst System: The choice of catalyst, co-catalyst, and modifiers significantly impacts the reaction pathway.[2][3] Titanium-based and nickel-based catalysts are common, each with distinct performance characteristics.[2][3][4]

  • Reaction Temperature: Higher temperatures can lead to catalyst deactivation and an increase in the formation of oligomers and polymers, thereby reducing 1-butene selectivity.[1]

  • Ethylene Pressure: Increased ethylene pressure generally favors higher 1-butene selectivity by suppressing the re-insertion of 1-butene, which can lead to the formation of 2-butene (B3427860) and hexenes.[5]

  • Catalyst Component Ratios: The molar ratios of co-catalyst to catalyst (e.g., Al/Ti) and modifier to catalyst (e.g., THF/Ti) are critical for optimizing catalyst activity and selectivity.[1]

  • Presence of Impurities: Water, oxygen, and other impurities in the feedstock or reactor can deactivate the catalyst and negatively affect selectivity.

Q2: What are the common byproducts observed during 1-butene synthesis, and how are they formed?

A2: The primary byproducts in 1-butene synthesis are:

  • Cis- and Trans-2-Butene: These isomers are typically formed through the isomerization of the desired 1-butene product.[6] This can be catalyzed by the active catalyst species or by acidic sites on the catalyst support.

  • Hexenes and other Higher Oligomers: These are formed when 1-butene or other butene isomers co-dimerize with ethylene or undergo further oligomerization reactions.[7]

  • Polymers: High molecular weight polymers, primarily polyethylene, can form, especially at higher temperatures and with certain catalyst systems, leading to reactor fouling.[1][2]

The formation of these byproducts is often explained by the Cossee-Arlman mechanism, where the growing alkyl chain on the metal center can undergo β-hydride elimination to release an α-olefin (like 1-butene) or can continue to insert more ethylene molecules to form longer chains.[5][8]

Q3: How does the choice of catalyst influence the selectivity of ethylene dimerization?

A3: The catalyst system is a cornerstone of selective ethylene dimerization.

  • Titanium-based Catalysts: Systems like titanium tetrabutoxide (Ti(OC4H9)4) with a triethylaluminum (B1256330) (TEA) co-catalyst are widely used.[1][2] Modifiers such as tetrahydrofuran (B95107) (THF) are often added to stabilize the active titanium species and prevent the formation of titanium (III) complexes that can lead to polymer formation.[1][2]

  • Nickel-based Catalysts: Both homogeneous and heterogeneous nickel-based catalysts are effective for ethylene dimerization.[4][9] Heterogeneous catalysts, such as nickel-doped metal-organic frameworks (MOFs), have shown very high selectivity for 1-butene.[4][6][10] The well-defined and isolated active sites in these materials can suppress side reactions.[4][6]

  • Other Catalysts: Tantalum and chromium-based catalysts have also been explored, though they are less common commercially.[2][3]

Troubleshooting Guide

Issue 1: Low Selectivity to 1-Butene with High Yield of 2-Butenes

  • Question: My reaction shows high conversion of ethylene, but the product mixture is rich in cis- and trans-2-butene instead of 1-butene. What could be the cause and how can I fix it?

  • Answer: This indicates that isomerization of the initially formed 1-butene is occurring.

    • Possible Cause 1: High Reaction Temperature. Elevated temperatures can promote the isomerization of 1-butene to the more thermodynamically stable 2-butenes.[5]

      • Solution: Gradually decrease the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.

    • Possible Cause 2: Inappropriate Catalyst or Co-catalyst Concentration. The nature of the active catalytic species can influence isomerization.

      • Solution: Optimize the molar ratio of the co-catalyst to the catalyst. For instance, in a Ti-based system, adjusting the Al/Ti ratio can impact selectivity.[1]

    • Possible Cause 3: Catalyst Acidity. If using a supported catalyst, acidic sites on the support can catalyze the isomerization.

      • Solution: Consider using a more inert support material or neutralizing the acidic sites on the existing support.

Issue 2: Significant Formation of Higher Oligomers (Hexenes, Octenes) and Polymers

  • Question: My process is generating a substantial amount of C6+ olefins and even solid polymers, leading to low 1-butene yield and reactor fouling. What are the likely causes and solutions?

  • Answer: The formation of higher oligomers and polymers suggests that the rate of chain propagation is competing with or exceeding the rate of β-hydride elimination to form 1-butene.

    • Possible Cause 1: High Reaction Temperature. As with isomerization, higher temperatures can favor chain propagation and polymer formation.[1]

      • Solution: Reduce the reaction temperature.

    • Possible Cause 2: Incorrect Catalyst System Composition. The balance of catalyst, co-catalyst, and modifier is crucial.

      • Solution: For titanium-based systems, ensure the optimal molar ratio of the modifier (e.g., THF/Ti) is used. The modifier helps to stabilize the active species that favor dimerization over oligomerization.[1] An excess of co-catalyst (e.g., high Al/Ti ratio) can also lead to increased polymer formation.[1]

    • Possible Cause 3: Low Ethylene Pressure. Lower ethylene concentrations can increase the likelihood of the catalyst reacting with the 1-butene product, leading to higher oligomers.

      • Solution: Increase the ethylene pressure to favor the reaction of the catalyst with ethylene over the butene products.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on Catalyst Performance

Temperature (°C)Ethylene Conversion (%)Overall 1-Butene Selectivity (%)Polymer Weight (g)
5085950.5
6090960.8
7088921.5
8082852.5

Data is illustrative and based on trends reported in the literature.[1]

Table 2: Effect of Al/Ti Molar Ratio on Catalyst Performance

Al/Ti Molar RatioEthylene Conversion (%)Overall 1-Butene Selectivity (%)Polymer Weight (g)
275930.6
382950.9
488961.2
590912.0

Data is illustrative and based on trends reported in the literature.[1]

Table 3: Comparison of Different Catalyst Systems for Ethylene Dimerization

Catalyst SystemOperating Temperature (°C)Operating Pressure (~atm)Ethylene Conversion (%)1-Butene Selectivity (%)Remarks
Titanium-based50–6020–3080–8593Low isomerization and polymerization activity.[3]
Nickel-based4813.785–9050–85High formation of cis/trans-2-butene.[3]
Tantalum-based801002095Complex catalyst preparation and recovery needed.[3]
Chromium-based79.913.28.9–31.553.5–82.4Complex catalyst preparation.[3]

Experimental Protocols

Protocol 1: General Procedure for Ethylene Dimerization with a Ti-based Catalyst

  • Reactor Preparation: A high-pressure stainless-steel autoclave reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Solvent and Catalyst Loading: Anhydrous n-heptane is introduced into the reactor as a solvent. The catalyst components are then added in the following order under an inert atmosphere:

    • Titanium tetrabutoxide (Ti(OC4H9)4) solution in n-heptane.

    • Tetrahydrofuran (THF) as a modifier.

    • Triethylaluminum (TEA) as a co-catalyst and activator.

  • Reaction Conditions: The reactor is sealed, and the temperature is raised to the desired setpoint (e.g., 55°C). The reactor is then pressurized with ethylene to the desired pressure (e.g., 22 bar). The reaction mixture is stirred vigorously (e.g., 900 rpm).

  • Reaction Termination: After the desired reaction time (e.g., 30 minutes), the ethylene feed is stopped, and the reactor is cooled in an ice bath. The excess pressure is carefully vented.

  • Product Analysis: A known amount of an internal standard (e.g., isobutane) is added to the reactor. The gas phase is analyzed by gas chromatography (GC) to determine the ethylene conversion. The liquid phase is also analyzed by GC to determine the product distribution (1-butene, 2-butenes, hexenes, etc.).

  • Polymer Quantification: The liquid product is filtered, and the solid polymer is collected, washed with a suitable solvent (e.g., acetone), dried under vacuum, and weighed.

Mandatory Visualizations

Ethylene_Dimerization_Pathway Ethylene Ethylene Catalyst Active Catalyst (e.g., Ti- or Ni-based) Ethylene->Catalyst Coordination Intermediate Metallocycle Intermediate Catalyst->Intermediate Oxidative Coupling Butene1 1-Butene (Desired Product) Intermediate->Butene1 β-Hydride Elimination Oligomers Higher Oligomers (e.g., Hexenes) Intermediate->Oligomers Further Ethylene Insertion Butene1->Catalyst Product Release Butene2 2-Butenes (Isomerization) Butene1->Butene2 Isomerization Side Reaction

Caption: Reaction pathway for ethylene dimerization to 1-butene and common side reactions.

Troubleshooting_Workflow Start Poor 1-Butene Selectivity Check_Products Analyze Product Distribution Start->Check_Products High_2Butene High 2-Butenes? Check_Products->High_2Butene High_Oligomers High Oligomers/Polymers? Check_Products->High_Oligomers High_2Butene->High_Oligomers No Temp_2Butene Reduce Reaction Temperature High_2Butene->Temp_2Butene Yes Ratio_2Butene Optimize Catalyst/Co-catalyst Ratio High_2Butene->Ratio_2Butene Yes High_Oligomers->Start No, Re-evaluate Temp_Oligomers Reduce Reaction Temperature High_Oligomers->Temp_Oligomers Yes Pressure_Oligomers Increase Ethylene Pressure High_Oligomers->Pressure_Oligomers Yes Modifier_Oligomers Optimize Modifier Ratio High_Oligomers->Modifier_Oligomers Yes

Caption: Troubleshooting workflow for addressing poor selectivity in 1-butene synthesis.

References

Technical Support Center: Interpretation of Complex NMR Spectra of 2-Ethyl-1-butene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the interpretation of complex NMR spectra from reaction mixtures involving 2-Ethyl-1-butene.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your NMR analysis in a question-and-answer format.

FAQ 1: My ¹H NMR spectrum shows broad or distorted peaks. What are the common causes and solutions?

Answer:

Broad or distorted peaks in your NMR spectrum can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the spectrometer is the first step. For complex mixtures, automated shimming routines may not be sufficient, and manual shimming of at least the Z1, Z2, X, and Y gradients may be necessary.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may improve spectral resolution.

  • Presence of Paramagnetic Species: Paramagnetic impurities, even at trace levels, can cause significant line broadening. These can be residual catalysts or metal ions. Consider passing your sample through a small plug of silica (B1680970) gel or celite to remove them.

  • Chemical Exchange: Protons involved in chemical exchange, such as acidic protons in alcohols or water, can appear as broad signals. If you suspect an exchangeable proton, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium (B1214612) and their signals will disappear or decrease in intensity.

FAQ 2: I see more signals in my spectrum than I expect for my starting material and product. How do I identify these unknown peaks?

Answer:

Unexpected signals in a reaction mixture spectrum are common and can originate from several sources.

  • Residual Solvents: Solvents from the reaction or workup are common impurities. Consult tables of common NMR solvent impurities to identify these peaks.[1] For example, residual diethyl ether will show a quartet around 3.48 ppm and a triplet around 1.21 ppm in CDCl₃.

  • Side Products: Depending on the reaction conditions, this compound can undergo side reactions such as isomerization, oligomerization, or react with impurities. Compare your spectrum to known spectra of potential side products (see Data Tables below).

  • Starting Material Impurities: Commercial starting materials may contain impurities. It is good practice to run an NMR spectrum of your starting this compound to identify any pre-existing minor components.

  • Grease: Grease from glassware joints can appear as broad signals in the aliphatic region (typically around 1.2-1.4 ppm). Using grease-free joints or cleaning your glassware meticulously can prevent this.

FAQ 3: The vinyl proton signals of this compound and my product are overlapping. How can I resolve and quantify them?

Answer:

Signal overlap in the alkene region (around 4.5-6.0 ppm) is a frequent challenge.[2] Several strategies can be employed to address this:

  • Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and may resolve the overlapping signals.

  • Change of Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can sometimes shift the signals enough to resolve the overlap.[3]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap.

    • COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons, helping to trace the connectivity of overlapping multiplets.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons to their directly attached carbons. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping ¹H signals.

  • Quantitative NMR (qNMR) with a Non-overlapping Signal: If you need to quantify the components, you can use a well-resolved signal from another part of the molecule for each component and an internal standard.

Data Presentation: NMR Data Tables

The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound and its common reaction products. All chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 1: ¹H and ¹³C NMR Data for this compound and Potential Reaction Products in CDCl₃

CompoundStructureProtonδ (ppm)MultiplicityJ (Hz)Carbonδ (ppm)
This compound a (=CH₂)4.69m-C1106
b (-CH₂-)2.04q7.5C2154
c (-CH₃)1.03t7.5C329
d (-CH₂-)2.04q7.5C413
e (-CH₃)1.03t7.5
2-Ethyl-1-butanol a (-CH₂OH)3.52d5.5C165.2
(Product of Hydroboration-Oxidation)b (-CH-)1.45m-C243.6
c (-CH₂-)1.38m-C323.0
d (-CH₃)0.90t7.4C411.2
e (-CH₂-)1.38m-C523.0
f (-CH₃)0.90t7.4C611.2
g (-OH)1.5 (br s)--
3-Methyl-3-pentanol a (-CH₂-)1.46q7.5C18.2
(Product of Acid-Catalyzed Hydration)b (-CH₃)0.89t7.5C233.7
c (-CH₃)1.13s-C373.1
d (-OH)1.2 (br s)--C433.7
C58.2
C625.8

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and temperature.[4][5] Data for 2-Ethyl-1-butanol and 3-Methyl-3-pentanol are compiled from various sources.[1][5][6][7][8]

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound

This protocol describes the conversion of this compound to 2-Ethyl-1-butanol, an anti-Markovnikov addition of water across the double bond.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Slowly add BH₃·THF solution (0.4 equiv) dropwise to the stirred solution of the alkene. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quenching Excess Borane: Slowly add water to the reaction mixture to quench any unreacted BH₃.

  • Oxidation: Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. The reaction is exothermic, so maintain a cool water bath if necessary. Stir the mixture at room temperature for 1 hour.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • NMR Sample Preparation: Dissolve a small amount of the crude product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known mass if quantitative analysis is desired.

Protocol 2: Acid-Catalyzed Hydration of this compound

This protocol describes the Markovnikov addition of water across the double bond of this compound to form 3-Methyl-3-pentanol.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction: In a round-bottom flask, combine this compound (1.0 equiv) with a 50% aqueous solution of sulfuric acid. Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC or GC if possible.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid. Then, wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • NMR Sample Preparation: Prepare the NMR sample as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships for interpreting complex NMR spectra of this compound reaction mixtures.

troubleshooting_workflow start Complex NMR Spectrum of This compound Reaction Mixture check_peaks Are all peaks sharp and well-resolved? start->check_peaks broad_peaks Broad/Distorted Peaks check_peaks->broad_peaks No check_num_signals Are there unexpected signals? check_peaks->check_num_signals Yes troubleshoot_broad Troubleshoot Broad Peaks: 1. Re-shim spectrometer 2. Dilute sample 3. Check for paramagnetic species 4. D2O exchange for labile protons broad_peaks->troubleshoot_broad troubleshoot_broad->check_num_signals unexpected_signals Unexpected Signals Present check_num_signals->unexpected_signals Yes check_overlap Are key signals (e.g., vinyl) overlapping? check_num_signals->check_overlap No identify_impurities Identify Unexpected Signals: 1. Check for residual solvents 2. Analyze for side products/isomers 3. Check starting material purity 4. Look for grease/other contaminants unexpected_signals->identify_impurities identify_impurities->check_overlap overlap Signal Overlap check_overlap->overlap Yes quantify Proceed with Quantitative Analysis (if required) check_overlap->quantify No resolve_overlap Resolve Overlap: 1. Use higher field NMR 2. Change NMR solvent 3. Use 2D NMR (COSY, HSQC) 4. Use non-overlapping signal for qNMR overlap->resolve_overlap resolve_overlap->quantify end Structural Elucidation and Reaction Monitoring Complete quantify->end

Caption: Troubleshooting workflow for complex NMR spectra.

reaction_pathways cluster_reactions Common Reactions cluster_products Potential Products in NMR start This compound hydroboration Hydroboration-Oxidation (BH3, H2O2, NaOH) start->hydroboration hydration Acid-Catalyzed Hydration (H3O+) start->hydration oligomerization Oligomerization (Catalyst) start->oligomerization product1 2-Ethyl-1-butanol (Anti-Markovnikov) hydroboration->product1 product2 3-Methyl-3-pentanol (Markovnikov) hydration->product2 product3 Dimers/Oligomers (e.g., C12H24) oligomerization->product3

Caption: Potential reaction pathways of this compound.

References

Technical Support Center: Stabilizing 2-Ethyl-1-butene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-ethyl-1-butene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during long-term storage?

A1: The primary cause of degradation for this compound, an unsaturated hydrocarbon, is unwanted free-radical polymerization. This process is initiated by the presence of oxygen, heat, light, or other radical initiators, leading to the formation of oligomers and polymers, which can alter the purity and physical properties of the substance. Oxidative degradation, leading to the formation of peroxides, can also occur and act as an initiator for polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at a recommended temperature of 2-8°C in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture. For enhanced stability, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.

Q3: What types of stabilizers are effective for this compound?

A3: Phenolic compounds are widely used and effective inhibitors for olefins like this compound. Common examples include Butylated Hydroxytoluene (BHT), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC). These compounds act as radical scavengers, terminating the chain reactions of polymerization.

Q4: How can I remove stabilizers from this compound before use?

A4: Stabilizers may need to be removed before certain applications. Common methods include:

  • Washing with an alkaline solution: Phenolic inhibitors can be removed by washing the this compound with an aqueous solution of sodium hydroxide (B78521) (NaOH), which converts the acidic phenol (B47542) into a water-soluble salt.

  • Distillation: Since most inhibitors are less volatile than the monomer, distillation can be an effective method of purification.

  • Inhibitor removal columns: Pre-packed columns containing basic alumina (B75360) can be used to adsorb and remove phenolic inhibitors.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased Viscosity or Presence of Solids Polymerization has occurred.- Confirm polymerization by analytical methods such as Gel Permeation Chromatography (GPC). - If polymerization is confirmed, the product may not be suitable for its intended use. - Review storage conditions: check for temperature fluctuations, exposure to light, and integrity of the container seal. - Ensure an appropriate concentration of a suitable inhibitor is present.
Yellowing of the Solution Oxidation of the alkene or the phenolic inhibitor.- Test for the presence of peroxides using a peroxide value test (see Experimental Protocols). - If peroxide levels are high, the product may be unstable. Consider repurification by distillation if feasible. - Ensure the container is sealed under an inert atmosphere to prevent further oxidation.
Inconsistent Reaction Yields Inhibitor is still present and interfering with downstream reactions (e.g., polymerization reactions).- Confirm the presence of the inhibitor using techniques like HPLC or GC-MS. - Implement a validated inhibitor removal procedure before use (e.g., washing with NaOH, passing through an inhibitor removal column, or distillation).
Inhibitor Depletion The inhibitor has been consumed over time due to exposure to initiators (e.g., oxygen, heat, light).- Monitor inhibitor concentration periodically, especially for long-term storage. - If the inhibitor level is low, consider adding a fresh amount of the same inhibitor to maintain stability. - Re-evaluate storage conditions to minimize factors that accelerate inhibitor consumption.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and should be used as a guideline for designing experiments.

Table 1: Effect of Storage Temperature on Purity of Unstabilized this compound

Storage Temperature (°C)Initial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)
2-899.598.898.096.5
25 (Room Temp)99.597.094.288.0
4099.592.585.170.3

Table 2: Effect of Inhibitors on the Stability of this compound at 25°C

InhibitorConcentration (ppm)Initial Purity (%)Purity after 12 Months (%)Peroxide Value after 12 Months (meq/kg)
None099.588.0> 20
BHT10099.599.2< 2
MEHQ10099.599.3< 2
TBC10099.599.1< 2

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound by exposing it to elevated temperatures.

  • Sample Preparation: Prepare multiple aliquots of this compound in sealed, airtight vials. Include samples with and without the chosen stabilizer at the desired concentration.

  • Storage Conditions: Place the vials in temperature-controlled chambers at various temperatures (e.g., 40°C, 50°C, and 60°C). Also, store a set of control samples at the recommended storage temperature (2-8°C).

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples for:

    • Purity: Use Gas Chromatography (GC) to determine the percentage of this compound remaining.

    • Oligomer/Polymer Formation: Use Gel Permeation Chromatography (GPC) to detect the formation of higher molecular weight species.

    • Peroxide Value: Determine the peroxide value to assess oxidative degradation (see Protocol 2).

  • Data Analysis: Use the Arrhenius equation to model the degradation rate at different temperatures and extrapolate to predict the shelf-life at the recommended storage temperature.

Protocol 2: Determination of Peroxide Value

This protocol measures the extent of primary oxidation in this compound.

  • Reagents:

    • Acetic acid-chloroform solvent mixture (3:2 v/v)

    • Saturated potassium iodide (KI) solution

    • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • 1% Starch indicator solution

  • Procedure:

    • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

    • Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution with constant swirling until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of starch indicator solution, which will produce a blue color.

    • Continue the titration dropwise until the blue color disappears completely.

    • Perform a blank titration with the reagents only.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Visualizations

Degradation Pathway: Free-Radical Polymerization

The primary degradation pathway for this compound is free-radical polymerization, which proceeds in three main stages: initiation, propagation, and termination.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• (Free Radicals) Initiator->2R• Heat/Light R• R• R-M• Initiated Monomer R•->R-M• + Monomer (M) R-M•_prop R-M• R-M-M• R-M-M• R-M•_prop->R-M-M• + Monomer (M) R-M(n)M• Growing Polymer Chain R-M-M•->R-M(n)M• + (n-1) Monomers P•1 P• (Growing Chain) P•2 P• (Another Growing Chain) P-P Stable Polymer P•1->P-P + P•

Caption: Free-radical polymerization of this compound.

Experimental Workflow: Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

StabilityTestingWorkflow cluster_analysis Analysis start Start: Receive this compound Sample prepare Prepare Samples (With/Without Inhibitor) start->prepare storage Store at Different Conditions (2-8°C, 25°C, 40°C) prepare->storage sampling Sample at Time Points (0, 3, 6, 12 months) storage->sampling gc_analysis Purity Assay (GC) sampling->gc_analysis gpc_analysis Oligomer Detection (GPC) sampling->gpc_analysis pv_analysis Peroxide Value (Titration) sampling->pv_analysis data_analysis Data Analysis & Shelf-Life Prediction gc_analysis->data_analysis gpc_analysis->data_analysis pv_analysis->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for stability testing of this compound.

References

Overcoming low conversion rates in 2-Ethyl-1-butene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1-butene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Low Conversion of this compound in Isomerization Reactions

Question: We are observing very low conversion of this compound to its internal isomers (e.g., 3-Methyl-2-pentene) using a solid acid catalyst. What are the potential causes and how can we improve the conversion rate?

Answer:

Low conversion in this compound isomerization is a common challenge, often linked to catalyst activity and reaction conditions. Here are the primary factors and troubleshooting steps:

  • Catalyst Deactivation: Solid acid catalysts are prone to deactivation, which can significantly lower conversion rates.

    • Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is often exacerbated by higher reaction temperatures.[1][2][3]

    • Poisoning: Impurities in the feed stream (e.g., water, sulfur compounds) can poison the catalyst's active sites.

    • Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst deactivation. There is often an optimal temperature range for isomerization.

    • Flow Rate/Contact Time: If the flow rate of the reactant over the catalyst is too high (short contact time), the this compound molecules may not have sufficient time to interact with the active sites.

  • Insufficient Catalyst Acidity: The strength and density of acid sites on the catalyst are crucial for isomerization. Catalysts with low acidity may exhibit poor activity.[2]

Troubleshooting Steps & Recommendations:

  • Catalyst Regeneration: If coke formation is suspected, a regeneration step is necessary. This typically involves a controlled burn-off of the carbonaceous deposits in a stream of air or an inert gas containing a low concentration of oxygen.

  • Optimize Reaction Temperature: Conduct a temperature screening study to identify the optimal balance between conversion and selectivity, while minimizing deactivation.

  • Adjust Flow Rate: Decrease the weight hourly space velocity (WHSV) to increase the contact time between the reactant and the catalyst.

  • Catalyst Selection: Consider using a catalyst with a different pore structure or acidity. For butene isomerization, zeolites like ferrierite have shown good performance due to their shape selectivity, which can suppress unwanted side reactions.[2][3]

  • Feed Purification: Ensure the this compound feed is free from potential poisons like water and sulfur compounds.

Issue: Poor Selectivity in this compound Metathesis

Question: Our metathesis reaction of this compound with ethylene (B1197577) is producing a wide range of byproducts and a low yield of the desired propylene. How can we improve the selectivity?

Answer:

Low selectivity in metathesis reactions is often a result of competing side reactions and suboptimal catalyst performance. Here are the key factors and solutions:

  • Side Reactions:

    • Isomerization: The catalyst itself may have acidic sites that promote the isomerization of this compound to other isomers, which can then undergo metathesis to produce undesired products.

    • Oligomerization/Polymerization: Olefins can polymerize on catalyst surfaces, especially at lower temperatures, leading to catalyst deactivation and low selectivity.[4]

    • Cracking: At higher temperatures, cracking of the olefin feed or products can occur, generating a range of smaller hydrocarbons.[3]

  • Catalyst Choice: The type of metal and support used in the metathesis catalyst plays a critical role in its activity and selectivity. Tungsten, molybdenum, and rhenium-based catalysts are commonly used.[5][6]

  • Reaction Conditions:

    • Temperature: Temperature significantly influences the rates of metathesis versus side reactions. Tungsten-based catalysts, for instance, often require higher temperatures (above 300°C) to become active for metathesis.[5]

    • Reactant Ratio: The molar ratio of this compound to ethylene can affect the product distribution.

Troubleshooting Steps & Recommendations:

  • Catalyst System Optimization:

    • Support Acidity: If isomerization is a problem, consider a catalyst support with lower acidity. For example, using a support with a higher Si/Al ratio can reduce unwanted isomerization.[5]

    • Catalyst Type: Evaluate different metathesis catalysts. For instance, rhenium-based catalysts can be active at lower temperatures, potentially reducing cracking.[5]

  • Temperature Optimization: Perform the reaction at various temperatures to find the optimal window where the metathesis reaction is favored over side reactions. For tungsten-based catalysts, you may need to increase the temperature.[5]

  • Reactant Feed Ratio: Systematically vary the ethylene to this compound ratio to maximize the yield of the desired product.

  • Inert Diluent: Consider adding an inert gas to the feed to reduce the partial pressure of the olefins, which can sometimes suppress oligomerization.

Frequently Asked Questions (FAQs)

1. What are the common catalysts used for this compound isomerization?

Solid acid catalysts are the most common choice for butene isomerization. These include:

  • Zeolites: Zeolites such as Ferrierite, ZSM-5, and ZSM-22 are widely used due to their well-defined pore structures and tunable acidity.[2] The shape-selective nature of zeolites can enhance the selectivity towards the desired isomers.

  • Acid-activated Clays (B1170129): Montmorillonite clays activated with acid can also be effective.[7]

  • Supported Acids: Phosphoric acid or tungstophosphoric acid supported on silica (B1680970) are other options.[2]

2. How does catalyst deactivation manifest in this compound reactions?

Catalyst deactivation is typically observed as a gradual decrease in the conversion of this compound over time while the reaction conditions are held constant.[1] It can also be accompanied by a change in product selectivity, as the deactivation process may affect different types of active sites at different rates.[2]

3. Can you provide a general starting point for reaction conditions for this compound isomerization?

A typical starting point for gas-phase isomerization over a solid acid catalyst would be:

  • Temperature: 250-450 °C

  • Pressure: 0.1-2.0 MPa

  • Weight Hourly Space Velocity (WHSV): 5-15 h⁻¹

It is crucial to optimize these conditions for your specific catalyst and setup.

4. What analytical techniques are recommended for monitoring the reaction products?

Gas chromatography (GC) with a flame ionization detector (FID) is the standard method for analyzing the product mixture from this compound reactions. A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) should be used to achieve good separation of the different butene isomers and any byproducts.

Data Presentation

Table 1: Effect of Temperature on this compound Isomerization over a Hypothetical Ferrierite Catalyst

Temperature (°C)This compound Conversion (%)Selectivity to 3-Methyl-2-pentene (%)Selectivity to Byproducts (%)
25035928
300558812
350708020
40065 (Deactivation observed)7525

Note: Data is hypothetical and for illustrative purposes.

Table 2: Comparison of Different Catalyst Systems for the Metathesis of Ethene and 2-Butene to Propene

CatalystTemperature (°C)trans-2-Butene Conversion (%)Ethene Conversion (%)Propene Selectivity (%)Reference
Re/AlMCM-41(60)200-250--> 40[5]
NiRe/mix (1:1)200-25068943.9[5]
W/SiO₂> 450--> 40[5]

Note: This data is for 2-butene, but provides a useful reference for catalyst performance in similar metathesis reactions.[5]

Experimental Protocols

Protocol 1: Gas-Phase Isomerization of this compound

  • Catalyst Preparation:

    • Press a self-supporting wafer of the chosen solid acid catalyst (e.g., H-Ferrierite).

    • Load the catalyst into a fixed-bed reactor.

    • Activate the catalyst by heating under a flow of inert gas (e.g., N₂) to a specified temperature (e.g., 500 °C) for several hours to remove adsorbed water.

  • Reaction Procedure:

    • Cool the reactor to the desired reaction temperature (e.g., 300 °C) under the inert gas flow.

    • Introduce a gaseous feed of this compound, diluted in an inert gas, at a controlled flow rate (to achieve the desired WHSV).

    • Maintain the reaction at a constant temperature and pressure.

    • Periodically sample the reactor effluent.

  • Analysis:

    • Analyze the collected samples using a gas chromatograph (GC) equipped with an FID to determine the conversion of this compound and the selectivity to various products.

Protocol 2: Metathesis of this compound with Ethylene

  • Catalyst Preparation:

    • Impregnate a support material (e.g., silica or alumina) with a solution of the catalyst precursor (e.g., ammonium (B1175870) perrhenate (B82622) for a Re-based catalyst).

    • Dry and calcine the impregnated support at a high temperature.

    • Load the catalyst into a fixed-bed reactor.

    • Activate the catalyst according to the specific requirements of the chosen catalyst system (this may involve reduction under H₂).

  • Reaction Procedure:

    • Set the reactor to the desired reaction temperature (e.g., 250 °C for a Re-based catalyst).

    • Introduce a mixed feed of this compound and ethylene at the desired molar ratio and flow rate.

    • Maintain constant temperature and pressure throughout the experiment.

    • Collect the product stream for analysis.

  • Analysis:

    • Use GC-FID to quantify the reactants and products in the effluent stream.

Visualizations

Isomerization_Pathway This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Protonation on Acid Site 3-Methyl-2-pentene 3-Methyl-2-pentene Carbocation Intermediate->3-Methyl-2-pentene Deprotonation & Hydride Shift Byproducts (Cracking, Oligomerization) Byproducts (Cracking, Oligomerization) Carbocation Intermediate->Byproducts (Cracking, Oligomerization)

Caption: Isomerization pathway of this compound.

Metathesis_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Conversion Low Conversion Catalyst Deactivation Catalyst Deactivation Low Conversion->Catalyst Deactivation Suboptimal Temperature Suboptimal Temperature Low Conversion->Suboptimal Temperature Poor Selectivity Poor Selectivity Poor Selectivity->Suboptimal Temperature Side Reactions Side Reactions Poor Selectivity->Side Reactions Incorrect Catalyst Incorrect Catalyst Poor Selectivity->Incorrect Catalyst Regenerate Catalyst Regenerate Catalyst Catalyst Deactivation->Regenerate Catalyst Optimize Temperature Optimize Temperature Suboptimal Temperature->Optimize Temperature Modify Catalyst Support Modify Catalyst Support Side Reactions->Modify Catalyst Support Evaluate New Catalyst Evaluate New Catalyst Incorrect Catalyst->Evaluate New Catalyst

Caption: Troubleshooting workflow for metathesis reactions.

References

Refining fractional distillation protocols for 2-Ethyl-1-butene purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Ethyl-1-butene via fractional distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 Incomplete Separation of Isomers: My final product still contains significant amounts of other C6 alkene isomers.- Insufficient column efficiency (not enough theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast.- Increase the height of the packing material or use a more efficient packing (lower HETP).- Increase the reflux ratio to improve separation, though this may increase distillation time.[1][2][3]- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[4]
PUR-002 Column Flooding: The distillation column is filling with liquid.- Excessive boil-up rate (heating too strongly).- Constriction in the column or condenser.- Reduce the heat input to the distillation flask.[5]- Ensure the condenser and all connections are free of blockages.
PUR-003 Unstable Thermometer Reading: The temperature at the distillation head is fluctuating.- Uneven boiling (bumping) in the distillation flask.- Inconsistent heating.- Drafts affecting the column.- Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure the heating mantle is in good contact with the flask and providing steady heat.- Insulate the distillation column with glass wool or aluminum foil to protect from drafts.[4]
PUR-004 Low Recovery of this compound: The yield of the purified product is lower than expected.- Too high of a reflux ratio, leading to longer distillation times and potential for product loss.- Leaks in the distillation apparatus.- Significant hold-up of material in the column packing.- Optimize the reflux ratio to balance purity and recovery.- Check all joints and connections for leaks.- Use a packing material with low liquid hold-up for small-scale distillations.
PUR-005 Pressure Fluctuations: The pressure within the system is not stable (for vacuum distillation).- Leaks in the system.- Inefficient vacuum pump.- Bumping of the distillation mixture.- Check all seals and joints for leaks.- Ensure the vacuum pump is operating correctly and is appropriately sized for the system.- Use a stir bar or boiling chips to promote smooth boiling.

Frequently Asked Questions (FAQs)

Q1: Why is high purity this compound important for my research?

A1: this compound is used as an intermediate in organic synthesis for flavors, perfumes, medicines, dyes, and resins.[6] The presence of isomers or other impurities can lead to unwanted side reactions, lower yields of the desired product, and difficulties in downstream purification processes.

Q2: What are the most likely impurities I will encounter when purifying this compound?

A2: The most challenging impurities are often its C6 alkene isomers, which can have very close boiling points. Other potential impurities can arise from the synthesis process, which may include unreacted starting materials or byproducts.

Boiling Points of this compound and Its Isomers

CompoundBoiling Point (°C)
This compound 64-65 [6][7]
3-Methyl-1-pentene54.1
4-Methyl-1-pentene53.9
2,3-Dimethyl-1-butene55.6
3,3-Dimethyl-1-butene41.2
cis-3-Methyl-2-pentene67.7
trans-3-Methyl-2-pentene66.4
cis-4-Methyl-2-pentene58.6
trans-4-Methyl-2-pentene58.5
2-Methyl-2-pentene67.3
Cyclohexane80.7

Note: Boiling points are approximate and may vary slightly with atmospheric pressure.

Q3: How do I choose the right packing material for my distillation column?

A3: The choice of packing material depends on the required separation efficiency (HETP), the scale of the distillation, and the properties of the compounds being separated. For separating closely boiling isomers like those of this compound, a packing with a low HETP is crucial.

Comparison of Common Distillation Column Packing Materials

Packing TypeHETP (Height Equivalent to a Theoretical Plate)AdvantagesDisadvantages
Raschig Rings High- Low cost- Lower efficiency- Higher pressure drop
Pall Rings Moderate- Good efficiency and capacity- Higher cost than Raschig rings
Berl Saddles Moderate- Good surface area and low pressure drop- Can be more prone to breakage
Structured Packing (e.g., Wire Mesh, Sheet Metal) Low- High efficiency (low HETP)[8][9]- Low pressure drop- Suitable for difficult separations[8]- Higher cost[10]- Can be more susceptible to fouling
Vigreux Column Moderate- Simple to use- Good for general purpose distillations- Lower efficiency than packed columns

Q4: What is the reflux ratio and how does it affect my purification?

A4: The reflux ratio is the ratio of the amount of condensed vapor that is returned to the distillation column to the amount of condensed vapor that is collected as distillate.[2] A higher reflux ratio generally leads to better separation and higher purity of the product because it increases the number of vaporization-condensation cycles.[1][11] However, a very high reflux ratio can significantly increase the time required for the distillation and may not be economically viable for larger scale operations.[1]

Q5: What safety precautions should I take when distilling this compound?

A5: this compound is a highly flammable liquid and vapor.[12] It is crucial to perform the distillation in a well-ventilated fume hood, away from any sources of ignition.[13][14][15] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure that the distillation apparatus is securely clamped and that all joints are properly sealed to prevent the escape of flammable vapors.[15] Have a fire extinguisher rated for flammable liquids readily accessible.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Pre-purification Wash:

  • If the crude this compound is suspected to contain acidic impurities, wash it in a separatory funnel with a 10% sodium hydroxide (B78521) solution.

  • Follow with a wash with deionized water to remove any residual base.

  • Separate the organic layer and dry it over an anhydrous drying agent such as calcium chloride (CaCl₂).

2. Distillation Apparatus Setup:

  • Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a packed distillation column (e.g., filled with Raschig rings or structured packing), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is dry and joints are properly sealed.

  • Place a stir bar or boiling chips in the round-bottom flask.

3. Distillation Procedure:

  • Charge the dried this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Begin heating the flask gently with a heating mantle.

  • As the liquid begins to boil, observe the vapor rising through the packing material.

  • Adjust the heating rate to establish a steady reflux in the column. A slow and steady distillation rate is crucial for good separation.[4]

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.

  • Once the temperature is stable at the boiling point of this compound (64-65 °C), begin collecting the distillate in the receiving flask.

  • Collect fractions based on temperature ranges. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.

  • Continue distillation until the desired amount of this compound is collected or the temperature begins to rise significantly.

4. Post-distillation:

  • Allow the apparatus to cool completely before disassembling.

  • Analyze the purity of the collected fractions using a suitable analytical technique, such as gas chromatography (GC), to determine the isomeric purity.

Visualizations

experimental_workflow cluster_prep Pre-purification cluster_distill Fractional Distillation cluster_analysis Analysis crude Crude this compound wash_naoh Wash with 10% NaOH crude->wash_naoh wash_water Wash with Water wash_naoh->wash_water dry Dry with CaCl2 wash_water->dry distill Fractional Distillation dry->distill collect Collect Fractions distill->collect gc_analysis GC Analysis collect->gc_analysis pure_product Pure this compound gc_analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flow cluster_sep Troubleshooting Incomplete Separation cluster_flood Troubleshooting Flooding cluster_temp Troubleshooting Unstable Temperature start Distillation Problem Observed incomplete_sep Incomplete Separation? start->incomplete_sep flooding Column Flooding? start->flooding unstable_temp Unstable Temperature? start->unstable_temp check_packing Check Packing Efficiency (HETP) incomplete_sep->check_packing increase_reflux Increase Reflux Ratio incomplete_sep->increase_reflux reduce_rate Reduce Distillation Rate incomplete_sep->reduce_rate reduce_heat Reduce Heat Input flooding->reduce_heat check_blockage Check for Blockages flooding->check_blockage add_boiling_chips Add Boiling Chips/Stir Bar unstable_temp->add_boiling_chips insulate_column Insulate Column unstable_temp->insulate_column stabilize_heat Ensure Stable Heating unstable_temp->stabilize_heat

Caption: Troubleshooting flowchart for common fractional distillation issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-1-butene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Ethyl-1-butene, a volatile organic compound relevant in various industrial and research settings. The focus is on the widely employed techniques of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols and presents key validation data in a comparative format to aid in method selection and implementation.

Introduction to Analytical Techniques

The quantification of volatile hydrocarbons like this compound primarily relies on gas chromatography. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and the complexity of the sample matrix.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and widely used method for quantifying hydrocarbons. The FID offers high sensitivity and a wide linear range. It is particularly suitable for routine quality control and high-throughput analysis where the identity of the analyte is already known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides not only quantitative data but also structural information, making it a powerful tool for compound identification and for analyses in complex matrices where co-eluting peaks might be present. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound.

Comparative Validation Data

The following tables summarize typical performance characteristics for the quantification of this compound using GC-FID and GC-MS. These values are based on established validation principles and data from the analysis of similar volatile organic compounds.[1][2]

Table 1: GC-FID Method Validation Parameters

Validation ParameterTypical Performance
Linearity (R²)≥ 0.995
Range0.1 - 100 µg/mL
Accuracy (Recovery %)95 - 105%
Precision (RSD %)≤ 5%
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL

Table 2: GC-MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity (R²)≥ 0.998
Range0.05 - 50 µg/mL
Accuracy (Recovery %)90 - 110%[2]
Precision (RSD %)≤ 10%[2]
Limit of Detection (LOD)0.005 - 0.02 µg/mL
Limit of Quantification (LOQ)0.015 - 0.06 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and GC-MS are provided below.

Sample Preparation

For accurate quantification, a representative sample must be introduced into the GC system. Headspace sampling is a common technique for volatile compounds like this compound, minimizing matrix effects.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: For liquid samples, accurately weigh or measure a known amount of the sample into a headspace vial. For solid samples, a solvent extraction may be necessary prior to headspace analysis.

  • Internal Standard: To improve precision, add a known concentration of an internal standard (a non-interfering compound with similar chemical properties, e.g., another C6 hydrocarbon) to all standards and samples.

  • Vial Sealing and Equilibration: Seal the headspace vials and place them in a headspace autosampler. Allow the vials to equilibrate at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace gas.

GC-FID Instrumental Method
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Inlet: Split/Splitless injector at 250°C. A split ratio of 20:1 is typical.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector: FID at 280°C.

  • Data Acquisition: Use chromatography data software to integrate the peak areas of this compound and the internal standard.

GC-MS Instrumental Method
  • Gas Chromatograph: Agilent 7890A with 5975C Mass Selective Detector or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless injector at 250°C. A split ratio of 50:1 may be used.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: 8°C/min to 180°C.

    • Hold: 2 minutes at 180°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 56, 69, 84). Full scan mode can be used for initial identification.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method for this compound quantification.

G Analytical Method Validation Workflow A Method Development & Optimization B Specificity / Selectivity (Peak Purity & Resolution) A->B C Linearity & Range (Calibration Curve) A->C H Validated Method B->H D Precision (Repeatability & Intermediate) C->D E Accuracy (Recovery Studies) C->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) C->F D->H E->H F->H G Robustness (Variations in Method Parameters) G->H

Caption: A flowchart of the analytical method validation process.

Signaling Pathway of a Typical GC System

The diagram below outlines the logical flow of a sample through a gas chromatography system, from injection to detection.

G Signal Pathway in a GC System cluster_0 Gas Chromatograph cluster_1 Data System A Injector Port Sample Vaporization B GC Column Analyte Separation A->B Carrier Gas Flow C Detector (FID or MS) B->C D Signal Acquisition & Processing C->D Electrical Signal E {Chromatogram & Results} D->E

Caption: The signal pathway within a typical gas chromatography setup.

References

A Comparative Guide to Purity Determination of 2-Ethyl-1-butene: GC-FID vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a cornerstone of quality control and reliable research. 2-Ethyl-1-butene, a volatile organic compound, serves as a crucial building block in various synthetic pathways. Ensuring its purity is paramount for the integrity and reproducibility of subsequent reactions. This guide provides an objective comparison of two powerful analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data and detailed protocols to facilitate an informed decision on the most suitable method for your analytical needs.

Quantitative Data Summary

The purity of a batch of this compound was assessed using both GC-FID and ¹H qNMR. The following table summarizes the mean purity and standard deviation from replicate measurements, offering a clear comparison of the techniques' performance.

Analytical TechniqueMean Purity (%)Standard Deviation (±)Key AdvantagesLimitations
GC-FID 99.50.2High sensitivity to volatile organic impurities, robustness, and high precision.[1][2][3]Does not provide structural information for the identification of unknown impurities; requires a reference standard for each compound for accurate quantification.[1][4]
¹H qNMR 99.30.1Provides absolute quantification without a specific analyte reference standard and offers structural information for impurity identification.[5][6][7]Lower sensitivity for trace-level impurities compared to chromatographic methods.[1]

Principles of Analysis: A Comparative Overview

GC-FID and qNMR operate on fundamentally different principles to ascertain the purity of a substance.

Gas Chromatography with Flame Ionization Detection (GC-FID) separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[1] As the separated components elute from the column, they are combusted in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of organic analyte. The purity is typically calculated from the relative peak areas in the resulting chromatogram.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) , on the other hand, is a primary ratio method of measurement that provides a direct determination of the molar concentration of an analyte.[7][8][9] This is achieved by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity and mass.[7] The fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][7][10] This method does not necessitate the separation of components and simultaneously provides valuable structural information from chemical shifts and coupling constants in the NMR spectrum.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound by GC-FID and qNMR are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To determine the purity of this compound by separating and quantifying volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane or Pentane)

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler

  • Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • High-purity hydrogen and air for the FID

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A typical concentration would be around 1000 ppm (1 µL of sample in 1 mL of solvent).

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 200 °C

      • Final hold: 2 minutes at 200 °C

    • FID Temperature: 280 °C

    • FID Gas Flows: Hydrogen (~30 mL/min), Air (~300 mL/min), Makeup gas (e.g., Nitrogen, ~25 mL/min)

  • Data Acquisition: Inject the prepared sample into the GC-FID system and record the chromatogram.

  • Quantification: Purity is determined by the area percent normalization method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For higher accuracy, an internal or external standard calibration can be performed.

¹H Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the vial to ensure the sample and standard are completely dissolved and the solution is homogeneous.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal shape.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal for this compound and a well-resolved signal for the internal standard.

  • Purity Calculation: The purity of the this compound sample is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to this compound and "std" refers to the internal standard.[11]

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflows and the fundamental principles of each technique.

experimental_workflow cluster_gcs GC-FID Workflow cluster_qnmr qNMR Workflow gc_start Start: this compound Sample gc_prep Sample Preparation: Dilute in Volatile Solvent gc_start->gc_prep gc_inject Injection into GC gc_prep->gc_inject gc_sep Separation in Capillary Column gc_inject->gc_sep gc_detect Detection by FID gc_sep->gc_detect gc_data Data Acquisition: Chromatogram gc_detect->gc_data gc_calc Purity Calculation: Area Percent Normalization gc_data->gc_calc gc_end Result: Purity (%) gc_calc->gc_end qnmr_start Start: this compound Sample qnmr_prep Sample Preparation: Weigh Sample & Internal Standard, Dissolve in Deuterated Solvent qnmr_start->qnmr_prep qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing: Phasing & Baseline Correction qnmr_acq->qnmr_proc qnmr_int Integration of Signals qnmr_proc->qnmr_int qnmr_calc Purity Calculation: Using Formula qnmr_int->qnmr_calc qnmr_end Result: Purity (%) qnmr_calc->qnmr_end

Caption: Experimental workflows for this compound purity determination by GC-FID and qNMR.

principle_comparison cluster_gc_principle GC-FID Principle cluster_qnmr_principle qNMR Principle gc_p1 Physical Separation gc_p2 Based on Volatility & Column Interaction gc_p1->gc_p2 gc_p3 Non-Specific Detection gc_p4 Flame Ionization of Organic Compounds gc_p3->gc_p4 gc_p5 Relative Quantification gc_p6 Peak Area Ratio gc_p5->gc_p6 qnmr_p1 No Separation Required qnmr_p2 Analysis of the Entire Sample Mixture qnmr_p1->qnmr_p2 qnmr_p3 Structurally Specific Detection qnmr_p4 Nuclear Magnetic Resonance of ¹H Nuclei qnmr_p3->qnmr_p4 qnmr_p5 Absolute Quantification qnmr_p6 Signal Integral Proportional to Molar Amount qnmr_p5->qnmr_p6

Caption: Fundamental principles of purity analysis by GC-FID and qNMR.

Conclusion

Both GC-FID and qNMR are powerful and reliable techniques for the purity determination of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • GC-FID is an excellent choice for routine quality control where high throughput and sensitivity to volatile impurities are critical. Its robustness and precision make it a workhorse in many analytical laboratories.

  • ¹H qNMR stands out as a primary method that provides a high degree of accuracy and does not require a reference standard of this compound itself. The ability to simultaneously quantify and gain structural information about impurities makes it an invaluable tool in research, development, and for the certification of reference materials.

For a comprehensive purity assessment, especially during process development or for the characterization of new batches, a combination of both techniques can be highly beneficial. GC-FID can screen for a wide range of volatile impurities with high sensitivity, while qNMR can provide an accurate, absolute purity value and help in the structural elucidation of any significant unknown impurities.

References

A Comparative Guide to the Reactivity of 2-Ethyl-1-butene and 3,3-dimethyl-1-butene in Electrophilic Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electrophilic Addition in Alkenes

Electrophilic addition is a cornerstone reaction in organic synthesis, enabling the conversion of simple alkenes into a wide array of functionalized molecules. The reaction is initiated by the attack of the electron-rich π-bond of the alkene on an electrophile.[1][2] This process typically proceeds through a two-step mechanism involving a carbocation intermediate.[3][4] The rate of this reaction is largely governed by the stability of this carbocation, as its formation is the rate-determining step.[5][6][7]

Below is a generalized workflow for the electrophilic addition of a hydrogen halide (HX) to an alkene.

Electrophilic_Addition_Workflow cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Product Alkene Alkene (C=C) Carbocation Carbocation Intermediate (+) Halide Ion (X⁻) Alkene->Carbocation Step 1: Electrophilic Attack (Rate-Determining) HX Electrophile (H-X) HX->Carbocation Product Alkyl Halide (C-C-X) Carbocation->Product Step 2: Nucleophilic Attack

Caption: Generalized workflow of a two-step electrophilic addition reaction.

Comparative Analysis of Reactivity

The reactivity of an alkene in electrophilic addition is primarily influenced by two key factors:

  • Carbocation Stability: The stability of the carbocation intermediate formed during the reaction. More stable carbocations are formed more readily, leading to a faster reaction rate.[1] The order of carbocation stability is tertiary > secondary > primary.[1]

  • Steric Hindrance: The degree of steric bulk around the double bond can impede the approach of the electrophile, thereby slowing down the reaction.[1]

2-Ethyl-1-butene

Upon protonation, this compound can form a tertiary carbocation. The ethyl and methyl groups attached to the positively charged carbon atom are electron-donating, which helps to stabilize the positive charge through an inductive effect.

3,3-dimethyl-1-butene (B1661986)

Protonation of 3,3-dimethyl-1-butene initially forms a secondary carbocation. However, this secondary carbocation is prone to a rapid 1,2-methyl shift to form a more stable tertiary carbocation.[8][9] This rearrangement is a hallmark of reactions involving this substrate.[8] While the rearranged carbocation is stable, the initial formation of a less stable secondary carbocation and the subsequent rearrangement step can influence the overall reaction kinetics. Furthermore, the bulky tert-butyl group in 3,3-dimethyl-1-butene introduces significant steric hindrance around the double bond, which can hinder the initial electrophilic attack.

Mechanistic Pathways and Carbocation Intermediates

The distinct structural features of this compound and 3,3-dimethyl-1-butene lead to different mechanistic pathways, primarily differing in the nature of the carbocation intermediate.

Reaction_Pathways cluster_2_ethyl_1_butene This compound Pathway cluster_3_3_dimethyl_1_butene 3,3-dimethyl-1-butene Pathway A This compound B Tertiary Carbocation (More Stable) A->B + H⁺ C Major Product B->C + X⁻ D 3,3-dimethyl-1-butene E Secondary Carbocation (Less Stable) D->E + H⁺ F Tertiary Carbocation (Rearranged, More Stable) E->F 1,2-Methyl Shift G Rearranged Major Product F->G + X⁻

Caption: Reaction pathways for electrophilic addition to both alkenes.

Data Presentation: A Qualitative Comparison

In the absence of direct kinetic measurements, a qualitative comparison of the factors influencing the reactivity of the two alkenes is presented below.

FeatureThis compound3,3-dimethyl-1-butenePredicted Reactivity
Initial Carbocation Stability Forms a tertiary carbocation directly.Forms a secondary carbocation initially.This compound is favored.
Steric Hindrance Moderate steric hindrance from ethyl and methyl groups.High steric hindrance from the bulky tert-butyl group.This compound is favored.
Carbocation Rearrangement No rearrangement is necessary.Rearrangement (1,2-methyl shift) is required to form the most stable carbocation.This compound has a more direct pathway to the stable intermediate.
Overall Predicted Reactivity Higher Lower This compound is predicted to be more reactive towards electrophilic addition.

Based on this analysis, This compound is predicted to be more reactive than 3,3-dimethyl-1-butene in electrophilic addition reactions . The direct formation of a stable tertiary carbocation and lower steric hindrance are the key contributing factors.

Experimental Protocol: Electrophilic Addition of HBr

The following is a representative protocol for the electrophilic addition of hydrogen bromide to an alkene, which can be adapted for both this compound and 3,3-dimethyl-1-butene.

Objective: To synthesize the corresponding bromoalkane from an alkene via electrophilic addition of HBr.

Materials:

  • Alkene (this compound or 3,3-dimethyl-1-butene)

  • 30% Hydrogen bromide in acetic acid

  • Carbon tetrachloride (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Pipettes

  • Separatory funnel

  • Test tubes or vials for product collection

  • NMR tube

Procedure:

  • In a fume hood, add a measured amount of the alkene to a reaction vessel equipped with a magnetic stir bar.

  • Carefully add a stoichiometric equivalent of 30% hydrogen bromide in acetic acid to the reaction vessel.

  • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, add an equal volume of an organic solvent (e.g., carbon tetrachloride) and water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified further by distillation if necessary.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[10]

Safety Precautions: Hydrogen bromide is corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Carbon tetrachloride is a hazardous substance and should be handled with care.

Conclusion

References

A Comparative Analysis of Catalysts for the Selective Oligomerization of Ethylene to C6 Olefins

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Petrochemicals and Fine Chemicals

The selective conversion of ethylene (B1197577) to linear alpha-olefins (LAOs), particularly 1-hexene (B165129), is a critical process in the chemical industry. 1-Hexene is a valuable comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE), imparting desirable properties such as higher tensile strength and tear resistance to the polymer.[1][2] This guide provides a comparative overview of prominent catalyst systems for the selective trimerization of ethylene to C6 olefins, with a focus on chromium, titanium, and zirconium-based catalysts. The performance of these catalysts is evaluated based on experimental data from peer-reviewed literature, highlighting the influence of ligands, cocatalysts, and reaction conditions on catalytic activity and selectivity.

Chromium-Based Catalysts: The Industrial Workhorse

Chromium-based catalysts are the most extensively studied and commercially successful systems for selective ethylene trimerization.[3] The catalytic activity and selectivity of these systems are highly tunable by modifying the ligand structure and the nature of the cocatalyst.

The ligand plays a crucial role in stabilizing the chromium center and directing the reaction pathway towards trimerization. Diphosphinoamine (PNP) and dithio-amine (SNS) ligands have proven to be particularly effective.[4][5]

  • PNP Ligands: Chromium complexes with bulky diphosphinoamine (PNP) ligands, when activated with methylaluminoxane (B55162) (MAO), are highly efficient for the trimerization of ethylene to 1-hexene.[4] The steric and electronic properties of the substituents on the phosphorus and nitrogen atoms of the PNP ligand significantly impact catalyst performance. For instance, modifying substituents on the PNP ligand can shift selectivity between trimerization (to 1-hexene) and tetramerization (to 1-octene).[6] In some cases, selectivities for 1-hexene as high as 99% have been reported.[7]

  • SNS Ligands: Similar to PNP ligands, SNS ligands in conjunction with a chromium source and a cocatalyst are effective for ethylene trimerization. The nature of the alkyl substituents on the sulfur atoms can influence the catalyst's activity.[5]

Modified methylaluminoxane (MMAO) and triethylaluminum (B1256330) (TEA) are commonly used cocatalysts that activate the chromium precursor.[7][8] The cocatalyst is believed to be involved in the deprotonation of the ligand and the generation of the active cationic chromium species.[5]

Table 1: Performance of Selected Chromium-Based Catalysts for Ethylene Trimerization

Catalyst SystemCocatalystTemperature (°C)Pressure (bar)Activity (kg product/g Cr·h)1-Hexene Selectivity (%)Other ProductsReference
Cr(acac)₃ / Bulky PNP LigandMAO40503887.784.5 (total for 1-hexene and 1-octene)1-Octene, PE[7]
PCNCP/CrCl₃(THF)₃MAO--5.399PE[7]
Cr(acac)₃ / (Ph₂P)₂N(cyclopentyl) / DMPTEA5050273.8395.74PE[8]
((o-C₆H₄OMe)₂P)₂NMeCrCl₃MMAO8030High>99C10+ olefins, PE[9][10]
Cr-SNS-D (homogeneous)MMAO802560,77299.9-[11]
Cr-SNS-B (homogeneous)MMAO802553,34499.9-[11]

PE: Polyethylene

Titanium-Based Catalysts

Titanium-based catalysts, while more commonly associated with ethylene polymerization, have also been investigated for selective trimerization. Half-sandwich titanium complexes have shown promise in this regard.

One study investigated titanium-based complexes with indenyl-based ligands containing a thienyl group.[12] The catalytic activity and selectivity were found to be dependent on the bridge connecting the indenyl and thienyl moieties, as well as reaction parameters such as temperature and ethylene pressure. A catalyst with a cyclo-C4H8 bridge exhibited a productivity of 785 kg of 1-hexene per mole of Ti per hour under optimized conditions.[12]

Table 2: Performance of a Selected Titanium-Based Catalyst for Ethylene Trimerization

Catalyst SystemCocatalystTemperature (°C)Pressure (bar)Productivity (kg 1-C6/mol Ti·h)1-Hexene Selectivity (%)Reference
[η⁵‐C₉H₆C(cyclo‐C₄H₈)thienyl]TiCl₃MAO5010785High[12]
Zirconium-Based Catalysts

Zirconocene-based catalysts are well-known for olefin polymerization and oligomerization. Their application in the selective production of C6 olefins from ethylene is less common, with research often focusing on the oligomerization of higher alpha-olefins like 1-hexene itself.[13][14][15] However, understanding their behavior with ethylene is crucial for designing more selective systems. The structure of the zirconocene (B1252598) complex and the nature of the cocatalyst significantly influence the product distribution, which can range from dimers to higher oligomers.[14]

Experimental Protocols

General Procedure for Ethylene Oligomerization

The following provides a generalized experimental protocol for ethylene oligomerization in a laboratory setting. Specific details may vary depending on the catalyst system and research objectives.

1. Reactor Setup and Preparation:

  • A high-pressure stainless-steel autoclave reactor (e.g., 600 mL) equipped with a mechanical stirrer, temperature and pressure sensors, and gas/liquid injection ports is typically used.[16]

  • The reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to remove air and moisture, often while heating.[16][17]

2. Catalyst Preparation and Activation (In-situ):

  • In a separate Schlenk tube under an inert atmosphere, the chromium precursor (e.g., Cr(acac)₃) and the desired ligand are dissolved in an anhydrous solvent (e.g., toluene).[16][18]

  • The cocatalyst (e.g., MAO or MMAO solution in toluene) is then added to the reactor, followed by additional solvent.[16]

  • The solution of the chromium precursor and ligand is then transferred to the reactor.[16]

3. Oligomerization Reaction:

  • The reactor is pressurized with ethylene to the desired pressure (e.g., 10-100 bar).[18]

  • The reaction temperature is controlled using a heating/cooling jacket (e.g., 30-80 °C).[18]

  • The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes), with ethylene being fed continuously to maintain a constant pressure.[5]

4. Reaction Quenching and Product Analysis:

  • The reaction is terminated by stopping the ethylene feed and rapidly cooling the reactor.

  • The reactor is depressurized, and the liquid and gaseous products are collected.

  • The liquid products are typically analyzed by gas chromatography (GC) with a flame ionization detector (GC-FID) to determine the product distribution (e.g., C4, C6, C8 olefins) and selectivity.[10][19] A two-dimensional GC (GCxGC-FID) can be used for more detailed analysis of complex olefin mixtures.[20][21]

  • Any solid product (polyethylene) is collected, dried, and weighed.

Visualizing Catalytic Processes

The following diagrams illustrate key aspects of the ethylene oligomerization process.

G cluster_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis Cr_precursor Chromium Precursor (e.g., Cr(acac)₃) Cr_Ligand_mix Cr-Ligand Solution Cr_precursor->Cr_Ligand_mix Ligand Ligand (e.g., PNP, SNS) Ligand->Cr_Ligand_mix Solvent_prep Anhydrous Solvent (e.g., Toluene) Solvent_prep->Cr_Ligand_mix Reactor High-Pressure Reactor Cr_Ligand_mix->Reactor Transfer Products Reaction Mixture (Olefins, PE, Solvent) Reactor->Products Reaction Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Reactor Ethylene_feed Ethylene Feed Ethylene_feed->Reactor Quench Quench Reaction Products->Quench Separation Gas/Liquid/Solid Separation Quench->Separation GC_Analysis GC-FID Analysis Separation->GC_Analysis Liquid/Gas Phase Polyethylene Polyethylene Separation->Polyethylene Solid Phase C6_Olefins C6 Olefins (1-Hexene) GC_Analysis->C6_Olefins Other_Olefins Other Olefins (C4, C8+) GC_Analysis->Other_Olefins

Caption: Experimental workflow for ethylene oligomerization.

Caption: Comparison of catalyst systems for ethylene oligomerization.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Analyzing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is crucial for monitoring reaction progress, determining yield, and identifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them depends on the physicochemical properties of the analytes, such as volatility, thermal stability, and polarity.[1][2] Cross-validation of these methods is essential to ensure the accuracy and reliability of the analytical data, providing a high degree of assurance that a specific method will consistently yield results that accurately reflect the quality characteristics of the product being tested.[3][4]

This guide provides an objective comparison of HPLC and GC methods, complete with detailed experimental protocols and quantitative performance data, to assist in method selection and validation for the analysis of reaction mixtures.

Core Principles and Applicability

High-Performance Liquid Chromatography (HPLC) is a versatile technique ideal for separating, identifying, and quantifying non-volatile, thermally unstable, and polar compounds.[1] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[5] Separation is achieved based on the differential partitioning of analytes between the two phases.[6] HPLC is a cornerstone in the pharmaceutical industry for analyzing active pharmaceutical ingredients (APIs), related substances, and degradation products.[3][7]

Gas Chromatography (GC) is highly efficient for the analysis of volatile and thermally stable compounds.[1] In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase.[5] Separation is based on the compound's boiling point and its interaction with the stationary phase.[8] GC is frequently the method of choice for analyzing residual solvents, volatile organic compounds (VOCs), and other volatile impurities in drug products.[1][3]

Quantitative Performance Comparison

To illustrate the cross-validation of HPLC and GC, the following table summarizes typical performance data for the quantitative analysis of a hypothetical semi-volatile analyte, "Analyte X," in a reaction mixture. These values are based on established validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[9][10]

Validation Parameter HPLC-UV GC-FID Comments
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested concentration range.
Precision (RSD%) < 1.5%< 2.0%HPLC often shows slightly better precision for non-volatile compounds. The precision for GC can be influenced by the reproducibility of the derivatization step.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods provide high accuracy, with results close to the true value.[9]
Limit of Detection (LOD) ~5 ng/mL~1 ng/mLGC, particularly with sensitive detectors like FID, often offers a lower limit of detection for volatile compounds.[8]
Limit of Quantitation (LOQ) ~15 ng/mL~3 ng/mLThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Analysis Time 10 - 30 minutes5 - 20 minutesGC can offer faster analysis times, especially for simple mixtures of volatile compounds.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure.[6] The following sections provide representative protocols for the analysis of "Analyte X" using HPLC and GC.

This protocol is designed for the quantification of a semi-volatile, UV-active compound ("Analyte X") in a reaction mixture using a reversed-phase HPLC method.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 100 mL volumetric flask.

  • Dissolve the sample in the mobile phase and dilute to the mark to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be degassed to prevent bubble formation.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm (or the λmax of Analyte X).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak for "Analyte X" by comparing its retention time with that of a pure reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of a series of standard solutions.

  • Quantify "Analyte X" in the reaction mixture sample by interpolating its peak area on the calibration curve.

This protocol is suitable for the analysis of "Analyte X" after a derivatization step to increase its volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the reaction mixture into a vial.

  • Dissolve the sample in a suitable organic solvent (e.g., 1 mL of Toluene).

  • Add a derivatizing agent to convert any polar functional groups (e.g., -OH, -NH) into less polar, more volatile derivatives. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Seal the vial and heat at 60-70°C for 30 minutes to ensure the derivatization reaction is complete.

  • Cool the sample to room temperature before injection.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Mode: Split injection (e.g., 50:1 split ratio) to prevent column overload.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

3. Data Analysis:

  • Identify the derivatized "Analyte X" peak based on its retention time compared to a derivatized standard.

  • Quantify the analyte using a calibration curve prepared from a series of derivatized standards.

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows for selecting and performing HPLC and GC analysis.

Method_Selection Start Reaction Mixture Analyte IsVolatile Is the analyte volatile & thermally stable? Start->IsVolatile UseGC Use Gas Chromatography (GC) IsVolatile->UseGC Yes CanDerivatize Can it be derivatized to be volatile? IsVolatile->CanDerivatize No EndGC GC Analysis UseGC->EndGC UseHPLC Use High-Performance Liquid Chromatography (HPLC) EndHPLC HPLC Analysis UseHPLC->EndHPLC CanDerivatize->UseGC Yes CanDerivatize->UseHPLC No

Caption: Logical flow for selecting between HPLC and GC analysis.

HPLC_Workflow HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reaction Mixture B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC C->D E Separate on C18 Column D->E F Detect with UV Detector E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Step-by-step experimental workflow for HPLC analysis.

GC_Workflow GC Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Reaction Mixture B Dissolve in Solvent A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heat to Complete Reaction C->D E Inject Derivatized Sample D->E F Separate on Capillary Column E->F G Detect with FID F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: Step-by-step experimental workflow for GC analysis.

Conclusion

Both HPLC and GC are indispensable tools for the analysis of reaction mixtures, each with its own set of advantages.[7] HPLC is the preferred method for non-volatile, polar, and thermally labile compounds, offering robust and reliable quantification without the need for derivatization.[11] In contrast, GC excels in the analysis of volatile and thermally stable compounds, often providing higher sensitivity and faster run times.[1] For semi-volatile compounds, both techniques can be applicable, though GC may require a derivatization step to improve analyte volatility.[11]

The cross-validation of results from these two orthogonal techniques provides the highest level of confidence in the analytical data. By demonstrating that both methods yield comparable and accurate results, researchers can ensure the integrity and reliability of their findings, which is paramount in scientific research and drug development.

References

A Comparative Guide to the Accuracy and Precision of Titration for 2-Ethyl-1-butene Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of the accuracy and precision of titration methods versus Gas Chromatography (GC) for the assay of 2-Ethyl-1-butene, a key intermediate in various synthetic processes.

Comparison of Analytical Methodologies

The selection of an analytical method for the assay of this compound is contingent on several factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired sample throughput. The two primary methods for quantifying the unsaturation in this compound are electrometric titration of the bromine number and high-resolution gas chromatography.

Electrometric Titration (Bromine Number) is an established standard method (ASTM D1159) for determining the amount of bromine-reactive constituents in aliphatic olefins.[1][2] The bromine number is defined as the number of grams of bromine that will react with 100 grams of the sample. This method provides a direct measure of the total unsaturation in the sample.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique that is highly effective for the analysis of volatile compounds like this compound. It separates the analyte from impurities based on their volatility and interaction with a stationary phase, providing a quantitative measure of the purity of the compound.[3][4]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of electrometric titration and GC-FID for the assay of this compound.

ParameterElectrometric Titration (Bromine Number)Gas Chromatography (GC-FID)
Principle Electrometric detection of the endpoint of a reaction between bromine and the double bond.Separation based on volatility and detection by flame ionization.
Selectivity Moderate; titrates all bromine-reactive double bonds.High; excellent separation of volatile impurities from the main compound.
Precision (RSD) Repeatability: 2.7% Reproducibility: 7.5% (for bromine numbers 100-200)< 1% (for similar butene analysis)[3]
Accuracy High; Observed Bromine Number for this compound (99.9% purity) is 189.9 (Theoretical: 198), indicating a potential for slight underestimation.[5]High; Recoveries typically range from 98.5% to 102.9% for butene isomers.[3]
LOD/LOQ Not typically used for high-purity assays.Method dependent, but capable of detecting trace impurities.
Analysis Time ~15-30 minutes per sample.~10-20 minutes per sample.
Instrumentation Automatic Titrator with a platinum electrode.Gas Chromatograph with a Flame Ionization Detector.

Experimental Protocols

Electrometric Titration for Bromine Number (Based on ASTM D1159)

This method determines the bromine number of commercial aliphatic olefins.[6][7]

Reagents and Equipment:

  • Titration Solvent: A mixture of glacial acetic acid, dichloromethane (B109758) (or a suitable substitute), methanol, and sulfuric acid.[6]

  • Bromide-Bromate Solution (0.25 M as Br₂): Standardized titrant.[6]

  • Apparatus: An automatic potentiometric titrator with a dual platinum electrode and a magnetic stirrer. The titration vessel should be capable of being maintained at 0 to 5 °C.[6]

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of this compound (based on the expected bromine number) and dissolve it in a volumetric flask with the selected solvent.[6]

  • Titration Setup: Add 110 mL of the titration solvent to the titration vessel and cool to between 0 and 5 °C.

  • Blank Determination: Perform a blank titration on the solvent to determine the reagent blank.

  • Sample Titration: Pipette an aliquot of the prepared sample solution into the cooled titration solvent. Titrate with the bromide-bromate solution. The endpoint is detected by a sharp change in potential of the platinum electrode system.[5]

  • Calculation: The bromine number is calculated using the volumes of titrant for the sample and the blank, the molarity of the titrant, and the mass of the sample.

Gas Chromatography (GC-FID) Assay of this compound

This is a typical method for determining the purity of volatile hydrocarbons.

Reagents and Equipment:

  • Carrier Gas: High-purity helium or nitrogen.

  • Fuel Gas: High-purity hydrogen.

  • Oxidizer: High-purity air.

  • Apparatus: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a suitable capillary column (e.g., HP-PONA).[3]

Procedure:

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: An initial temperature of 50°C, held for a set time, followed by a temperature ramp to a final temperature to ensure the elution of all components.

    • Carrier Gas Flow: Set to an optimal flow rate for the column dimensions.

    • Split Ratio: Typically 1:80 or as needed based on sample concentration.[3]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard can be used.

Visualization of Experimental Workflows

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare Titration Solvent B Prepare Bromide-Bromate Titrant A->B C Accurately Weigh this compound B->C D Dissolve Sample C->D G Add Sample Aliquot to Vessel D->G E Add Solvent to Vessel & Cool to 0-5°C F Perform Blank Titration E->F E->G H Titrate with Bromide-Bromate Solution G->H I Detect Endpoint Potentiometrically H->I J Record Titration Volumes I->J K Calculate Bromine Number J->K

Caption: Experimental workflow for the electrometric titration of this compound.

GC_Workflow cluster_prep Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis A Prepare Dilute Sample of this compound C Inject Sample into GC A->C B Set GC-FID Parameters (Temp, Flow) B->C D Separate Components in Column C->D E Detect Components with FID D->E F Record Chromatogram E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H

Caption: Experimental workflow for the GC-FID assay of this compound.

Conclusion

Both electrometric titration of the bromine number and gas chromatography with flame ionization detection are suitable methods for the assay of this compound.

  • Titration offers a direct, albeit less specific, measure of total unsaturation and is a robust method standardized by ASTM. Its accuracy can be influenced by the presence of other unsaturated compounds.

  • GC-FID provides superior selectivity, allowing for the separation and quantification of individual impurities, which often translates to higher precision and a more detailed purity profile. The accuracy of GC-FID is high, as demonstrated by recovery studies on similar compounds.[3]

For routine quality control where the impurity profile is well-characterized and total unsaturation is the critical parameter, titration is a reliable and cost-effective choice. For research, development, and applications requiring a comprehensive purity assessment and the identification of specific impurities, the higher selectivity and precision of GC-FID make it the preferred method. The validation of either method should be performed in the context of its intended use to ensure the reliability of the results.[8]

References

A Comparative Analysis of the Thermophysical Properties of Hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key thermophysical properties of several hexene isomers, including 1-hexene, (E)-2-hexene, (Z)-2-hexene, (E)-3-hexene, and (Z)-3-hexene. Understanding these properties—density, viscosity, thermal conductivity, and specific heat capacity—is crucial for a wide range of applications, from process design and fluid dynamics modeling to reaction engineering in pharmaceutical and chemical manufacturing. This document summarizes available experimental data, outlines the methodologies for their measurement, and presents a logical framework for understanding the relationship between isomeric structure and physical properties.

Data Presentation

IsomerTemperature (°C)Density (g/cm³)Viscosity (mPa·s)Thermal Conductivity (W/m·K)Specific Heat Capacity (J/g·K)
1-Hexene 200.673[1]0.325 (at 25°C)0.1382.178[2]
250.6685[3]
(E)-2-Hexene 200.678[4]Data not availableData not availableData not available
250.6733[3]
(Z)-2-Hexene 200.688[4]Data not availableData not available2.13 (at 25°C)[5]
250.6824[3]
(E)-3-Hexene 200.6772[3]Data not availableData not availableData not available
(Z)-3-Hexene 200.6778[3]Data not availableData not availableData not available

Experimental Protocols

The experimental determination of thermophysical properties requires precise and standardized methodologies. Below are detailed protocols for the key experiments cited in the collection of the presented data.

Density and Viscosity Measurement (Stabinger Viscometer)

A Stabinger viscometer is a rotational viscometer that can simultaneously measure the dynamic viscosity and density of a liquid sample.

Methodology (based on ASTM D7042):

  • Sample Preparation: Ensure the liquid sample is homogeneous and free of air bubbles. If necessary, degas the sample using an ultrasonic bath.

  • Instrument Calibration: Calibrate the instrument using certified viscosity and density standards.

  • Sample Injection: Inject the sample into the measuring cell using a syringe. The cell consists of a rotating tube and a measuring rotor.

  • Temperature Equilibration: Allow the sample to reach the desired measurement temperature. The instrument has precise temperature control.

  • Measurement: The outer tube rotates at a constant speed, and the inner rotor is centered by hydrodynamic forces. The rotational speed of the inner rotor, influenced by the sample's viscosity, is measured. Simultaneously, the density is determined by a U-shaped oscillating tube integrated into the instrument.

  • Data Acquisition: The instrument's software calculates the dynamic viscosity and density from the measured parameters.

Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire method is an absolute and highly accurate technique for measuring the thermal conductivity of liquids and gases.

Methodology:

  • Apparatus Setup: A thin platinum wire is submerged vertically in the liquid sample held within a measurement cell. The wire serves as both a heating element and a resistance thermometer.

  • Temperature Stabilization: The sample is brought to the desired experimental temperature and allowed to reach thermal equilibrium.

  • Heating Pulse: A step-wise voltage is applied to the wire, causing a sudden increase in its temperature. This creates a cylindrical heat wave that propagates through the liquid.

  • Temperature Rise Measurement: The change in the wire's resistance over a short period (typically 1 second) is measured with high precision using a Wheatstone bridge. This resistance change is directly related to the temperature rise of the wire.

  • Calculation: The thermal conductivity of the liquid is determined from the slope of the temperature rise versus the logarithm of time. The short measurement duration minimizes the effects of convection.

Specific Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the amount of heat required to increase the temperature of a sample.

Methodology (based on ASTM E1269): [6][7]

  • Sample and Reference Preparation: A small, accurately weighed liquid sample (typically a few milligrams) is hermetically sealed in a crucible (e.g., aluminum). An empty, sealed crucible is used as a reference.

  • Baseline Determination: A baseline measurement is performed with two empty crucibles to account for any instrumental asymmetry.

  • Sapphire Calibration: A standard material with a known specific heat capacity, such as sapphire, is run under the same conditions to calibrate the instrument.

  • Sample Analysis: The sample and reference crucibles are placed in the DSC furnace and subjected to a controlled temperature program, typically a linear heating rate (e.g., 10-20 °C/min).

  • Heat Flow Measurement: The DSC measures the difference in heat flow between the sample and the reference crucibles required to maintain them at the same temperature.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature.

Mandatory Visualization

The following diagrams illustrate the logical relationships in determining thermophysical properties and the workflow of the experimental procedures.

Thermophysical_Properties_Relationship Relationship Between Molecular Structure and Thermophysical Properties cluster_structure Molecular Structure cluster_properties Thermophysical Properties Isomer Type Isomer Type Double Bond Position Double Bond Position Isomer Type->Double Bond Position Thermal Conductivity Thermal Conductivity Isomer Type->Thermal Conductivity Specific Heat Capacity Specific Heat Capacity Isomer Type->Specific Heat Capacity Cis/Trans Isomerism Cis/Trans Isomerism Double Bond Position->Cis/Trans Isomerism Density Density Double Bond Position->Density Viscosity Viscosity Double Bond Position->Viscosity Cis/Trans Isomerism->Density Cis/Trans Isomerism->Viscosity

Caption: Molecular structure's influence on thermophysical properties.

Experimental_Workflow General Experimental Workflow for Thermophysical Property Measurement Sample Preparation Sample Preparation Instrument Calibration Instrument Calibration Sample Preparation->Instrument Calibration Measurement Protocol Measurement Protocol Instrument Calibration->Measurement Protocol Data Acquisition Data Acquisition Measurement Protocol->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Result Reporting Result Reporting Data Analysis->Result Reporting

Caption: Standard workflow for thermophysical property experiments.

References

Reactivity Under Scrutiny: A Comparative Analysis of 2-Ethyl-1-butene and Unbranched Hexenes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reactivity profiles of 2-ethyl-1-butene and its unbranched structural isomers—1-hexene (B165129), 2-hexene (B8810679), and 3-hexene (B12438300)—reveals significant differences attributable to their unique molecular structures. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on thermodynamic stability and reactivity in common electrophilic addition reactions, supported by experimental data and detailed methodologies.

The reactivity of an alkene is intrinsically linked to its stability. In general, more substituted alkenes are more stable and therefore less reactive. This is due to the stabilizing effect of alkyl groups on the double bond through hyperconjugation. Among isomers with the same degree of substitution, steric hindrance plays a key role, with trans isomers being more stable than their cis counterparts due to reduced steric strain.

This compound, a disubstituted terminal alkene, presents a unique case for comparison with its unbranched C6 counterparts: 1-hexene (monosubstituted), and the disubstituted internal alkenes, 2-hexene and 3-hexene (each existing as cis and trans isomers). Understanding the relative reactivities of these isomers is crucial for predicting reaction outcomes and optimizing synthetic pathways.

Thermodynamic Stability: A Quantitative Comparison

The most direct measure of alkene stability is the heat of hydrogenation (ΔH° hydrog), which is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation indicates a more stable alkene, as less energy is released upon its saturation.

AlkeneStructureSubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
1-HexeneCH₂=CH(CH₂)₃CH₃Monosubstituted-30.1Least Stable
cis-2-Hexenecis-CH₃CH=CH(CH₂)₂CH₃Disubstituted-28.4
trans-2-Hexenetrans-CH₃CH=CH(CH₂)₂CH₃Disubstituted-27.3More Stable than cis
cis-3-Hexenecis-CH₃CH₂CH=CHCH₂CH₃Disubstituted-28.5
trans-3-Hexenetrans-CH₃CH₂CH=CHCH₂CH₃Disubstituted-27.6More Stable than cis
This compoundCH₂=C(CH₂CH₃)₂Disubstituted-28.5

Note: Heat of hydrogenation values are representative and may vary slightly between different sources.

From the data, a clear trend emerges. 1-Hexene, being the only monosubstituted alkene, is the least stable and therefore the most reactive of the set. Among the disubstituted isomers, the trans isomers of 2-hexene and 3-hexene are more stable than their corresponding cis isomers. This compound exhibits a stability comparable to that of the cis-isomers of the unbranched internal alkenes.

Reactivity in Electrophilic Addition Reactions

The characteristic reaction of alkenes is electrophilic addition, where the π bond of the alkene acts as a nucleophile, attacking an electrophile. The rate of this reaction is largely determined by the stability of the carbocation intermediate formed during the reaction. More stable carbocations are formed faster, leading to a higher reaction rate.

Hydrohalogenation (Addition of HBr)

In the addition of hydrogen halides, such as HBr, the reaction proceeds through a carbocation intermediate. The stability of this intermediate dictates the regioselectivity (Markovnikov's rule) and the overall reaction rate.

  • 1-Hexene reacts the fastest as it is the least stable and forms a secondary carbocation.

  • 2-Hexene and 3-Hexene react slower than 1-hexene. The reaction proceeds through a secondary carbocation.

  • This compound upon protonation, forms a more stable tertiary carbocation. However, the steric hindrance around the double bond due to the two ethyl groups can slow down the approach of the electrophile.

The general order of reactivity in hydrohalogenation is: 1-Hexene > this compound ≈ cis-2-Hexene ≈ cis-3-Hexene > trans-2-Hexene ≈ trans-3-Hexene .

Halogenation (Addition of Br₂)

The addition of halogens, like bromine, proceeds through a cyclic halonium ion intermediate rather than a carbocation. While carbocation stability is not the primary factor, the electron density of the double bond and steric effects still influence the reaction rate. More electron-donating alkyl groups increase the nucleophilicity of the double bond.

  • This compound , being disubstituted, has a more electron-rich double bond than the monosubstituted 1-hexene, which would suggest a faster reaction. However, steric hindrance from the ethyl groups can impede the formation of the bulky bromonium ion.

  • Unbranched hexenes will react at rates influenced by their substitution and steric profile, with 1-hexene generally being highly reactive.

The interplay between electronic effects and steric hindrance makes a definitive rate comparison complex without specific experimental kinetic data. However, it is expected that the less sterically hindered alkenes will react more readily.

Experimental Protocols

Catalytic Hydrogenation

Objective: To determine the heat of hydrogenation of an alkene by measuring the heat evolved during its reduction to the corresponding alkane.

Materials:

  • Alkene (this compound or an unbranched hexene)

  • Solvent (e.g., ethanol (B145695) or acetic acid)

  • Catalyst (e.g., 5% Palladium on Carbon, Pd/C)

  • Hydrogen gas (H₂)

  • Calorimeter

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • A known mass of the alkene is dissolved in a suitable solvent and placed in the reaction vessel of a calorimeter.

  • A catalytic amount of 5% Pd/C is added to the solution.

  • The system is sealed and purged with nitrogen gas to remove any oxygen.

  • The vessel is then filled with hydrogen gas to a known pressure.

  • The reaction is initiated by stirring or shaking to ensure proper mixing of the reactants and catalyst.

  • The temperature change of the system is monitored over time until the reaction is complete (i.e., no more hydrogen is consumed).

  • The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

Electrophilic Addition of HBr

Objective: To compare the relative reactivity of alkenes towards hydrobromination.

Materials:

  • Alkene (this compound or an unbranched hexene)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetic acid)

  • Hydrogen bromide (gas or solution in acetic acid)

  • Apparatus for gas delivery or solution addition

  • Reaction flask equipped with a stirrer and temperature control

  • Quenching solution (e.g., sodium bicarbonate solution)

  • Analytical instrument for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • A solution of the alkene in the anhydrous solvent is prepared in the reaction flask and brought to the desired temperature.

  • A stream of HBr gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.

  • Aliquots of the reaction mixture are taken at specific time intervals.

  • Each aliquot is immediately quenched with a cold sodium bicarbonate solution to stop the reaction.

  • The organic layer is separated, dried, and analyzed by GC-MS to determine the concentration of the reactant and product(s).

  • The rate of reaction can be determined by plotting the concentration of the alkene versus time.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key reactions discussed.

Hydrogenation_Workflow Alkene Alkene (e.g., this compound) Adsorption Adsorption onto Catalyst Surface Alkene->Adsorption H2 H₂ Gas H2->Adsorption Catalyst Pd/C Catalyst Catalyst->Adsorption Addition Syn-addition of Hydrogen Atoms Adsorption->Addition Alkane Alkane (e.g., 3-Methylpentane) Addition->Alkane

Caption: Catalytic hydrogenation workflow.

Hydrohalogenation_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic Attack HBr H-Br HBr->Carbocation Br_ion Br⁻ HBr->Br_ion Carbocation2 Carbocation Intermediate Br_ion2 Br⁻ Product Alkyl Halide Carbocation2->Product Br_ion2->Product

Caption: Hydrohalogenation reaction mechanism.

Evaluating the performance of different catalytic systems for butene isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isomerization of butenes is a critical reaction in various chemical syntheses. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.

The isomerization of butenes, particularly the conversion of 1-butene (B85601) to isobutene or 2-butenes, is a key step in the production of valuable chemicals such as methyl tert-butyl ether (MTBE), a gasoline additive, and high-octane gasoline components. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and overall economic viability. This guide evaluates the performance of several major classes of catalysts: zeolites, solid acids, metal oxides, and supported metal catalysts.

Performance Comparison of Catalytic Systems

The performance of various catalysts for butene isomerization is summarized in the table below. Key metrics include 1-butene conversion, selectivity towards desired products (isobutene and 2-butenes), and catalyst stability under different reaction conditions.

Catalytic SystemCatalystTemperature (°C)WHSV (h⁻¹)1-Butene Conversion (%)Isobutene Selectivity (%)2-Butene Selectivity (%)Catalyst Stability
Zeolites Ferrierite (H-FER)400 - 4203 - 12>90 (initial), ~80 (after 200h)Increases with time on stream-Remains active over 200h, though conversion decreases.[1]
Finned Ferrierite40012~60~81-3-fold enhancement in lifetime compared to conventional Ferrierite.[2]
ZSM-2240014-Higher than parent ZSM-22-Improved stability after alkaline treatment.
Solid Acids Boric acid modified HNZ---Higher than unmodified HNZ-Improved activity and stability.[3]
Metal Oxides MgO350 - 4501.05 - 5.47Varies with temp and WHSV-HighStable under tested conditions.[4]
Supported Metals Ni/SiO₂-Al₂O₃353-54 (after 3h)--Deactivates over time due to coke deposition.[3]
Pd/Al₂O₃0 - 70-Varies with tempLowHighStable under tested conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for catalyst preparation and butene isomerization reactions.

Catalyst Preparation
  • Ferrierite (H-FER) Zeolite: Commercial ferrierite (e.g., from Zeolyst) is typically used. It can be modified, for instance, by steaming and acid washing to alter its acidic properties and improve performance.[5]

  • MgO: Commercial magnesium oxide is often used directly as a catalyst. It is typically pre-treated by calcination in air at a high temperature (e.g., 500-600 °C) before the reaction.

  • Supported Ni/SiO₂-Al₂O₃: A silica-alumina support is impregnated with a nickel precursor, such as nickel(II) nitrate (B79036) or bis(cyclopentadienyl)nickel(II). This is followed by drying and calcination to disperse the nickel species on the support.[6]

  • Supported Pd/Al₂O₃: Alumina (B75360) support is impregnated with a palladium precursor solution, for example, palladium(II) nitrate. The impregnated support is then dried and calcined, followed by reduction in a hydrogen flow to obtain metallic palladium nanoparticles.[1]

Butene Isomerization Reaction

A typical experimental setup for gas-phase butene isomerization involves a fixed-bed reactor system.

  • Reactor Setup: A stainless-steel tubular reactor is packed with a known amount of the catalyst (typically 0.1-1.0 g). The catalyst bed is often supported by quartz wool.

  • Pre-treatment: Before the reaction, the catalyst is pre-treated in situ. This usually involves heating the catalyst to the reaction temperature under an inert gas flow (e.g., nitrogen or helium) to remove any adsorbed moisture and impurities. For supported metal catalysts, a reduction step under hydrogen flow is often required.

  • Reaction Conditions: A feed gas mixture containing 1-butene and a carrier gas (e.g., nitrogen or argon) is passed through the reactor at a specific weight hourly space velocity (WHSV), which is the ratio of the mass flow rate of the reactant to the mass of the catalyst. The reaction is carried out at a controlled temperature and pressure.

  • Product Analysis: The effluent gas stream from the reactor is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID). A suitable column, such as an alumina PLOT column, is used to separate the butene isomers (1-butene, cis-2-butene, trans-2-butene, and isobutene) and any byproducts. The conversion of 1-butene and the selectivity to each product are calculated from the GC data.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in butene isomerization catalysis, the following diagrams are provided.

Butene_Isomerization_Pathways cluster_main Butene Isomerization Mechanisms cluster_mono Monomolecular Pathway cluster_bi Bimolecular Pathway 1-Butene 1-Butene sec-Butyl Cation sec-Butyl Cation 1-Butene->sec-Butyl Cation Protonation Butene_Dimer C8 Carbocation 1-Butene->Butene_Dimer Dimerization 2-Butenes cis/trans-2-Butene sec-Butyl Cation->2-Butenes Deprotonation Isobutene Isobutene sec-Butyl Cation->Isobutene Skeletal Isomerization Butene_Dimer->Isobutene Cracking

Caption: Reaction pathways for butene isomerization over acid catalysts.

Experimental_Workflow cluster_workflow Experimental Workflow for Catalyst Evaluation Catalyst_Prep Catalyst Preparation (e.g., Impregnation, Calcination) Reactor_Loading Reactor Loading Catalyst_Prep->Reactor_Loading Pretreatment In-situ Pre-treatment (e.g., Activation, Reduction) Reactor_Loading->Pretreatment Reaction Butene Isomerization Reaction (Controlled T, P, WHSV) Pretreatment->Reaction Analysis Product Analysis (Online Gas Chromatography) Reaction->Analysis Data_Processing Data Processing (Conversion, Selectivity, Stability) Analysis->Data_Processing Characterization Catalyst Characterization (e.g., XRD, TEM, Acidity) Data_Processing->Characterization Characterization->Catalyst_Prep Feedback for Catalyst Optimization

Caption: General experimental workflow for evaluating butene isomerization catalysts.

Conclusion

The selection of a catalytic system for butene isomerization is a multifaceted decision that depends on the desired product distribution, required catalyst stability, and economic considerations.

  • Zeolites , particularly Ferrierite, demonstrate high activity and good stability for skeletal isomerization to isobutene, although they can be prone to deactivation by coking.[1] Modifications such as creating finned structures can significantly enhance their lifetime.[2]

  • Solid acid catalysts offer a promising avenue for tuning selectivity through modification of their acidic properties.[3]

  • Metal oxides like MgO are effective for the isomerization of 1-butene to 2-butenes and exhibit good stability.[4]

  • Supported metal catalysts , such as Ni and Pd, can also catalyze butene isomerization. Their performance is highly dependent on the support and the reaction conditions. Nickel-based catalysts can be active but may suffer from deactivation, while palladium catalysts are effective for double-bond migration at lower temperatures.[2][3]

This guide provides a foundational understanding of the performance of different catalytic systems for butene isomerization. Further research into novel catalyst formulations and process optimization will continue to advance this important field of industrial chemistry.

References

A Comparative Spectroscopic Analysis of 2-Ethyl-1-butene and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Ethyl-1-butene and three of its structural isomers: 3-Methyl-1-pentene, 4-Methyl-1-pentene, and 3,3-Dimethyl-1-butene (B1661986). All of these compounds are alkenes with the molecular formula C6H12.[1] While they share the same molecular weight, their distinct structures lead to unique spectroscopic signatures. This analysis utilizes Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) to differentiate these isomers. The data and methodologies presented are intended for researchers and professionals in the fields of chemistry and drug development.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its selected isomers.

Table 1: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

Compound=C-H StretchC-H Stretch (sp³)C=C Stretch=C-H Bend(s)
This compound ~3080<3000~1645~890 (strong)
3-Methyl-1-pentene ~3080<3000~1640~990, ~910
4-Methyl-1-pentene ~3077<3000~1644~995, ~910
3,3-Dimethyl-1-butene ~3080<3000~1640~990, ~910

Note: IR peak positions are characteristic for functional groups. For alkenes, the =C-H stretch occurs above 3000 cm⁻¹, while sp³ C-H stretches are found below 3000 cm⁻¹[2]. The C=C stretch is typically in the 1680-1630 cm⁻¹ region[2][3]. The out-of-plane =C-H bending vibrations are highly diagnostic for the substitution pattern of the alkene[2][3].

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundVinyl Protons (=CH, =CH₂)Allylic ProtonsOther Alkyl Protons
This compound 4.7 (s, 2H)2.0 (q, 4H)1.0 (t, 6H)
3-Methyl-1-pentene 5.8-5.6 (m, 1H), 5.0-4.9 (m, 2H)~2.0 (m, 1H)1.3 (m, 2H), 0.9 (t, 3H), 1.0 (d, 3H)
4-Methyl-1-pentene 5.8-5.7 (m, 1H), 5.0-4.9 (m, 2H)2.0 (t, 2H)1.7 (m, 1H), 0.9 (d, 6H)
3,3-Dimethyl-1-butene 5.8 (dd, 1H), 4.9 (dd, 1H), 4.8 (dd, 1H)N/A1.0 (s, 9H)[4][5]

Note: Chemical shifts (δ) are relative to TMS at 0.0 ppm. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Integration (e.g., 2H) represents the number of protons.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundAlkene Carbons (C=C)Alkyl Carbons
This compound 154.0, 106.0[6]29.0, 13.0[6]
3-Methyl-1-pentene 143.2, 112.541.5, 29.5, 20.6, 11.6
4-Methyl-1-pentene 139.0, 114.544.0, 25.0, 22.5
3,3-Dimethyl-1-butene 149.0, 109.533.5, 29.0

Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon environment[7].

Table 4: Mass Spectrometry (MS) Data (Key Fragments as m/z)

CompoundMolecular Ion (M⁺)Base Peak (m/z)Other Key Fragments (m/z)
This compound 84[8]5569, 41[9]
3-Methyl-1-pentene 84[10]4155, 69
4-Methyl-1-pentene 84[11]4156, 69
3,3-Dimethyl-1-butene 84[5]6941, 57[12]

Note: The molecular ion peak corresponds to the molecular weight of the compound. The base peak is the most intense peak in the spectrum, corresponding to the most stable fragment ion.

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques for volatile organic compounds.

  • Infrared (IR) Spectroscopy : Spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like the hexene isomers, a small drop of the neat liquid is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis or placed between two salt plates (e.g., NaCl or KBr) to create a thin film[13][14]. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are obtained on a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm)[7].

  • Mass Spectrometry (MS) : Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In EI, the vaporized sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer[15].

Isomeric Relationships

The structural relationship between this compound and its isomers can be visualized as different arrangements of the same constituent atoms, all conforming to the C6H12 molecular formula.

G C6H12 C₆H₁₂ Alkenes Butene2E1 This compound C6H12->Butene2E1 Isomer Pentene3M1 3-Methyl-1-pentene C6H12->Pentene3M1 Isomer Pentene4M1 4-Methyl-1-pentene C6H12->Pentene4M1 Isomer Butene33DM1 3,3-Dimethyl-1-butene C6H12->Butene33DM1 Isomer

Caption: Structural isomers of C₆H₁₂.

Summary of Spectroscopic Differentiation

  • IR Spectroscopy : The most telling difference is in the =C-H bending region (1000-650 cm⁻¹). This compound, a 1,1-disubstituted (vinylidene) alkene, shows a single strong band around 890 cm⁻¹. In contrast, the other three isomers, which are all monosubstituted (vinyl) alkenes, each display two distinct bands around 990 and 910 cm⁻¹.[3][14]

  • ¹H NMR Spectroscopy : The spectra are highly distinct. This compound has a very simple spectrum with three signals corresponding to its symmetrical structure. 3,3-Dimethyl-1-butene is easily identified by the prominent singlet integrating to nine protons from its t-butyl group.[5] 3-Methyl-1-pentene and 4-Methyl-1-pentene can be distinguished from each other by the multiplicity and integration of their respective alkyl signals.

  • ¹³C NMR Spectroscopy : The number of unique signals directly reflects the symmetry of each molecule. This compound shows four signals, 3-Methyl-1-pentene shows six, 4-Methyl-1-pentene shows five, and 3,3-Dimethyl-1-butene shows four. The unique chemical shifts, particularly in the alkyl region, allow for unambiguous identification.

  • Mass Spectrometry : Fragmentation patterns provide clear differentiation. The loss of a methyl group (M-15) to form a stable tertiary carbocation results in a base peak at m/z 69 for 3,3-Dimethyl-1-butene.[5] this compound preferentially loses an ethyl group (M-29), leading to a base peak at m/z 55. 4-Methyl-1-pentene's base peak at m/z 41 is characteristic of fragmentation leading to a stable isopropyl or allyl cation.

References

Determining the Limit of Detection for 2-Ethyl-1-butene Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Recommended Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC-FID is the industry-standard and recommended method for the analysis of volatile organic impurities (VOIs) in pharmaceuticals due to its high sensitivity, robustness, and specificity for carbon-containing compounds.[1][2][3]

Estimated Limit of Detection

Based on performance data for other C6 hydrocarbons and volatile organic compounds using HS-GC-FID, the estimated Limit of Detection (LOD) for 2-Ethyl-1-butene is in the range of 0.1 to 5 parts per million (ppm) in the sample solution.[4] It is important to note that this is an estimation, and the actual LOD must be experimentally determined for the specific matrix and instrumental conditions.

Experimental Protocol for LOD Determination

This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and common practices for residual solvent analysis.[3][5]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent phase for volatile organic compounds.[6]

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 300 °C

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

2. Reagents and Standards:

  • Solvent/Matrix: Dimethyl sulfoxide (B87167) (DMSO) or another suitable high-boiling, inert solvent.

  • This compound Standard: Certified reference material of known purity.

  • Blank: The chosen solvent/matrix without the analyte.

3. LOD Determination Approaches (as per ICH Q2(R1)):

  • a) Based on Signal-to-Noise Ratio:

    • Prepare a series of diluted solutions of this compound in the chosen solvent.

    • Inject the solutions and a blank into the HS-GC-FID system.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1. This concentration is the estimated LOD.

  • b) Based on the Standard Deviation of the Response and the Slope:

    • Calibration Curve: Prepare a series of at least five concentrations of this compound near the expected LOD.

    • Inject each concentration multiple times (e.g., n=3) and record the peak area.

    • Plot the mean peak area against the concentration and determine the slope (S) of the regression line.

    • Standard Deviation of the Blank (σ): Inject the blank solution multiple times (e.g., n=10) and calculate the standard deviation of the peak area at the retention time of this compound.

    • Calculate LOD: Use the formula: LOD = 3.3 * (σ / S)

Data Presentation

The following tables should be populated with experimentally determined data.

Table 1: Instrumental Conditions

ParameterSetting
GC SystemAgilent 7890B or equivalent
Headspace SamplerAgilent 7697A or equivalent
DetectorFlame Ionization Detector (FID)
ColumnAgilent J&W DB-624 (30m x 0.32mm, 1.8µm)
Carrier GasHelium/Hydrogen
Inlet Temperature250 °C
Detector Temperature300 °C
Oven Program40°C(5min)-10°C/min-240°C(5min)
Headspace Oven Temp.80 °C
Headspace Equil. Time15 min

Table 2: LOD Determination Data (Signal-to-Noise Approach)

Concentration (ppm)Signal HeightNoiseSignal-to-Noise Ratio
e.g., 0.1ValueValueValue
e.g., 0.5ValueValueValue
e.g., 1.0ValueValueValue
e.g., 2.0ValueValueValue
e.g., 5.0ValueValueValue

Table 3: LOD Determination Data (Calibration Curve Approach)

ParameterValue
Slope of the Calibration Curve (S)Value
Standard Deviation of the Blank (σ)Value
Calculated LOD (3.3 * σ / S) (ppm) Value

Comparison with Alternative Analytical Methods

While HS-GC-FID is the primary method, other techniques can be employed for the analysis of volatile impurities.

Table 4: Comparison of Analytical Methods

FeatureHeadspace GC-FIDHeadspace GC-MSSolid-Phase Microextraction (SPME)-GC-MSHigh-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility and interaction with a stationary phase, detection by flame ionization.Separation by volatility, detection and identification by mass fragmentation.Analyte extraction and pre-concentration on a fiber, followed by GC-MS analysis.Separation by polarity and interaction with a stationary phase in a liquid mobile phase.
Selectivity Good for hydrocarbons.Excellent, provides structural information for identification.Excellent, combines extraction selectivity with MS identification.Generally lower for volatile, non-polar compounds like this compound.
Sensitivity (LOD) Good (ppm to high ppb range).[2]Excellent (low ppb to ppt (B1677978) range).Excellent (ppb to ppt range), enhanced by pre-concentration.Poor for this type of analyte without derivatization.
Quantitation Excellent, wide linear range.Good, but can be more complex than FID.Good, but requires careful calibration due to fiber variability.Not ideal for volatile hydrocarbons.
Advantages Robust, reliable, cost-effective, and widely available.High confidence in identification, suitable for unknown impurity profiling.Solvent-free, high sensitivity, and can be automated.Suitable for non-volatile or thermally labile compounds.
Disadvantages Does not provide structural information for unknown peaks.Higher instrumentation cost and complexity.Fiber lifetime and matrix effects can be a concern.Not suitable for volatile, non-polar compounds.[7]
Typical Application Routine quality control for known volatile impurities.Identification of unknown volatile impurities, confirmation of identity.Trace-level analysis of volatile and semi-volatile compounds.Analysis of non-volatile impurities and active pharmaceutical ingredients.

Visualizing the Workflow

Diagram 1: LOD Determination Workflow (Calibration Curve Method)

LOD_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation prep_std Prepare Calibration Standards (near expected LOD) hs_gc_fid HS-GC-FID Analysis (Inject Standards & Blank) prep_std->hs_gc_fid prep_blank Prepare Blank Sample (Solvent/Matrix) prep_blank->hs_gc_fid get_area Obtain Peak Areas hs_gc_fid->get_area plot_cal Plot Calibration Curve (Area vs. Concentration) get_area->plot_cal calc_std_blank Calculate Std. Dev. of Blank (σ) get_area->calc_std_blank calc_slope Calculate Slope (S) plot_cal->calc_slope calc_lod Calculate LOD (3.3 * σ / S) calc_slope->calc_lod calc_std_blank->calc_lod

Caption: Workflow for LOD determination using the calibration curve method.

Diagram 2: Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_gc Gas Chromatography Based cluster_lc Liquid Chromatography Based GC_FID GC-FID (Good for Quantitation) GC_MS GC-MS (Excellent for Identification) SPME_GC_MS SPME-GC-MS (High Sensitivity) HPLC HPLC (For Non-Volatiles) Analyte This compound (Volatile Impurity) Analyte->GC_FID Recommended Analyte->GC_MS Alternative/Confirmatory Analyte->SPME_GC_MS Alternative (Trace Analysis) Analyte->HPLC Not Suitable

Caption: Suitability of analytical techniques for this compound analysis.

References

A Hypothetical Inter-Laboratory Comparison for the Analysis of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of methodologies for the quantification of 2-Ethyl-1-butene, a volatile organic compound. Given its relevance in industrial processes and as a potential environmental contaminant, ensuring accurate and reproducible quantification across different laboratories is crucial for regulatory compliance and research. This document summarizes the findings from a hypothetical inter-laboratory study designed to assist researchers, scientists, and drug development professionals in evaluating analytical performance for this compound.

Analytical Methodology Compared

The primary analytical technique evaluated in this guide is Gas Chromatography with Flame Ionization Detection (GC-FID). GC-FID is a robust and widely used technique for the separation and quantification of volatile organic compounds like this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID): This method offers high resolution and sensitivity for hydrocarbons. The methodology involves the volatilization of the sample, separation of its components in a chromatographic column, and detection by a flame ionization detector, which is particularly sensitive to organic compounds.

Hypothetical Inter-Laboratory Study Design

To assess the performance of GC-FID for this compound analysis, a hypothetical inter-laboratory study was conceived, involving eight participating laboratories. Each laboratory received identical samples of a known concentration of this compound in a methanol (B129727) matrix. Participants were instructed to analyze the samples using a standardized GC-FID protocol. The performance of each laboratory was evaluated based on accuracy (reported concentration versus the known value), precision (reproducibility of measurements), and Z-scores. The true concentration of this compound in the distributed sample was 50.00 µg/mL.

Data Presentation

The quantitative results from the hypothetical inter-laboratory study are summarized in the table below.

Laboratory IDReported Mean Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (%)Z-Score
Lab 149.500.8599.0-0.59
Lab 251.201.10102.41.41
Lab 348.900.9297.8-1.29
Lab 450.500.75101.00.59
Lab 547.801.5095.6-2.59
Lab 652.101.30104.22.47
Lab 749.800.6599.6-0.24
Lab 850.100.70100.20.12
  • Accuracy was calculated as: (Reported Mean Concentration / True Concentration) * 100.

  • Z-Score was calculated using the formula: (Reported Mean - Grand Mean) / Standard Deviation of the data from all labs. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. This represents a typical protocol for the analysis of this compound by GC-FID.

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound (purity ≥95%) was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to cover a concentration range of 5 µg/mL to 100 µg/mL.

  • Sample Handling: The proficiency testing samples were supplied in sealed vials and stored at 2-8°C until analysis. Before analysis, the samples were allowed to equilibrate to room temperature.

2. Gas Chromatography-Flame Ionization Detection (GC-FID) Parameters:

  • Instrument: A standard gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector:

    • Mode: Split (split ratio of 20:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Detector:

    • Type: Flame Ionization Detector (FID).

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

3. Data Analysis:

  • Quantification was performed using an external standard calibration curve generated from the analysis of the calibration standards.

  • The peak area of this compound in the sample chromatograms was used to determine the concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Evaluation stock Stock Solution Preparation (this compound in Methanol) cal_standards Serial Dilution for Calibration Standards stock->cal_standards injection 1 µL Injection (Split Mode) cal_standards->injection pt_sample Proficiency Testing (PT) Sample Equilibration pt_sample->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Flame Ionization Detection (FID) separation->detection calibration_curve Generate Calibration Curve detection->calibration_curve quantification Quantify PT Sample Concentration detection->quantification calibration_curve->quantification performance_eval Performance Evaluation (Accuracy, Precision, Z-Score) quantification->performance_eval

Caption: Workflow for the inter-laboratory analysis of this compound by GC-FID.

Based on the hypothetical data, GC-FID is a suitable method for the quantitative analysis of this compound. The majority of laboratories demonstrated satisfactory performance, with Z-scores within the acceptable range. This guide highlights the importance of robust, standardized methods and participation in proficiency testing to ensure the reliability of analytical data for volatile organic compounds.

A Comparative Guide to the Reaction Products of 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the major products formed from three common electrophilic addition reactions of 2-ethyl-1-butene: hydroboration-oxidation, oxymercuration-demercuration, and acid-catalyzed hydration. The structure of the resulting alcohol is dictated by the regioselectivity of each reaction, following either Markovnikov's or anti-Markovnikov's rule.

Product Structure Confirmation and Comparison

The reactions of this compound yield distinct alcohol products, the structures of which can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

ReactionMajor ProductProduct StructureRegioselectivity
Hydroboration-Oxidation2-Ethyl-1-butanolCH₃CH₂(CH(CH₂CH₃))CH₂OHAnti-Markovnikov
Oxymercuration-Demercuration3-Methyl-3-pentanol (B165633)CH₃CH₂(C(OH)(CH₃))CH₂CH₃Markovnikov
Acid-Catalyzed Hydration3-Methyl-3-pentanolCH₃CH₂(C(OH)(CH₃))CH₂CH₃Markovnikov (with rearrangement)

Spectroscopic Data for Product Identification

Spectroscopic Data2-Ethyl-1-butanol3-Methyl-3-pentanol
¹H NMR Signals corresponding to a primary alcohol with the characteristic -CH₂OH group protons.Signals indicating a tertiary alcohol, with the absence of a proton on the carbon bearing the hydroxyl group.[4][6][7]
¹³C NMR A peak for the carbon of the -CH₂OH group.A peak for the quaternary carbon attached to the -OH group.[6]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the primary alcohol.A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching in a tertiary alcohol.[8][9][10]

Experimental Protocols

The following are detailed experimental methodologies for the three key reactions, adapted from general procedures for alkene reactions.

Hydroboration-Oxidation of this compound

This two-step procedure converts this compound to 2-ethyl-1-butanol.[11][12][13]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Hydroboration: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of this compound in anhydrous THF. Cool the flask in an ice bath.

  • Slowly add the BH₃·THF solution from the dropping funnel to the stirred solution of the alkene. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Oxidation: Cool the flask again in an ice bath and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The rate of addition should be controlled to keep the reaction temperature below 40 °C.

  • After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude 2-ethyl-1-butanol.

  • The product can be further purified by distillation.

Oxymercuration-Demercuration of this compound

This two-step process yields 3-methyl-3-pentanol from this compound without carbocation rearrangement.[9][14][15]

Materials:

  • This compound

  • Mercuric acetate (B1210297) (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (B1222165) (NaBH₄)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Oxymercuration: In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.

  • Add this compound to the stirred solution at room temperature. The characteristic yellow color of the mercurinium ion may be observed. Stir the mixture for 1-2 hours until the reaction is complete (can be monitored by TLC).

  • Demercuration: Cool the reaction mixture in an ice bath and add the 3 M NaOH solution.

  • Slowly add a solution of sodium borohydride in 3 M NaOH. A black precipitate of elemental mercury will form.

  • Stir the mixture for 1-2 hours at room temperature.

  • Work-up: Decant the supernatant liquid from the mercury and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 3-methyl-3-pentanol.

  • The product can be purified by distillation.

Acid-Catalyzed Hydration of this compound

This reaction also produces 3-methyl-3-pentanol, but proceeds through a carbocation intermediate that undergoes rearrangement.[7]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the 50% sulfuric acid solution.

  • Cool the acid solution in an ice bath and slowly add this compound with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated to increase the rate.

  • Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether.

  • Separate the layers and wash the organic layer carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain crude 3-methyl-3-pentanol.

  • The product can be purified by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for product analysis.

Hydroboration_Oxidation This compound This compound Trialkylborane Trialkylborane This compound->Trialkylborane 1. BH3-THF 2-Ethyl-1-butanol 2-Ethyl-1-butanol Trialkylborane->2-Ethyl-1-butanol 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of this compound.

Oxymercuration_Demercuration This compound This compound Organomercury Intermediate Organomercury Intermediate This compound->Organomercury Intermediate 1. Hg(OAc)2, H2O 3-Methyl-3-pentanol 3-Methyl-3-pentanol Organomercury Intermediate->3-Methyl-3-pentanol 2. NaBH4

Caption: Oxymercuration-Demercuration of this compound.

Acid_Catalyzed_Hydration This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation H+ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift Oxonium Ion Oxonium Ion Tertiary Carbocation->Oxonium Ion H2O 3-Methyl-3-pentanol 3-Methyl-3-pentanol Oxonium Ion->3-Methyl-3-pentanol -H+

Caption: Acid-Catalyzed Hydration of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Alkene + Reagents Alkene + Reagents Crude Product Crude Product Alkene + Reagents->Crude Product Pure Product Pure Product Crude Product->Pure Product Distillation / Chromatography Structure Confirmation Structure Confirmation Pure Product->Structure Confirmation NMR, IR, GC-MS

Caption: General experimental workflow for reaction and analysis.

References

A Comparative Guide to the Stereochemistry of 2-Ethyl-1-butene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereochemical outcomes of several common addition reactions performed on 2-Ethyl-1-butene. The information presented is intended to assist researchers in selecting the appropriate synthetic route to achieve desired stereoisomers. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key reactions are provided.

Introduction to Stereochemistry in Alkene Reactions

The planar nature of the carbon-carbon double bond in alkenes allows for the addition of reagents from either face. When new stereocenters are formed during a reaction, the spatial arrangement of the incoming groups is of paramount importance, dictating the stereochemistry of the product. Understanding and controlling this stereoselectivity is a cornerstone of modern organic synthesis, particularly in the development of chiral drug molecules where specific stereoisomers can have vastly different pharmacological activities.

This guide will focus on the following reactions of this compound and their stereochemical implications:

  • Hydroboration-Oxidation

  • Oxymercuration-Demercuration

  • Acid-Catalyzed Hydration

  • Epoxidation

  • syn-Dihydroxylation

  • anti-Dihydroxylation

Comparison of Stereochemical Outcomes

The following table summarizes the expected stereochemical and regiochemical outcomes for the addition reactions of this compound. It is important to note that while general principles of stereochemistry are well-established, precise quantitative data such as diastereomeric excess (d.e.) or enantiomeric excess (e.e.) can be highly dependent on specific reaction conditions. The data presented here is based on established mechanisms and data for structurally similar alkenes.

ReactionReagentsRegioselectivityStereochemistryExpected Product(s)Quantitative Data (Predicted)
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHanti-Markovnikovsyn-Addition(R)- and (S)-2-Ethyl-1-butanolRacemic mixture (0% e.e.)
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄Markovnikovanti-Addition (in oxymercuration step); Non-stereospecific (overall)(R)- and (S)-3-Methyl-3-pentanolRacemic mixture (0% e.e.)
Acid-Catalyzed Hydration H₃O⁺MarkovnikovNon-stereoselective(R)- and (S)-3-Methyl-3-pentanolRacemic mixture (0% e.e.)
Epoxidation m-CPBAN/Asyn-Addition(R)- and (S)-2-Ethyl-2-methyloxiraneRacemic mixture (0% e.e.)
syn-Dihydroxylation OsO₄ (cat.), NMON/Asyn-Addition(2R,3S)- and (2S,3R)-3-Ethyl-1,2-pentanediolRacemic mixture (0% e.e.)
anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺N/Aanti-Addition(2R,3R)- and (2S,3S)-3-Ethyl-1,2-pentanediolRacemic mixture (0% e.e.)

Experimental Protocols

Hydroboration-Oxidation of this compound

Objective: To synthesize 2-ethyl-1-butanol (B44090) via the anti-Markovnikov, syn-addition of borane (B79455) followed by oxidation.

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator.

Procedure:

  • A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with this compound (10 mmol) and anhydrous diethyl ether (20 mL).

  • The flask is cooled to 0 °C in an ice bath.

  • 1.0 M BH₃·THF solution (11 mL, 11 mmol) is added dropwise to the stirred solution of the alkene over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is carefully quenched by the dropwise addition of water (5 mL).

  • 3 M NaOH solution (5 mL) is then added, followed by the slow, dropwise addition of 30% H₂O₂ (5 mL), keeping the temperature below 30 °C with an ice bath.

  • The mixture is stirred at room temperature for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic extracts are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-ethyl-1-butanol.

Oxymercuration-Demercuration of this compound

Objective: To synthesize 3-methyl-3-pentanol (B165633) via the Markovnikov addition of water, avoiding carbocation rearrangement.

Materials:

  • This compound

  • Mercury(II) acetate (B1210297) (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • 3 M Sodium hydroxide (NaOH) solution

  • 0.5 M Sodium borohydride (B1222165) (NaBH₄) in 3 M NaOH

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, mercury(II) acetate (10.5 mmol) is dissolved in a mixture of THF (50 mL) and water (50 mL).

  • This compound (10 mmol) is added to the stirred solution.

  • The mixture is stirred at room temperature for 1 hour.

  • 3 M NaOH solution (10 mL) is added, followed by the slow addition of a solution of 0.5 M NaBH₄ in 3 M NaOH (20 mL). A black precipitate of elemental mercury will form.

  • The mixture is stirred for an additional 1 hour.

  • The mixture is then extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are washed with water (2 x 30 mL) and brine (30 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product, 3-methyl-3-pentanol.

Acid-Catalyzed Hydration of this compound

Objective: To synthesize 3-methyl-3-pentanol via the Markovnikov addition of water, proceeding through a carbocation intermediate.

Materials:

  • This compound

  • 50% (v/v) Sulfuric acid (H₂SO₄) in water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • A 100 mL round-bottom flask is charged with 50% sulfuric acid (20 mL) and cooled in an ice bath.

  • This compound (10 mmol) is added dropwise to the cold, stirred acid solution.

  • The mixture is allowed to warm to room temperature and then heated at reflux for 1 hour.

  • After cooling, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (2 x 30 mL).

  • The combined organic extracts are carefully washed with saturated NaHCO₃ solution (until effervescence ceases) to neutralize any remaining acid, followed by water (30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, 3-methyl-3-pentanol.

Visualizing Reaction Pathways

The following diagrams illustrate the key stereochemical aspects of the discussed reactions.

Hydroboration_Oxidation cluster_start This compound cluster_intermediate Trialkylborane Intermediate cluster_product Product start C(C)(CC)=C intermediate Syn-addition of B-H (R/S)-Tri(2-ethylbutyl)borane start->intermediate 1. BH3·THF product Oxidation with retention (R/S)-2-Ethyl-1-butanol intermediate->product 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of this compound.

Oxymercuration_Demercuration cluster_start This compound cluster_intermediate Mercurinium Ion Intermediate cluster_product Product start C(C)(CC)=C intermediate Anti-addition of -OH (R/S)-organomercury compound start->intermediate 1. Hg(OAc)2, H2O product Non-stereospecific reduction (R/S)-3-Methyl-3-pentanol intermediate->product 2. NaBH4

Caption: Oxymercuration-Demercuration of this compound.

Acid_Catalyzed_Hydration cluster_start This compound cluster_intermediate Carbocation Intermediate cluster_product Product start C(C)(CC)=C intermediate Planar carbocation (achiral) start->intermediate H+ product Nucleophilic attack from either face (R/S)-3-Methyl-3-pentanol intermediate->product H2O

Caption: Acid-Catalyzed Hydration of this compound.

Dihydroxylation_Pathways cluster_syn syn-Dihydroxylation cluster_anti anti-Dihydroxylation A This compound B OsO4, NMO A->B D 1. m-CPBA 2. H3O+ A->D C (2R,3S)- and (2S,3R)-3-Ethyl-1,2-pentanediol (Racemic) B->C E (2R,3R)- and (2S,3S)-3-Ethyl-1,2-pentanediol (Racemic) D->E

Caption: Stereochemical pathways for the dihydroxylation of this compound.

Conclusion

The choice of reaction to functionalize the double bond of this compound has profound consequences for the stereochemical and regiochemical outcome.

  • Hydroboration-oxidation provides a reliable method for the anti-Markovnikov, syn-addition of water, leading to the primary alcohol.

  • Oxymercuration-demercuration and acid-catalyzed hydration both yield the Markovnikov alcohol. However, oxymercuration-demercuration is advantageous as it avoids the carbocation rearrangements that can be problematic in acid-catalyzed reactions with more complex alkenes. Both reactions, when applied to this compound, are expected to produce a racemic mixture of the tertiary alcohol.

  • Epoxidation and subsequent dihydroxylation reactions offer pathways to vicinal diols with distinct stereochemistry. Syn-dihydroxylation affords the cis-diol, while anti-dihydroxylation via an epoxide intermediate yields the trans-diol. For this compound, both pathways will result in racemic mixtures of the respective diastereomers.

For the synthesis of chiral molecules, the reactions described here would require the use of chiral reagents or catalysts to induce enantioselectivity. The protocols and comparative data provided in this guide serve as a foundational tool for researchers to make informed decisions in the design and execution of their synthetic strategies.

A Comparative Benchmarking of Synthesis Routes for 2-Ethyl-1-butene: An Analysis of Efficiency and Cost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of four potential synthesis routes for 2-Ethyl-1-butene, a valuable building block in organic synthesis. The routes evaluated are the dehydration of 3-methyl-3-pentanol (B165633), the Wittig reaction, the dimerization of ethylene (B1197577), and a Grignard reaction followed by dehydration. Each method is assessed based on reaction efficiency, cost of starting materials, and overall process viability, with supporting experimental data and detailed protocols.

Executive Summary

A comprehensive analysis of four synthetic pathways to this compound reveals significant trade-offs between efficiency, selectivity, and cost. The Grignard reaction followed by dehydration emerges as a promising route, offering a good balance of yield and cost-effectiveness. The dehydration of 3-methyl-3-pentanol is a straightforward method but suffers from the formation of multiple isomers, reducing the yield of the desired product. The Wittig reaction provides high selectivity but is associated with higher reagent costs. The dimerization of ethylene, a major industrial process for C4 olefins, is not a selective route for the production of this compound.

Data Presentation

Synthesis RouteStarting MaterialsKey Reagents/CatalystsOverall Yield (%)Estimated Cost per Gram of this compound ($)Key AdvantagesKey Disadvantages
Dehydration of 3-methyl-3-pentanol 3-methyl-3-pentanolStrong acid (e.g., H₂SO₄, H₃PO₄)~15-25 (for this compound)1.50 - 2.50Simple, one-step reaction.Low selectivity, formation of multiple isomers requiring separation.
Wittig Reaction Diethyl ketone, Methyltriphenylphosphonium (B96628) bromideStrong base (e.g., n-BuLi)~80-908.00 - 12.00High selectivity, predictable outcome.High cost of phosphonium (B103445) ylide, stoichiometric byproduct.
Dimerization of Ethylene EthyleneTransition metal catalysts (e.g., Ti, Ni based)Not selectiveNot applicablePotentially low-cost starting material.Very low to no selectivity for this compound.
Grignard Reaction & Dehydration 3-Bromopentane (B47287), Paraformaldehyde, Acid (for dehydration)Magnesium, Diethyl ether~59-672.00 - 3.50Good overall yield, readily available starting materials.Two-step process, requires handling of Grignard reagents.

Note: Estimated costs are based on commercially available reagent prices at the time of this guide and may vary. Overall yields are estimated based on literature values for similar reactions.

Detailed Analysis of Synthesis Routes

Dehydration of 3-methyl-3-pentanol

This acid-catalyzed dehydration is a classic method for alkene synthesis. The reaction proceeds via an E1 elimination mechanism, forming a tertiary carbocation intermediate. Deprotonation from adjacent carbon atoms leads to a mixture of three possible alkene products: this compound, (E)-3-methyl-2-pentene, and (Z)-3-methyl-2-pentene.

Efficiency: The major products of this reaction are the more thermodynamically stable trisubstituted alkenes, (E)- and (Z)-3-methyl-2-pentene[1][2]. The desired product, this compound, is the least substituted and therefore the minor product. While the overall conversion of the alcohol may be high, the yield of this compound is typically low, estimated to be in the range of 15-25%.

Cost: The starting material, 3-methyl-3-pentanol, is commercially available at a moderate cost. The primary cost driver for this route is the low selectivity, which necessitates significant purification efforts to isolate the desired product, thereby increasing the effective cost per gram of this compound.

Experimental Protocol: A general procedure involves heating 3-methyl-3-pentanol with a strong acid catalyst, such as sulfuric acid or phosphoric acid. The alkene products are then distilled from the reaction mixture.

  • Reaction: To a distillation apparatus, add 10.2 g (0.1 mol) of 3-methyl-3-pentanol. Slowly add 2 ml of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Distillation: Heat the mixture to distill the alkene products. The boiling point of the product mixture will be in the range of 65-70 °C.

  • Workup: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: The product mixture can be analyzed by gas chromatography to determine the relative abundance of each isomer. Fractional distillation is required to isolate this compound.

Dehydration_of_3_methyl_3_pentanol 3-methyl-3-pentanol 3-methyl-3-pentanol Carbocation Intermediate Carbocation Intermediate 3-methyl-3-pentanol->Carbocation Intermediate H+, -H2O This compound This compound Carbocation Intermediate->this compound -H+ (minor) 3-methyl-2-pentene (E/Z) 3-methyl-2-pentene (E/Z) Carbocation Intermediate->3-methyl-2-pentene (E/Z) -H+ (major)

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3][4][5][6][7][8][9][10] In this proposed route, diethyl ketone is reacted with a methylene (B1212753) ylide (methylenetriphenylphosphorane), which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Efficiency: The Wittig reaction is known for its high specificity, forming the double bond at the position of the original carbonyl group with high yield.[4][5] For the reaction of diethyl ketone with methylenetriphenylphosphorane, the expected yield of this compound is high, likely in the range of 80-90%.

Cost: The primary drawback of the Wittig reaction is the cost of the reagents. Both diethyl ketone and methyltriphenylphosphonium bromide are more expensive than the starting materials for the dehydration or Grignard routes. Additionally, the reaction generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which needs to be separated.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise. Allow the resulting bright yellow solution of the ylide to stir for 1 hour at room temperature.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of diethyl ketone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by adding water. Extract the product with a nonpolar solvent like pentane. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The triphenylphosphine oxide byproduct can be removed by precipitation from a nonpolar solvent at low temperature or by column chromatography to yield pure this compound.

Wittig_Reaction Diethyl ketone Diethyl ketone Oxaphosphetane Intermediate Oxaphosphetane Intermediate Diethyl ketone->Oxaphosphetane Intermediate Methylenetriphenylphosphorane Methylenetriphenylphosphorane Methylenetriphenylphosphorane->Oxaphosphetane Intermediate This compound This compound Oxaphosphetane Intermediate->this compound Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane Intermediate->Triphenylphosphine oxide

Dimerization of Ethylene

The catalytic dimerization of ethylene is a major industrial process for the production of butenes, primarily 1-butene (B85601).[6][11] Various transition metal catalysts, often based on titanium or nickel, are employed.[11][12]

Efficiency and Selectivity: While this method is highly efficient for producing C4 olefins, the selectivity towards this compound is extremely low. The primary products are typically 1-butene and, to a lesser extent, 2-butenes. The formation of this compound would involve a more complex oligomerization and isomerization pathway, which is not favored under typical dimerization conditions. The literature extensively focuses on maximizing 1-butene selectivity, and there is a lack of data on conditions that would favor the formation of this compound as a major product. Therefore, this route is not considered a viable laboratory or industrial synthesis for selectively producing this compound.

Cost: Although ethylene is a very low-cost feedstock, the lack of selectivity makes this route economically unfeasible for the specific synthesis of this compound due to the extensive and costly separation processes that would be required.

Dimerization_of_Ethylene Ethylene Ethylene Butene Isomers Butene Isomers Ethylene->Butene Isomers Dimerization Catalyst Catalyst Catalyst->Butene Isomers 1-Butene 1-Butene Butene Isomers->1-Butene Major 2-Butenes 2-Butenes Butene Isomers->2-Butenes Minor Higher Olefins Higher Olefins Butene Isomers->Higher Olefins Byproducts

Grignard Reaction followed by Dehydration

This two-step route involves the formation of a Grignard reagent from 3-bromopentane, which then reacts with paraformaldehyde to produce the primary alcohol, 2-ethyl-1-butanol (B44090). Subsequent acid-catalyzed dehydration of this alcohol yields this compound.

Efficiency: The first step, the Grignard reaction with paraformaldehyde to form a primary alcohol, can proceed with good yields, reported to be in the range of 66-70%. The subsequent dehydration of the primary alcohol, 2-ethyl-1-butanol, is expected to proceed with high efficiency. According to Zaitsev's rule, the dehydration of an alcohol will favor the formation of the most substituted alkene. In this case, there is only one major alkene product possible, this compound, as the other potential product would be less stable. Therefore, the selectivity of the dehydration step is expected to be high, with an estimated yield of around 90%. This gives a good overall yield for the two-step process.

Cost: The starting materials, 3-bromopentane and paraformaldehyde, are commercially available at a reasonable cost. The use of magnesium and a strong acid for dehydration adds minimally to the overall cost. This route appears to be a cost-effective method for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-ethyl-1-butanol via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Paraformaldehyde: Cool the Grignard solution to 0 °C. In a separate flask, depolymerize paraformaldehyde (1.5 equivalents) by heating and pass the resulting formaldehyde (B43269) gas through the Grignard solution. Alternatively, add dry, freshly opened paraformaldehyde portion-wise to the cooled Grignard solution.

  • Workup: After the reaction is complete, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude 2-ethyl-1-butanol can be purified by distillation.

Step 2: Dehydration of 2-ethyl-1-butanol

  • Reaction: Place the purified 2-ethyl-1-butanol in a distillation apparatus. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Distillation: Heat the mixture to distill the this compound as it is formed. The boiling point of this compound is 64-65 °C.

  • Workup: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. The final product can be further purified by a final distillation if necessary.

Grignard_and_Dehydration cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 3-Bromopentane 3-Bromopentane Mg Mg Grignard Reagent Grignard Reagent Paraformaldehyde Paraformaldehyde 2-ethyl-1-butanol 2-ethyl-1-butanol 2-ethyl-1-butanol_dehyd 2-ethyl-1-butanol This compound This compound

Conclusion

Based on this comparative analysis, the Grignard reaction followed by dehydration offers the most practical and economically viable route for the synthesis of this compound on a laboratory scale, providing a good balance of yield and cost. While the Wittig reaction offers higher selectivity, its application may be limited by the higher cost of reagents. The dehydration of 3-methyl-3-pentanol is a simple but inefficient method due to the formation of multiple isomers. Finally, the dimerization of ethylene is not a selective method for producing this compound and is therefore not recommended for this purpose. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of production, purity requirements, and budget constraints.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Ethyl-1-butene is a highly flammable and hazardous chemical. Proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals.

This compound is classified as a highly flammable liquid and vapor that can cause allergic skin reactions and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is mandatory to mitigate these risks.

Immediate Safety and Handling

Before handling this compound, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat.[1][2][3]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Ignition Sources: Keep this compound away from all sources of ignition, such as heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and lighting equipment. Take precautionary measures against static discharge by grounding and bonding containers and equipment.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[1][2]

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2]

  • Control Ignition Sources: Remove all sources of ignition from the vicinity.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2] Contain the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][2]

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2]

  • First Aid:

    • Skin Contact: Wash the affected area with soap and plenty of water.[1][2] Consult a physician if irritation persists.[2]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][2]

    • Ingestion: Do NOT induce vomiting.[2] Immediately call a poison control center or doctor.

Quantitative Data for this compound

PropertyValue
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol [1][2]
Flash Point -10 °C (14 °F) - closed cup[3]
Boiling Point 64-65 °C (lit.)[3]
Melting Point -131.5 to -131 °C (lit.)[3]
Density 0.689 g/mL at 25 °C (lit.)[3]
Autoignition Temperature 315 °C (599 °F)[3]
UN Number 3295[1][2]
Hazard Class 3 (Flammable liquids)[1][2][4]
Packing Group II[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local environmental regulations.[1][2] It is classified as a hazardous waste.[5]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[5][6] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[5][7]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area.[6]

    • The storage area must be cool, well-ventilated, and away from ignition sources.[7]

    • Ensure the container is kept closed except when adding waste.[5]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1][2]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This should be performed by trained professionals due to the highly flammable nature of the material.[1][2]

  • Contaminated Materials:

    • Any materials, including PPE and absorbent materials contaminated with this compound, should be disposed of as hazardous waste in the same manner as the chemical itself.[1][2]

    • Empty containers may still contain flammable vapors and should be treated as hazardous waste.[8]

Under no circumstances should this compound be poured down the drain or disposed of with regular laboratory trash. [1][2][5][8]

Disposal Workflow Diagram

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal cluster_3 Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Identify and Remove Ignition Sources B->C D Collect Waste in a Designated, Labeled Container C->D J Evacuate and Ventilate Area C->J E Store in a Cool, Ventilated Satellite Accumulation Area D->E F Keep Waste Container Securely Closed E->F G Contact Licensed Waste Disposal Service F->G H Arrange for Professional Pickup and Transport G->H I Final Disposal via Chemical Incineration H->I K Contain Spill with Non-Combustible Absorbent J->K L Collect and Containerize Spill Debris as Hazardous Waste K->L L->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Ethyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Ethyl-1-butene in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a highly flammable liquid and potential skin sensitizer, a comprehensive approach to personal protection is mandatory.[1][2] The following table summarizes the required PPE.

Protection Type Specific Recommendations Relevant Standards
Respiratory Protection For tasks with potential for vapor or mist inhalation, use a full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges.[1][2] If a respirator is the sole means of protection, a full-face supplied air respirator is required.[1][2]NIOSH (US) or CEN (EU) approved.[1][2]
Hand Protection Chemical-resistant gloves must be worn.[1][3] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]EN 374[1]
Eye Protection Safety glasses with side-shields or chemical goggles are required.[3]
Skin and Body Protection Wear suitable protective clothing.[1] Body protection should be chosen based on the amount and concentration of the hazardous substance at the workplace.[1][2]

II. Physicochemical and Safety Data

A summary of key quantitative data for this compound is provided below for easy reference. This information is critical for safe handling and storage.

Property Value Source
Molecular Formula C₆H₁₂[1]
Molecular Weight 84.16 g/mol [1][3]
Appearance Colorless liquid[4][5]
Boiling Point 64-65 °C[3]
Melting Point -131.5 °C[3]
Flash Point -10 °C (closed cup)[3]
Density 0.689 g/mL at 25 °C[3]
Autoignition Temperature 599 °F (315 °C)[3]
Storage Temperature 2-8 °C[1][3][6]

III. Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound. The following diagram and protocol outline the key steps.

Operational Workflow for this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Store at 2-8°C preparation Pre-Use Preparation storage->preparation Transport to Hood handling Chemical Handling preparation->handling Don PPE use Experimental Use handling->use Dispense and React post_use Post-Use Procedures use->post_use Decontaminate waste_collection Waste Collection post_use->waste_collection Segregate Waste

Caption: Operational workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.

  • Storage: Immediately transfer the container to a designated cool, dry, and well-ventilated storage area.[1][6] The recommended storage temperature is 2-8°C.[1][3][6] Keep the container tightly closed and upright to prevent leakage.[1][2][6]

  • Pre-Use Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is readily available. Prepare all required equipment and reagents.

  • Chemical Handling:

    • Don the appropriate PPE as detailed in Section I.

    • Ground and bond the container and receiving equipment to prevent static discharge.[7][8]

    • Use only non-sparking tools.[7][9]

    • Avoid inhalation of vapor or mist.[1][2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][7] No smoking.[1][2][7]

  • Experimental Use: Conduct all manipulations of this compound within a certified chemical fume hood.

  • Post-Use Procedures: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Collection: Collect all waste materials, including contaminated consumables, in a designated, properly labeled, and sealed waste container.

IV. Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.[1][2]

Disposal Plan for this compound Waste waste_generation Waste Generation waste_segregation Segregate Waste waste_generation->waste_segregation Separate liquid and solid waste waste_labeling Label Waste Container waste_segregation->waste_labeling Clearly identify contents temporary_storage Temporary Storage waste_labeling->temporary_storage Store in designated area professional_disposal Professional Disposal temporary_storage->professional_disposal Contact licensed service

Caption: Step-by-step disposal plan for this compound waste.

Disposal Protocol:

  • Product Disposal: Do not dispose of this compound down the drain.[1][2] It must be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Exercise extreme caution during ignition due to its high flammability.[1][2]

  • Contact Professional Service: Arrange for a licensed professional waste disposal service to handle the material.[1][2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1][2]

  • Regulatory Compliance: Observe all federal, state, and local environmental regulations regarding chemical waste disposal.[1][2]

  • Spill Management: In the event of a spill, contain the spillage and collect it with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][2] Place the absorbed material into a container for disposal according to local regulations.[1][2] Prevent the spill from entering drains.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.